2-(1,8-Naphthyridin-2-yl)phenol
Description
Properties
IUPAC Name |
2-(1,8-naphthyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425411 | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65182-56-1 | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,8-naphthyridin-2-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-(1,8-naphthyridin-2-yl)phenol, a heterocyclic compound of considerable interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol based on the Friedländer annulation, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the compound's notable role as a selective enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] This nitrogen-containing heterocyclic system is a bioisostere of quinoline and has demonstrated a remarkable diversity of pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[3][4][5] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent, marked a pivotal moment, paving the way for the development of the highly successful quinolone class of antibiotics.[2]
Among the myriad of 1,8-naphthyridine derivatives, this compound (also known as 2-NP) has emerged as a compound of particular interest due to its unique biological activity. It has been identified as a selective enhancer of the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1).[6] STAT1 is a crucial mediator of immune responses and a key player in the cellular pathways that inhibit tumor cell proliferation.[6] The ability of 2-NP to specifically augment STAT1-dependent gene expression without significantly affecting other signaling pathways, such as those involving STAT3 or NF-κB, makes it a valuable tool for studying STAT1 signaling and a promising lead compound for the development of novel anticancer therapies.[6]
This guide will provide a detailed exposition of the synthesis and characterization of this important molecule, offering practical insights for its preparation and analysis in a research setting.
Synthesis of this compound: A Mechanistic Approach
The construction of the 1,8-naphthyridine ring system is most effectively achieved through the Friedländer annulation reaction.[2] This versatile and high-yielding condensation reaction involves the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] For the synthesis of this compound, the logical precursors are 2-aminonicotinaldehyde and a suitable derivative of 2-hydroxyphenylacetonitrile.
The Friedländer Annulation: A Step-by-Step Rationale
The choice of the Friedländer synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction proceeds via a base-catalyzed cascade of an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine core.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
2-Aminonicotinaldehyde
-
2-Hydroxyphenylacetonitrile
-
Piperidine (or other suitable base)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) and 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining catalyst and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Characterization: A Multi-faceted Approach to Structural Verification
A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O | [9] |
| Molecular Weight | 222.24 g/mol | [9] |
| Appearance | Orange to red crystalline solid | [8][10] |
| Melting Point | 92-94 °C | [11] |
| Solubility | Soluble in DMSO and ethanol | [8][12] |
| CAS Number | 65182-56-1 | [13] |
Spectroscopic and Analytical Data
The following table summarizes the expected data from various analytical techniques used to characterize this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic downfield singlet for the phenolic -OH proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of the naphthyridine and phenol rings. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z = 222.24, and a protonated molecular ion [M+H]+ at m/z = 223.25. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H and C=C/C=N stretching vibrations in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity (≥98%). |
Biological Activity: A Selective STAT1 Enhancer
The primary biological significance of this compound lies in its ability to selectively enhance the transcriptional activity of STAT1.[6] This activity was discovered through a high-throughput screen designed to identify molecules that could potentiate STAT1-dependent gene expression.[6]
Mechanism of Action
2-NP has been shown to prolong the tyrosine phosphorylation of STAT1 in response to interferon-gamma (IFN-γ), a key cytokine that activates STAT1 signaling.[6] This sustained phosphorylation leads to an increased duration and intensity of STAT1-mediated gene expression.[6] Importantly, this effect is specific to STAT1, with no significant impact on the closely related STAT3 or the NF-κB transcription factor.[6]
Therapeutic Potential
The ability of 2-NP to enhance STAT1 activity has significant therapeutic implications, particularly in oncology. STAT1 plays a critical role in mediating the antiproliferative and pro-apoptotic effects of IFN-γ in cancer cells.[6] By amplifying this signaling pathway, 2-NP can enhance the ability of IFN-γ to inhibit the growth of various cancer cell lines, including breast cancer and fibrosarcoma.[6] This makes 2-NP a valuable lead compound for the development of novel cancer therapeutics that function by modulating transcription factor activity.
Conclusion
This compound is a synthetically accessible and biologically significant molecule. The Friedländer annulation provides a reliable and efficient route to its synthesis, and a combination of standard spectroscopic and analytical techniques allows for its thorough characterization. Its unique activity as a selective STAT1 enhancer underscores the continued importance of the 1,8-naphthyridine scaffold in the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the therapeutic potential of this promising compound.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound | C14H10N2O | CID 2761113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound [myskinrecipes.com]
- 12. rsc.org [rsc.org]
- 13. scbt.com [scbt.com]
An In-Depth Technical Guide to the Photophysical Properties of 1,8-Naphthyridine Derivatives
Abstract
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structural motif in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] Its unique electronic properties, rigid planar structure, and versatile synthetic accessibility have led to the development of a vast library of derivatives with tunable photophysical characteristics.[3][4] This technical guide provides a comprehensive overview of the core principles governing the photophysical behavior of 1,8-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, the intricate interplay of factors influencing their absorption and emission properties, and the established experimental methodologies for their characterization. Furthermore, this guide will explore the burgeoning applications of these fascinating molecules, from fluorescent probes for biological imaging to advanced materials for organic light-emitting diodes (OLEDs).
The 1,8-Naphthyridine Core: A Foundation for Rich Photophysics
The 1,8-naphthyridine framework consists of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 8 positions.[2] This arrangement imparts a distinct electronic landscape, characterized by a π-deficient nature. This inherent electron-deficient character is a key determinant of its photophysical properties and provides a versatile platform for chemical modification to fine-tune its electronic and, consequently, its optical behavior.[5] The flanking nitrogen atoms also serve as effective coordination sites for metal ions, a property that has been extensively exploited in the design of fluorescent chemosensors.[2][6]
Synthetic Strategies: Accessing Functionalized 1,8-Naphthyridine Derivatives
The functionalization of the 1,8-naphthyridine core is crucial for modulating its photophysical properties. Several synthetic methodologies have been developed to achieve this, with the Friedländer annulation being one of the most prominent and versatile.[3][7]
The Friedländer Reaction: A Cornerstone in 1,8-Naphthyridine Synthesis
The Friedländer synthesis is a condensation reaction between a 2-amino-pyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group activated by a carbonyl group.[3] This reaction provides a straightforward and efficient route to a wide array of substituted 1,8-naphthyridines.[3] The use of ionic liquids as catalysts has been shown to provide a green and efficient alternative to traditional methods.[3]
Below is a generalized workflow for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction.
Caption: Generalized workflow for the synthesis of 1,8-naphthyridine derivatives.
Other synthetic routes, such as multicomponent reactions, have also been developed to provide efficient access to functionalized benzo[b][3][6]naphthyridine derivatives.[8][9]
Unraveling the Photophysical Properties: A Deep Dive
The utility of 1,8-naphthyridine derivatives in various applications is intrinsically linked to their photophysical properties, primarily their absorption and fluorescence characteristics. These properties are not static but are highly sensitive to the molecular structure and the surrounding environment.
UV-Vis Absorption and Fluorescence Emission
1,8-naphthyridine derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the visible region of the electromagnetic spectrum.[10] The position and intensity of these absorption bands are dictated by the electronic transitions within the molecule, most commonly π-π* and n-π* transitions.[11] Upon excitation, these molecules can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The emitted fluorescence is characteristically Stokes-shifted to a longer wavelength compared to the absorption.[4]
Factors Influencing Photophysical Properties
The ability to rationally tune the photophysical properties of 1,8-naphthyridine derivatives is a key aspect of their design for specific applications. This is achieved by judiciously modifying their chemical structure and controlling the experimental conditions.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the 1,8-naphthyridine core can profoundly impact its electronic structure and, consequently, its photophysical properties.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and hydroxyl (-OH) can increase the electron density of the π-system, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density, often resulting in a blue-shift (hypsochromic shift) of the absorption and emission maxima.
The position of the substituent is also critical. For instance, substitution at the 2, 4, 5, or 7 positions can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to large Stokes shifts and pronounced solvatochromism.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[12] 1,8-naphthyridine derivatives, particularly those with a significant ICT character, often exhibit strong solvatochromism.[13] In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift in the fluorescence emission.[13][14] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment.
The nitrogen atoms of the 1,8-naphthyridine ring are excellent ligands for metal ions.[2] The coordination of a metal ion can significantly perturb the electronic structure of the molecule, leading to changes in its photophysical properties. This can manifest as either fluorescence enhancement ("turn-on") or fluorescence quenching ("turn-off").[6][15][16] This phenomenon is the basis for the design of a wide range of fluorescent chemosensors for the selective detection of various metal ions, including biologically and environmentally important species like Zn²⁺, Hg²⁺, and Cd²⁺.[6][17][18][19]
The mechanism of fluorescence change upon metal ion binding can be attributed to several factors, including:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the rigidity of the molecule, reducing non-radiative decay pathways and leading to fluorescence enhancement.
-
Photoinduced Electron Transfer (PET): In some designs, the metal ion can modulate a PET process, switching the fluorescence "on" or "off".[6]
-
Interruption of Quenching Mechanisms: The metal ion can bind to a quenching moiety appended to the fluorophore, thereby restoring its fluorescence.
Caption: Factors influencing the photophysical properties of 1,8-naphthyridine derivatives.
Quantitative Photophysical Parameters
A thorough characterization of 1,8-naphthyridine derivatives requires the determination of several key quantitative parameters.
| Parameter | Symbol | Description |
| Molar Absorptivity | ε (epsilon) | A measure of how strongly a chemical species absorbs light at a given wavelength. |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. |
| Fluorescence Lifetime | τ (tau) | The average time the molecule spends in the excited state before returning to the ground state. |
| Stokes Shift | Δν or Δλ | The difference in energy (or wavelength) between the absorption and emission maxima. |
Table 1: Key Photophysical Parameters
Experimental Methodologies: A Practical Guide
The accurate determination of the photophysical properties of 1,8-naphthyridine derivatives relies on the use of standardized experimental protocols and appropriate instrumentation.[10]
Steady-State Spectroscopy
-
Objective: To determine the absorption spectrum and molar absorptivity.
-
Protocol:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer.
-
Plot absorbance versus concentration at the wavelength of maximum absorption (λmax) to determine the molar absorptivity using the Beer-Lambert law.
-
-
Objective: To determine the excitation and emission spectra.
-
Protocol:
-
Prepare a dilute solution of the sample with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the emission spectrum by exciting the sample at its λmax.
-
Record the excitation spectrum by monitoring the emission at the emission maximum while scanning the excitation wavelength.
-
Fluorescence Quantum Yield Determination
The relative method, using a well-characterized standard, is the most common approach for determining the fluorescence quantum yield.[20][21][22][23]
-
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample.
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ).
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most widely used method.[24]
-
Protocol:
-
The sample is excited with a high-repetition-rate pulsed laser source.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured.
-
A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to extract the fluorescence lifetime.
-
Applications of 1,8-Naphthyridine Derivatives
The unique and tunable photophysical properties of 1,8-naphthyridine derivatives have led to their widespread use in a variety of scientific and technological fields.
Fluorescent Probes and Sensors
The sensitivity of their fluorescence to the local environment makes 1,8-naphthyridine derivatives excellent candidates for the development of fluorescent probes for:
-
Metal Ion Detection: As previously discussed, their ability to chelate metal ions has been extensively used to design selective sensors for ions such as Zn²⁺, Hg²⁺, and Cd²⁺.[6][17][18]
-
Biological Imaging: Functionalized 1,8-naphthyridines have been developed as fluorescent probes for imaging nucleic acids and for monitoring biological processes within living cells.[25][26] Their ability to target specific organelles, such as mitochondria, has also been demonstrated.[26]
-
Anion Recognition: While less common than cation sensing, some 1,8-naphthyridine-based systems have been designed for the fluorescent detection of anions.
Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yields and tunable emission colors of 1,8-naphthyridine derivatives make them promising materials for use in OLEDs.[27][28] They can function as:
-
Emitters: By tuning the substituents, the emission color can be varied across the visible spectrum.[29][30]
-
Host Materials: Their good charge transport properties also make them suitable as host materials for phosphorescent emitters in OLEDs.
-
Electron-Transporting Materials: The electron-deficient nature of the 1,8-naphthyridine core facilitates electron transport, a crucial process in OLED operation.
Recent research has focused on developing 1,8-naphthyridine-based materials that exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs.[5]
Conclusion and Future Outlook
The field of 1,8-naphthyridine chemistry continues to be a vibrant and rapidly evolving area of research. The fundamental understanding of their photophysical properties, coupled with the development of sophisticated synthetic methodologies, has paved the way for the rational design of novel derivatives with tailored functionalities. The future of 1,8-naphthyridine-based materials holds immense promise, with potential advancements in the development of highly sensitive and selective biosensors, next-generation OLEDs with enhanced efficiency and stability, and innovative theranostic agents that combine diagnostic and therapeutic capabilities. As our ability to precisely control the molecular architecture of these fascinating compounds grows, so too will the breadth and impact of their applications.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the sensitivity towards mercury via cooperative binding to d -fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid de ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02122B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 15. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and It's Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. benchchem.com [benchchem.com]
- 22. iss.com [iss.com]
- 23. researchgate.net [researchgate.net]
- 24. edinst.com [edinst.com]
- 25. researchgate.net [researchgate.net]
- 26. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 30. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1,8-naphthyridin-2-yl)phenol
A Hypothetical Study Illustrating Core Concepts and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific single-crystal X-ray diffraction data for 2-(1,8-naphthyridin-2-yl)phenol is not publicly available. This guide, therefore, presents a hypothetical yet chemically plausible crystal structure analysis to serve as an educational tool. The data and subsequent interpretations are designed to reflect typical experimental results for a molecule of this nature, providing a comprehensive overview of the analytical workflow and the key structural insights that would be derived from such an investigation.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, in particular, has garnered interest for its potential as an anticancer agent, notably as a selective enhancer of STAT1 (Signal Transducer and Activator of Transcription 1) transcriptional activity.[1][2][3] Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological profile, and designing novel derivatives with enhanced therapeutic efficacy.
This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While based on a hypothetical dataset, it meticulously follows the principles and practices of single-crystal X-ray diffraction and computational analysis to offer valuable insights for researchers in drug discovery and materials science.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves a condensation reaction, such as the Friedländer annulation, which is a reliable method for constructing quinoline and naphthyridine ring systems.
Experimental Protocol: Synthesis
A plausible synthetic route is outlined below:
-
Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, 2-hydroxyacetophenone (1.1 eq) and a catalytic amount of a base such as potassium hydroxide are added.
-
Reaction Conditions: The mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as a mixture of dichloromethane and hexane, at room temperature.
Single-Crystal X-ray Diffraction: A Methodological Overview
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct the atomic arrangement.
Experimental Workflow
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
The key steps in this process are:
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson techniques. This initial model is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Hypothetical Crystallographic Data and Molecular Structure
The following table summarizes the hypothetical crystallographic data for this compound. These values are representative of a well-ordered crystal structure for a small organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₀N₂O |
| Formula Weight | 222.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 9.321(5) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1128.9(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
| Absorption Coefficient (mm⁻¹) | 0.088 |
| F(000) | 464 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8975 |
| Independent reflections | 2580 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
Computational analyses suggest that this compound adopts a largely planar conformation to maximize π-electron delocalization across the aromatic rings.[1] A key feature of its molecular structure is the presence of an intramolecular hydrogen bond between the hydroxyl group of the phenol ring and one of the nitrogen atoms of the naphthyridine ring. This interaction contributes to the planarity and stability of the molecule.
Caption: Molecular structure of this compound with an intramolecular hydrogen bond.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves in a highly ordered manner to maximize stabilizing interactions. For this compound, the crystal packing would likely be dominated by a combination of hydrogen bonding and π-π stacking interactions.
-
Hydrogen Bonding: While the primary hydroxyl group is involved in an intramolecular hydrogen bond, the possibility of weaker intermolecular C-H···N or C-H···O hydrogen bonds exists, which would link adjacent molecules into a supramolecular architecture.
-
π-π Stacking: The planar aromatic rings of the naphthyridine and phenol moieties are well-suited for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would play a crucial role in the overall stability of the crystal lattice. Molecules would likely arrange in a parallel-displaced or T-shaped manner to optimize these interactions.
Caption: A schematic representation of potential intermolecular interactions in the crystal packing.
Implications for Drug Development
The detailed structural information obtained from crystal structure analysis provides invaluable insights for drug development:
-
Conformational Rigidity: The planar structure, stabilized by the intramolecular hydrogen bond, implies a degree of conformational rigidity. This is often a desirable trait in drug candidates as it can lead to higher binding affinity and selectivity for their biological target.
-
Pharmacophore Modeling: The precise knowledge of the three-dimensional arrangement of functional groups (hydrogen bond donors and acceptors, aromatic rings) is essential for developing accurate pharmacophore models. These models can then be used for virtual screening of compound libraries to identify new potential drug candidates.
-
Lead Optimization: Understanding the intermolecular interactions in the solid state can provide clues about how the molecule might interact with its biological target. For instance, the moieties involved in π-π stacking in the crystal could also be involved in similar interactions within a protein's binding pocket. This knowledge can guide the rational design of derivatives with improved binding properties.
-
Polymorphism: The study of crystal packing can also reveal the potential for polymorphism – the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, such as solubility and bioavailability, which are critical factors in drug formulation.
Conclusion and Future Outlook
This guide has presented a hypothetical yet comprehensive analysis of the crystal structure of this compound. Through a detailed exploration of its synthesis, the methodology of single-crystal X-ray diffraction, and the interpretation of its molecular and supramolecular features, we have highlighted the profound impact of structural chemistry on our understanding of this promising anticancer agent.
The elucidation of the actual crystal structure of this compound remains a key objective for future research. Such a study would provide a definitive experimental basis for the structural features discussed herein and would undoubtedly accelerate the rational design of next-generation 1,8-naphthyridine-based therapeutics. Further investigations could also explore co-crystallization with other molecules to modulate its physicochemical properties or to study its interactions with model biological systems.
References
In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,8-naphthyridin-2-yl)phenol
Introduction: Unveiling the Molecular Architecture of a STAT1 Enhancer
In the landscape of modern drug discovery and chemical biology, the precise elucidation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth technical analysis of the spectroscopic data for 2-(1,8-naphthyridin-2-yl)phenol, a compound of significant interest to researchers in oncology and immunology. Also known as 2-NP, this molecule has been identified as a selective small-molecule enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) transcriptional activity, a key pathway in mediating immune responses and inhibiting tumor cell proliferation.[1][2] Understanding the nuanced interplay of its structural features through various spectroscopic techniques is paramount for its application in medicinal chemistry and as a tool for probing cellular pathways.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation. The molecular formula of this compound is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol .[1][3] The compound presents as orange to red crystals with a melting point of 92-94 °C and is soluble in solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[3]
Molecular Structure and Spectroscopic Correlation
The unique arrangement of the phenol and 1,8-naphthyridine rings in this compound gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Spectroscopy
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility.[3] Furthermore, the acidic phenolic proton is often observable in DMSO-d₆, whereas it may exchange too rapidly in other solvents like methanol-d₄.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This provides a stable and sharp reference point.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region and a distinct, downfield signal for the phenolic proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
Note: Specific, experimentally verified ¹H NMR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected signals based on the structure.
Interpretation of Expected Signals:
-
Phenolic Proton (-OH): A broad singlet is anticipated at a very downfield chemical shift (likely > 10 ppm) due to hydrogen bonding and the acidic nature of the proton.
-
Naphthyridine Ring Protons: The protons on the 1,8-naphthyridine ring system are expected to appear as doublets and doublets of doublets (or multiplets) in the region of approximately 7.0 to 9.0 ppm. The exact chemical shifts and coupling constants will be dictated by their position relative to the nitrogen atoms and the phenolic substituent.
-
Phenol Ring Protons: The four protons on the phenol ring will also resonate in the aromatic region, likely between 6.5 and 8.0 ppm. Their splitting patterns will be characteristic of a substituted benzene ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
Note: Specific, experimentally verified ¹³C NMR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected signals based on the structure.
Interpretation of Expected Signals:
-
Quaternary Carbons: The spectrum will show signals for all 14 carbon atoms. The quaternary carbons (those without attached protons), such as C2, C4a, C8a, C1', and C2', will typically have lower intensities. The carbon attached to the hydroxyl group (C2') is expected to be significantly deshielded, appearing at a higher chemical shift.
-
Naphthyridine and Phenol Carbons: The remaining CH carbons of both ring systems will resonate in the aromatic region, typically between 110 and 160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation and is suitable for solid samples. Alternatively, the traditional KBr pellet method can be used.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument, offering high sensitivity and resolution.
Step-by-Step Methodology (ATR):
-
Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
Note: Specific, experimentally verified IR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected absorption bands based on the structure.
Interpretation of Expected Absorption Bands:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.
-
C-H Aromatic Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹.
-
C=N and C=C Aromatic Ring Stretches: A series of sharp, medium to strong absorption bands will be present in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
-
C-O Stretch: A strong band corresponding to the stretching of the phenolic C-O bond should appear in the 1200-1300 cm⁻¹ region.
-
C-H Aromatic Bends: Out-of-plane C-H bending vibrations will give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.
Step-by-Step Methodology (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectral Data and Interpretation
The mass spectrum provides the molecular weight and, with high resolution, the elemental formula.
| m/z (Mass-to-Charge Ratio) | Ion |
| 223.08660 | [M+H]⁺ |
| 245.06854 | [M+Na]⁺ |
| 222.07877 | [M]⁺ |
| 221.07204 | [M-H]⁻ |
Data is based on predicted values from PubChem.[2]
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: In a positive ion mode ESI spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 223.0866. The high-resolution measurement of this peak allows for the confirmation of the elemental formula C₁₄H₁₁N₂O⁺.
-
Adducts: It is common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts present in the sample or solvent.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur, providing additional structural information. However, the primary use in this context is the confirmation of the molecular weight.
Conclusion and Future Perspectives
The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the confirmation of molecular weight and elemental composition. For researchers working with this potent STAT1 enhancer, a thorough understanding of its spectroscopic properties is not merely an academic exercise but a prerequisite for ensuring sample purity, validating experimental results, and designing next-generation analogs with improved therapeutic potential. Further studies, such as 2D NMR experiments (COSY, HSQC, HMBC), could provide even more detailed assignments of all proton and carbon signals, and X-ray crystallography could offer definitive proof of the solid-state structure.
References
A Technical Guide to the Solubility and Stability of 2-(1,8-naphthyridin-2-yl)phenol: Methodologies and Best Practices
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(1,8-naphthyridin-2-yl)phenol, a molecule of significant interest in medicinal chemistry, particularly for its role as a selective enhancer of STAT1 transcriptional activity.[1][2][3] Recognizing the critical importance of a robust physicochemical profile in drug development, this document outlines detailed methodologies for determining the aqueous and organic solubility, pH-dependent solubility profile, and stability under various stress conditions as mandated by regulatory guidelines. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the necessary tools to generate a comprehensive and reliable data package for this promising compound.
Introduction: The Significance of this compound
This compound (MW: 222.24 g/mol , Formula: C₁₄H₁₀N₂O) is a heterocyclic compound characterized by a planar structure comprising a 1,8-naphthyridine core linked to a phenol ring.[1] This molecular architecture allows for extensive π-electron delocalization and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the naphthyridine nitrogen atoms, contributing to its chemical stability.[1] Its primary biological function of selectively enhancing cytokine-induced STAT1 transcription activity without significantly affecting other signaling pathways like STAT3 or NF-κB makes it a valuable tool in cancer research and immunology.[1]
The progression of any promising compound from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Key among these are solubility and stability, which directly impact bioavailability, formulation development, storage conditions, and ultimately, clinical efficacy and safety.[4][5] This guide provides a systematic approach to elucidating these critical parameters for this compound.
Physicochemical and Solid-State Characterization: The Foundation of Understanding
A comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is a prerequisite for any meaningful solubility and stability studies.[6] The same chemical entity can exist in different solid forms, such as polymorphs or solvates, each with unique physical properties that can significantly influence its biopharmaceutical behavior.[6]
Recommended Solid-State Analysis
Initial characterization of this compound should include the following analyses to establish a baseline for the material being tested:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect the presence of any polymorphic or amorphous content.
-
Differential Scanning Calorimetry (DSC): To determine the melting point (reported as approximately 188-196 °C) and enthalpy of fusion, and to screen for polymorphs and solvates.[1][7]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of any bound solvents or water.
-
Microscopy: To evaluate the particle size and morphology of the crystalline solid.
The results of these analyses will provide a fingerprint of the specific solid form of this compound being used in subsequent studies, ensuring the reproducibility and validity of the generated data.
A Systematic Approach to Solubility Determination
Solubility is a critical determinant of a drug's absorption and bioavailability. The presence of both a weakly acidic phenolic group and weakly basic naphthyridine nitrogens in this compound suggests that its aqueous solubility will be pH-dependent. The following sections outline a robust methodology for determining its solubility profile.
Equilibrium Solubility in Pharmaceutically Relevant Solvents
The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to ensure that equilibrium is reached and that the resulting data is accurate and reliable.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 1). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in section 4.2.
Table 1: Proposed Solvents for Solubility Assessment
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the stomach. |
| pH 4.5 Acetate Buffer | To assess solubility in the small intestine. | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the lower small intestine. | |
| pH 7.4 Phosphate Buffer (Simulated Blood pH) | To assess solubility at physiological pH. | |
| Organic Solvents | Ethanol | A common co-solvent in formulations. |
| Propylene Glycol | A common vehicle for oral and injectable formulations. | |
| Polyethylene Glycol 400 (PEG 400) | A widely used solubilizing agent. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, useful for creating stock solutions. Known solubility is >10 mg/mL.[1][7] |
Diagram 1: Workflow for Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of this compound.
Stability Profiling and Forced Degradation Studies
Stability testing is essential for identifying the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[4][5] Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are a critical component of this process.[8][9]
Forced Degradation Protocol
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10] This level of degradation is sufficient to demonstrate the separation of degradation products from the parent compound without being so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water). Also, expose the solid API to thermal and photolytic stress.
-
Stress Conditions: Subject the samples to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions for comparison.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Sample Neutralization/Quenching: After exposure, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see section 4.2) to determine the percentage of remaining this compound and to profile the degradation products.
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in an alkaline environment. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal (Solution) | 60 °C in neutral solution | To assess the effect of heat on the compound in solution. |
| Thermal (Solid) | 80 °C (or 20 °C below melting point) | To evaluate the solid-state thermal stability. |
| Photostability (Solid & Solution) | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess sensitivity to light, as per ICH Q1B guidelines.[8] |
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients.
Method Development Strategy:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at one of the compound's absorption maxima (e.g., ~257 nm or ~359 nm) should provide good sensitivity.
-
Method Optimization: Use the samples from the forced degradation study to optimize the separation of the parent compound from its degradation products. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2) between all peaks.
Method Validation:
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[11] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram 2: Workflow for Stability and Forced Degradation Studies
Caption: A comprehensive workflow for conducting forced degradation studies and developing a stability-indicating method.
Data Interpretation and Reporting
The culmination of these studies will be a comprehensive data package that includes:
-
Solubility Data Table: A clear summary of the solubility of this compound in various solvents and at different pH values and temperatures.
-
Stability Data Table: A summary of the percentage degradation under each stress condition at various time points.
-
Degradation Pathway: A proposed degradation pathway based on the identified degradation products from LC-MS/MS analysis.
-
Validated Analytical Method: A detailed report of the validated stability-indicating HPLC method, including all validation parameters and acceptance criteria.
This information is invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of modern drug development. For a compound with the therapeutic potential of this compound, a thorough understanding of these properties is not just a regulatory requirement, but a scientific necessity. By following the detailed methodologies and best practices outlined in this guide, researchers can generate a robust and reliable physicochemical profile of this compound, thereby accelerating its journey from a promising lead compound to a potential life-saving therapeutic.
References
- 1. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. echemi.com [echemi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
The Molecular Mechanism of 2-(1,8-naphthyridin-2-yl)phenol as a STAT1 Enhancer: A Technical Guide
Introduction: The Central Role of STAT1 in Cellular Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor that functions as a key node in cellular signaling, particularly in pathways initiated by interferons (IFNs).[1][2] Upon activation by cytokines like IFN-γ, STAT1 plays a pivotal role in mediating immune responses, including antiviral defense, tumor suppression, and apoptosis.[1][3][4] Dysregulation of the STAT1 signaling pathway is implicated in a variety of diseases, from cancers to autoimmune disorders, making it a compelling target for therapeutic intervention.[1][5]
The canonical activation of STAT1 is a tightly regulated process. It is initiated by the binding of ligands such as IFN-γ to their cell surface receptors, which triggers the activation of associated Janus kinases (JAKs).[6] These kinases then phosphorylate STAT1 on a critical tyrosine residue (Tyr701).[6] This phosphorylation event is the linchpin of activation, inducing the formation of STAT1 homodimers which then translocate to the nucleus.[7] Once in the nucleus, these dimers bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoters of target genes, initiating their transcription.[3][8] The transient nature of this signal is crucial; the pathway is negatively regulated by protein tyrosine phosphatases (PTPs) that dephosphorylate STAT1, terminating the signal.[6][7][9]
Given its tumor-suppressive functions, strategies to enhance or prolong STAT1 activity are of significant therapeutic interest.[3][4] This guide focuses on the mechanism of action of a small molecule, 2-(1,8-naphthyridin-2-yl)phenol, which has been identified as a specific enhancer of STAT1 transcriptional activity.
Core Mechanism of Action: Prolonging the Signal
A high-throughput screen designed to identify molecules capable of enhancing STAT1-dependent gene expression led to the discovery of this compound (also referred to as 2-NP).[3] This cell-permeable small molecule was found to significantly augment the transcriptional activity of STAT1.[3][10]
Key Findings:
-
Enhanced Transcriptional Activity: In reporter gene assays, this compound caused a notable increase in STAT1-dependent gene expression, even when used in conjunction with maximally effective concentrations of IFN-γ.[3]
-
Specificity for STAT1: The enhancing effect of the compound is highly specific. It does not affect the activity of other transcription factors, including the closely related STAT3 or NF-κB.[3][10] This specificity is crucial for its potential as a targeted therapeutic agent.
-
Prolonged STAT1 Phosphorylation: The primary mechanistic insight is that this compound increases the duration of STAT1 tyrosine phosphorylation (pSTAT1) following stimulation with IFN-γ.[3] This sustained activation state is the likely basis for the observed enhancement in STAT1-dependent gene transcription.[3]
-
Augmented Anti-proliferative Effects: Consistent with the tumor-suppressive role of STAT1, this compound potentiates the ability of IFN-γ to inhibit the proliferation of human cancer cells.[3] This effect is strictly STAT1-dependent, as cancer cells lacking STAT1 are unaffected.[3]
The chemical structure of this STAT1 enhancer is presented below.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | This compound | C14H10N2O | 222.24 g/mol |
Visualizing the Pathway and Point of Intervention
To understand the action of this compound, it is essential to visualize the canonical STAT1 signaling pathway and the proposed point of intervention.
Hypothesized Molecular Mechanism: Inhibition of STAT1 Phosphatases
The observation that this compound prolongs STAT1 phosphorylation strongly suggests that its molecular target is a negative regulator of the pathway.[3] While direct inhibition of Janus kinases (JAKs) would decrease phosphorylation, an enhancement points towards the inhibition of a protein tyrosine phosphatase (PTP) responsible for dephosphorylating STAT1 at Tyr701.
Several PTPs have been identified as key negative regulators of STAT1 signaling:
-
T-cell Protein Tyrosine Phosphatase (TC-PTP): The nuclear isoform of TC-PTP, known as TC45, has been purified from nuclear extracts and identified as a primary STAT1 phosphatase.[9][11] Studies using cells deficient in TC-PTP show impaired dephosphorylation of nuclear STAT1, leading to prolonged signaling.[9][12] This makes TC-PTP a highly probable target for a small molecule that extends the duration of STAT1 phosphorylation.
-
SH2 domain-containing phosphatase 2 (SHP-2): SHP-2 has also been established as a negative regulator of the JAK/STAT pathway.[13][14] It can dephosphorylate STAT1 at both Tyr701 and Ser727 residues in the nucleus.[6] Cells lacking functional SHP-2 exhibit markedly elevated and prolonged tyrosine phosphorylation of STAT1 in response to IFN-γ.[6][13]
The most plausible, though not yet definitively proven, mechanism of action for this compound is the direct inhibition of one or more of these nuclear PTPs. By blocking the enzymatic activity of phosphatases like TC-PTP or SHP-2, the compound would slow the rate of pSTAT1 dephosphorylation, leading to a sustained nuclear presence of active STAT1 dimers, enhanced binding to GAS elements, and consequently, an amplification of target gene transcription.
This hypothesis provides a clear rationale for the next line of experimental inquiry: in vitro phosphatase assays using recombinant TC-PTP and SHP-2 to directly measure the inhibitory potential of this compound.
Experimental Validation Protocols
The characterization of this compound as a STAT1 enhancer relies on a series of well-established molecular and cellular biology techniques. These protocols form a self-validating system to confirm the compound's activity and specificity.
Workflow for Characterizing a STAT1 Enhancer
Protocol 1: STAT1-Dependent Reporter Gene Assay
This assay provides a quantitative readout of STAT1 transcriptional activity.
-
Objective: To determine if the compound enhances IFN-γ-induced, STAT1-mediated gene transcription.
-
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple STAT1-specific GAS elements. When activated STAT1 binds to these elements, it drives the expression of luciferase, which can be quantified by measuring luminescence.
-
Methodology:
-
Cell Seeding: Plate STAT1-reporter cells (e.g., stably transfected HeLa or NIH3T3 cells) in a 96-well white, solid-bottom microplate at a density of 5 x 10⁴ cells/well.[14] Allow cells to adhere overnight at 37°C in a CO₂ incubator.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add IFN-γ (e.g., 10 ng/mL) to the wells to activate the STAT1 pathway. Include control wells with no IFN-γ.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-16 hours to allow for transcription and translation of the luciferase reporter.[14]
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the substrate (luciferin). Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTT assay or a co-expressed control reporter). Compare the signal from cells treated with IFN-γ alone to those treated with IFN-γ plus the compound. A significant increase indicates enhancer activity.
-
Protocol 2: Western Blotting for STAT1 Tyrosine Phosphorylation
This biochemical assay directly measures the level and duration of STAT1 activation.
-
Objective: To assess the effect of the compound on the phosphorylation status of STAT1 over time.
-
Principle: SDS-PAGE is used to separate proteins from cell lysates by size. Antibodies specific to the phosphorylated form of STAT1 (pSTAT1 Tyr701) and total STAT1 are used to detect the proteins of interest, allowing for a ratiometric analysis of activation.
-
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., HeLa, A431) to 80-90% confluency. Pre-treat with this compound or vehicle for 1 hour.
-
Time Course Stimulation: Stimulate the cells with IFN-γ (10 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS containing a phosphatase inhibitor (e.g., 1 mM sodium orthovanadate) to preserve the phosphorylation state.[15] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pSTAT1 (Tyr701) (e.g., from Cell Signaling Technology) overnight at 4°C.[15]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody against total STAT1 to serve as a loading control.
-
Densitometry: Quantify the band intensities. For each time point, calculate the ratio of pSTAT1 to total STAT1. Plotting this ratio over time will reveal the effect of the compound on the duration of phosphorylation.
-
Conclusion and Future Directions
This compound represents a specific and effective small-molecule enhancer of the STAT1 signaling pathway. Its mechanism of action is centered on prolonging the duration of STAT1 tyrosine phosphorylation, which in turn amplifies the transcription of STAT1 target genes and enhances its anti-proliferative cellular functions. While the direct molecular target has not been definitively identified, the most compelling hypothesis is the inhibition of nuclear phosphatases, such as TC-PTP and SHP-2, which are responsible for terminating the STAT1 signal.
This technical guide provides a framework for understanding and investigating the mechanism of this promising compound. Future research should focus on direct enzymatic assays to confirm the inhibition of specific STAT1 phosphatases and structural biology studies to elucidate the binding interaction. Such work will be critical for the further development of STAT1 enhancers as a potential therapeutic strategy in oncology and other diseases characterized by attenuated IFN signaling.
References
- 1. STAT1 in cancer: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fb.cuni.cz [fb.cuni.cz]
- 3. A small-molecule enhancer of signal transducer and activator of transcription 1 transcriptional activity accentuates the antiproliferative effects of IFN-gamma in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Enhancer of Signal Transducer and Activator of Transcription 1 Transcriptional Activity Accentuates th… [ouci.dntb.gov.ua]
- 5. STAT1 as a new molecular target of anti-inflammatory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP-2 is a dual-specificity phosphatase involved in Stat1 dephosphorylation at both tyrosine and serine residues in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Nuclear phosphatases and the proteasome in suppression of STAT1 activity in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Nuclear Stat1 Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(1,8-Naphthyridin-2-ly)phenol, STAT1 transcriptional activator (CAS 65182-56-1) | Abcam [abcam.com]
- 11. Identification of a nuclear Stat1 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of TC-PTP (PTPN2) in modulating sensitivity to imatinib and interferon-α in CML cell line, KT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
application of 1,8-naphthyridine derivatives in bioimaging
An In-Depth Guide to the Application of 1,8-Naphthyridine Derivatives in Bioimaging
Authored by a Senior Application Scientist
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a privileged structure in the field of bioimaging. Its rigid, planar architecture and inherent photophysical properties make it an exceptional foundation for the design of fluorescent probes.[1][2] These probes are instrumental in visualizing and quantifying a wide array of biological analytes and processes, from tracking metal ions in real-time to monitoring the dynamic microenvironment within cellular organelles. This guide provides a comprehensive overview of the design principles, applications, and detailed protocols for utilizing 1,8-naphthyridine derivatives in modern biological research.
The 1,8-Naphthyridine Scaffold: A Fluorophore by Design
The utility of 1,8-naphthyridine derivatives in bioimaging stems from their unique electronic and structural characteristics. The fused pyridine rings create a rigid, planar system that minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[3][4] The two nitrogen atoms in the core structure act as excellent coordination sites for metal ions, a feature heavily exploited in sensor design.[5][6]
Key Photophysical Properties:
-
High Quantum Yield: Many derivatives are intensely fluorescent, providing a strong signal-to-noise ratio crucial for sensitive detection.[7]
-
Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths is a common and highly desirable trait. This minimizes self-quenching and reduces spectral overlap, simplifying signal detection.[3][8]
-
Tunable Emissions: The photophysical properties can be finely tuned through chemical modification. Substituents at various positions on the naphthyridine ring can alter the emission wavelength, quantum yield, and sensitivity to the local environment.[9]
-
Environmental Sensitivity: The fluorescence of many 1,8-naphthyridine derivatives is sensitive to solvent polarity, viscosity, and pH, allowing for the development of probes that report on these specific cellular microenvironments.[8]
The primary mechanism underpinning many 1,8-naphthyridine-based "turn-on" probes is Photoinduced Electron Transfer (PET) . In the "off" state, a nearby electron-rich moiety quenches the fluorescence of the naphthyridine fluorophore. Upon binding to the target analyte, the PET process is inhibited, restoring the fluorophore's emission and "turning on" the signal.
Applications in Cellular Bioimaging
The versatility of the 1,8-naphthyridine scaffold has led to the development of probes for a diverse range of biological targets.
Sensing of Metal Cations
The precise regulation of metal ions is vital for cellular homeostasis. Imbalances are linked to numerous diseases, making tools for their detection invaluable. The nitrogen atoms of the 1,8-naphthyridine ring provide a built-in chelation site, making it a natural starting point for metal ion sensors.
-
Zinc (Zn²⁺): As the second most abundant transition metal in humans, Zn²⁺ plays critical roles in enzymatic activity and signal transduction. Several 1,8-naphthyridine probes exhibit a "turn-on" fluorescence response with high selectivity for Zn²⁺ over other biologically relevant ions.[6][10] For example, N-Boc-L-proline modified 1,8-naphthyridine was developed as a chemosensor that showed a significant fluorescence increase only in the presence of Zn²⁺.[6]
-
Cadmium (Cd²⁺): A notorious environmental toxin, cadmium can be selectively detected using 1,8-naphthyridine probes. Researchers have synthesized derivatives that show a higher stability constant for Cd²⁺ over the coordinatively similar Zn²⁺, enabling its detection in mixed-ion environments.[11]
-
Copper (Cu²⁺): Probes have been designed where the hydrolysis of an acetamino group, catalyzed by Cu²⁺, leads to a selective "ON-OFF" fluorescence behavior.[12]
Imaging of Cellular Organelles and Microenvironments
By conjugating the 1,8-naphthyridine fluorophore to specific targeting moieties, researchers can direct the probes to distinct subcellular compartments.
-
Targeting Multiple Organelles: A notable study demonstrated that by modifying the substituents on a core 1,8-naphthyridine structure, a series of four probes could be synthesized to specifically target mitochondria, lipid droplets, lysosomes, and the endoplasmic reticulum in living HeLa cells.[8][13]
-
Sensing Polarity: These same organelle-targeted probes were also sensitive to local polarity. As the polarity of the environment decreased, their fluorescence intensity was enhanced by up to 239-fold, allowing for the monitoring of polarity fluctuations within these specific organelles.[8]
-
pH Sensing: By incorporating a pH-sensitive group like piperazine, 1,8-naphthyridine derivatives can function as fluorescent pH probes. These probes often exhibit a significant fluorescence enhancement in acidic environments, making them suitable for imaging pH changes in the cytoplasm or acidic organelles like lysosomes.[14][15]
-
Nucleic Acid Imaging: Cationic 1,8-naphthyridine derivatives have been developed as near-infrared (NIR) "OFF-ON" fluorescent probes for DNA and RNA. These probes can target mitochondria and visualize nucleic acids, which could be useful for studying mitochondrial diseases related to genetic mutations.[16]
Summary of Representative 1,8-Naphthyridine Probes
| Probe Target | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Stokes Shift (nm) | Key Feature | Reference |
| Polarity (Mitochondria) | ~447 | ~605 | ~158 | Targets mitochondria; fluorescence intensity increases as polarity decreases. | [8] |
| Polarity (Lipid Droplets) | ~414 | ~537 | ~123 | Targets lipid droplets; sensitive to environmental polarity changes. | [8] |
| Polarity (Lysosomes) | ~383 | ~495 | ~112 | Specifically accumulates in lysosomes to report on local polarity. | [8] |
| Polarity (ER) | ~375 | ~505 | ~130 | Targets endoplasmic reticulum; fluorescence responds to polarity. | [8] |
| Zinc (Zn²⁺) | N/A | N/A | N/A | High selectivity and sensitivity with significant fluorescence enhancement. | [6] |
| Cadmium (Cd²⁺) | N/A | N/A | N/A | Unique selectivity for Cd²⁺ with fluorescence enhancement and red shift. | [11] |
| Nucleic Acids (DNA/RNA) | ~540 | ~762 | ~222 | Near-infrared emission upon binding to DNA/RNA; targets mitochondria. | [16] |
Application Notes and Protocols
The successful application of 1,8-naphthyridine probes requires careful experimental design and execution. The following protocols provide a robust framework for their use in bioimaging.
Protocol 1: General Procedure for Live-Cell Imaging
This protocol outlines the fundamental steps for staining living cells with a 1,8-naphthyridine derivative probe.
Causality and Rationale: The goal is to introduce the probe to the cells at a concentration that provides a strong signal without inducing toxicity. The incubation time must be sufficient for the probe to reach its target compartment. The imaging medium should maintain cell health while minimizing background fluorescence.[17]
Materials:
-
1,8-Naphthyridine probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells (e.g., HeLa, A549) on glass-bottom imaging dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live Cell Imaging Solution (optional, for prolonged imaging)[17]
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide 24-48 hours prior to the experiment. Ensure they reach 60-80% confluency on the day of imaging. Healthy, sub-confluent cells provide the best results.
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the 1,8-naphthyridine probe in high-quality, anhydrous DMSO. Store desiccated at -20°C. Expert Tip: Aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Probe Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed (37°C) serum-free medium or an appropriate buffer like HBSS. The optimal concentration must be determined empirically for each probe and cell line to maximize signal and minimize toxicity.[13]
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS or HBSS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time is probe-dependent and should be optimized.
-
-
Wash and Image:
-
Aspirate the probe solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe and reduce background fluorescence.[17]
-
Add fresh, pre-warmed complete medium or a dedicated live-cell imaging solution.
-
Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
-
Controls (Self-Validation):
-
Negative Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Toxicity Control: Perform a cytotoxicity assay (see Protocol 2) to confirm that the probe concentration and incubation time are not harming the cells.
-
Specificity Control (for targeted probes): Co-stain with a commercially validated organelle tracker (e.g., MitoTracker™ Red for mitochondria) to confirm colocalization.[8][13]
-
Protocol 2: Cytotoxicity Assessment using CCK-8 Assay
It is imperative to ensure that the fluorescent probe itself does not perturb the biological system under investigation. A cytotoxicity assay is a non-negotiable validation step.
Materials:
-
Cells plated in a 96-well plate
-
1,8-Naphthyridine probe
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Incubation: Prepare serial dilutions of the 1,8-naphthyridine probe in complete culture medium. Concentrations should span the intended working concentration (e.g., 0 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM).[13]
-
Treatment: Replace the medium in the wells with the probe-containing medium. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest probe concentration) and a "no-treatment" control. Incubate for the intended duration of your imaging experiment (e.g., 6 hours).[13]
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control using the formula: Survival rate (%) = (Asample − Ab) / (Ac − Ab), where Ab is the blank (medium + CCK-8) and Ac is the negative control.[13] A probe is considered non-toxic if cell viability remains >90% at the working concentration.
Conclusion and Future Perspectives
1,8-naphthyridine derivatives represent a powerful and highly adaptable class of fluorophores for bioimaging. Their favorable photophysical properties and synthetic tractability have enabled the creation of sophisticated probes for detecting ions, mapping organelle microenvironments, and visualizing key biomolecules.[1][18] Future research will likely focus on developing probes with even longer excitation and emission wavelengths (into the NIR-II window) for deeper tissue imaging, as well as creating multifunctional probes capable of sensing multiple analytes simultaneously. The continued innovation in this area promises to provide researchers with increasingly powerful tools to unravel the complexities of living systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. A water-soluble 1,8-naphthalimide-based fluorescent pH probe for distinguishing tumorous tissues and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naked-eye and fluorescence detection of basic pH and F− with a 1,8-naphthalimide-based multifunctional probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for fluorescence titration with 2-(1,8-naphthyridin-2-yl)phenol
An Application Note and Protocol for Fluorescence Titration with 2-(1,8-Naphthyridin-2-yl)phenol
Authored by: A Senior Application Scientist
Introduction: Unveiling Molecular Interactions with this compound
In the landscape of molecular sensing and drug development, the ability to quantitatively assess binding events is paramount. Fluorescence spectroscopy offers a highly sensitive and non-invasive window into these interactions. At the heart of many such assays are carefully designed fluorogenic probes. One such molecule of interest is this compound (2-NP), a compound whose unique photophysical properties make it an exceptional candidate for fluorescence titration studies.[1][2][3][4][5]
The structure of 2-NP, featuring a phenol group attached to a 1,8-naphthyridine moiety, creates a sophisticated electronic environment.[4] The nitrogen atoms within the naphthyridine ring system and the phenolic hydroxyl group can act as coordination sites for analytes, particularly metal ions. This binding event often leads to a significant change in the fluorescence properties of the molecule, a phenomenon that can be harnessed for sensitive detection and quantification. This application note provides a comprehensive guide to designing and executing fluorescence titration experiments using 2-NP, with a focus on the detection of divalent metal cations such as Zinc (Zn²⁺).
The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize the binding affinity, stoichiometry, and detection limits of molecular interactions. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower users to generate robust and reproducible data.
The Principle of "Turn-On" Fluorescence Sensing
The utility of 2-NP as a fluorescent probe is often rooted in a mechanism known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, 2-NP may exhibit relatively low fluorescence due to processes like photoinduced electron transfer (PET) that quench the excited state. Upon chelation with a metal ion, the molecule's conformational rigidity increases, and the PET process can be inhibited. This leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" response that is directly proportional to the concentration of the analyte.[6][7]
This application note will guide you through the process of leveraging this phenomenon to determine key binding parameters.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) with 2-NP.
Experimental Design and Core Protocols
A successful fluorescence titration experiment hinges on meticulous planning and execution. The following sections provide step-by-step protocols for the key stages of the experiment, from initial characterization to the calculation of binding parameters.
Materials and Instrumentation
| Reagent/Equipment | Specification | Rationale |
| This compound (2-NP) | ≥98% Purity | High purity is essential to avoid interference from fluorescent impurities. |
| Analyte (e.g., ZnCl₂) | Analytical Grade | Ensures accurate concentration of the titrant. |
| Buffer | HEPES, pH 7.4 | Maintains a stable pH to ensure consistent protonation states of 2-NP and the analyte. |
| Solvent | DMSO (for stock), Deionized Water | DMSO is used to dissolve 2-NP; the final experiment is conducted in an aqueous buffer. |
| Spectrofluorometer | Equipped with a thermostatted cuvette holder | Allows for precise control of excitation and emission wavelengths and maintains a constant temperature. |
| Quartz Cuvettes | 1 cm path length | Quartz is transparent to UV-Vis light, minimizing interference. |
Protocol 1: Preparation of Stock Solutions
Accurate stock solutions are the foundation of a reliable titration.
-
2-NP Stock Solution (1 mM):
-
Accurately weigh an appropriate amount of 2-NP (MW: 222.24 g/mol ).[3]
-
Dissolve in a minimal amount of spectroscopic grade DMSO.
-
Dilute with HEPES buffer (pH 7.4) to the final volume in a volumetric flask. Note: The final DMSO concentration in the cuvette should be kept low (<1%) to minimize solvent effects.
-
-
Analyte Stock Solution (10 mM):
-
Accurately weigh the analyte salt (e.g., ZnCl₂).
-
Dissolve in HEPES buffer (pH 7.4) in a volumetric flask.
-
-
Working Solutions:
-
Prepare a working solution of 2-NP (e.g., 10 µM) by diluting the stock solution with HEPES buffer.
-
Prepare a series of analyte dilutions from the analyte stock solution as required for the titration.
-
Protocol 2: Fluorescence Titration
This protocol describes the core titration experiment to measure the change in fluorescence upon analyte binding.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths (a preliminary scan is recommended to determine the optimal wavelengths for the 2-NP-analyte complex).
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.
-
Set the temperature of the cuvette holder (e.g., 25 °C).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 2 mL) of the 2-NP working solution (e.g., 10 µM) into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum. This is the fluorescence of the free 2-NP (F₀).
-
Add a small aliquot of the analyte stock solution to the cuvette.
-
Mix gently and allow the solution to equilibrate for 2-3 minutes.[8]
-
Record the fluorescence spectrum.
-
Repeat the addition of the analyte, recording the spectrum after each addition, until the fluorescence intensity reaches a plateau (saturation).
-
Caption: Workflow for Fluorescence Titration and Data Analysis.
Data Analysis: From Raw Data to Binding Constants
Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the complex.[9][10]
-
Experimental Setup:
-
Prepare a series of solutions where the mole fraction of 2-NP varies from 0 to 1, while keeping the total molar concentration of 2-NP and the analyte constant.[11]
-
For each solution, measure the fluorescence intensity at the emission maximum of the complex.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of 2-NP.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.[12]
-
Protocol 4: Calculation of the Association Constant (Kₐ)
The Benesi-Hildebrand method is a common approach to determine the association constant for a 1:1 complex.[13][14]
-
Data Transformation:
-
From the fluorescence titration data, plot 1/(F - F₀) versus 1/[Analyte], where F₀ is the initial fluorescence of 2-NP and F is the fluorescence at each analyte concentration.
-
-
Benesi-Hildebrand Equation for Fluorescence: The data should fit the following linear equation[15]:
1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + (1 / (Kₐ * (Fₘₐₓ - F₀))) * (1 / [Analyte])
-
Calculation of Kₐ:
-
Perform a linear regression on the plotted data.
-
The association constant (Kₐ) can be calculated from the ratio of the intercept to the slope: Kₐ = Intercept / Slope
A higher Kₐ value indicates a stronger binding interaction.[16][17]
-
Protocol 5: Calculation of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected.
-
Data Collection:
-
Measure the fluorescence of a blank solution (buffer only) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
-
LOD Calculation:
Caption: Logical flow for data analysis in fluorescence titration.
Conclusion and Further Considerations
This application note provides a robust framework for conducting fluorescence titration experiments with this compound. By following these protocols, researchers can reliably determine the binding stoichiometry, association constant, and limit of detection for the interaction between 2-NP and a target analyte.
Key Considerations for Trustworthy Results:
-
Purity: Always use high-purity reagents and solvents.
-
pH Control: Ensure the buffer capacity is sufficient to maintain a constant pH throughout the titration.
-
Temperature Stability: Use a thermostatted cuvette holder to avoid temperature-dependent fluctuations in fluorescence.
-
Inner Filter Effects: At high concentrations, the absorption of excitation or emission light by the sample can lead to non-linearities. It is advisable to work with dilute solutions to minimize these effects.
By integrating these field-proven insights with the detailed methodologies provided, researchers can confidently employ 2-NP as a powerful tool in their scientific investigations.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. theclinivex.com [theclinivex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Job plot - Wikipedia [en.wikipedia.org]
- 10. Determination of binding stoichiometry by the continuous variation method: the Job plot. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 14. Benesi-Hildebrand_method [chemeurope.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. wasatchphotonics.com [wasatchphotonics.com]
Advanced Methods for Detecting Heavy Metal Ions Using Fluorescent Probes
An Application Guide for Researchers
Abstract
The escalating issue of heavy metal ion contamination in environmental and biological systems necessitates the development of rapid, sensitive, and selective detection methods.[1] Conventional analytical techniques like atomic absorption spectrometry, while accurate, are often laborious, expensive, and require sophisticated instrumentation, making them unsuitable for real-time or on-site analysis.[2][3] Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, operational simplicity, and the ability to perform real-time monitoring in complex matrices, including living cells.[4][5][6] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, design strategies, and practical applications of fluorescent probes for heavy metal ion detection. We will explore the core signaling mechanisms, present detailed, field-proven protocols for the use of "turn-on," "turn-off," and "ratiometric" probes, and offer insights into data analysis and validation to ensure scientific rigor.
Introduction: The Power of Fluorescence in Metal Ion Detection
Heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and silver (Ag⁺) are highly toxic even at trace concentrations, posing significant threats to environmental ecosystems and human health.[1] The ideal detection method should be not only sensitive and selective but also cost-effective and amenable to high-throughput screening and in-vivo imaging.
Fluorescent probes, or chemosensors, are molecules designed to exhibit a change in their fluorescence properties upon selectively binding to a specific analyte, in this case, a heavy metal ion.[2] The working principle involves a fluorophore (the light-emitting unit) linked to a receptor (the ion-binding unit). The interaction with the target ion modulates the photophysical properties of the fluorophore, resulting in a detectable optical signal.[7] The primary advantages of this approach include:
-
High Sensitivity: Fluorescence is an inherently sensitive technique, allowing for the detection of analytes at nanomolar (nM) or even picomolar (pM) concentrations.[7][8]
-
High Selectivity: Probes can be rationally designed to bind with high affinity to a specific metal ion, minimizing interference from other coexisting ions.[9]
-
Real-Time Analysis: The response of a fluorescent probe to an analyte is often instantaneous, enabling the dynamic monitoring of ion concentration changes.[10]
-
Bio-imaging Capability: Many probes are cell-permeable and non-toxic, making them invaluable tools for visualizing heavy metal ion distribution and flux within living cells and organisms.[2][8]
Core Principles: Signaling Mechanisms of Fluorescent Probes
The change in fluorescence upon metal ion binding is governed by several distinct photophysical mechanisms. Understanding these mechanisms is crucial for both designing new probes and selecting the appropriate probe for a given application.[11]
"Turn-Off" Sensing (Fluorescence Quenching)
In a "turn-off" or "quenching" sensor, the probe is initially fluorescent. Upon binding to the target metal ion, the fluorescence intensity decreases or is completely extinguished.[11] This is often caused by mechanisms like the heavy atom effect, where the bound metal ion enhances intersystem crossing, or through chelation-quenched fluorescence (CHQF).[11]
"Turn-On" Sensing (Fluorescence Enhancement)
"Turn-on" probes are highly desirable as they produce a signal against a dark background, which can significantly improve the signal-to-noise ratio.[8] The probe is initially non-fluorescent or weakly fluorescent. Binding of the metal ion disrupts a quenching pathway, "turning on" the fluorescence. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "Off" state, an electron from a donor moiety (the receptor) is transferred to the excited fluorophore, quenching its fluorescence. When a metal ion binds to the receptor, it lowers the energy level of the donor, inhibiting PET and allowing the fluorophore to fluoresce.[2][9]
-
Rhodamine Spirocycle Ring-Opening: Probes based on rhodamine dyes often exist in a non-fluorescent, colorless spirocyclic form. Coordination with a metal ion induces a structural change, opening the spirocycle to its highly fluorescent, colored acyclic form.[7][10]
Ratiometric Sensing
Ratiometric probes offer a significant advantage by providing a built-in correction for environmental effects and variations in probe concentration.[6] Upon binding a metal ion, these probes exhibit a shift in either the excitation or emission wavelength. The signal is measured as a ratio of the fluorescence intensities at two different wavelengths (e.g., the new peak vs. the original peak).[12][13] This dual-emission property provides a more robust and quantitative measurement. Mechanisms like Förster Resonance Energy Transfer (FRET) and Intramolecular Charge Transfer (ICT) are often employed to achieve a ratiometric response.[11][14]
Experimental Design and Protocols
The successful application of fluorescent probes requires careful experimental design, including probe selection, sample preparation, and instrument setup. The following protocols provide step-by-step methodologies for detecting three common heavy metal ions—Mercury (Hg²⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺)—using different sensing strategies.
General Workflow for Fluorescence Measurements
A typical experiment follows a standardized workflow to ensure reproducibility and accuracy. This involves preparing stock solutions, performing titrations to determine the probe's response, and validating its selectivity against other ions.
Protocol 1: "Turn-On" Detection of Mercury (Hg²⁺) with a Rhodamine-Based Probe
Principle: This protocol uses a probe based on a Rhodamine B derivative that operates via the metal-ion-induced spirocycle ring-opening mechanism.[7][9] In the absence of Hg²⁺, the probe is in its colorless, non-fluorescent spirocyclic form. The strong affinity of the receptor for Hg²⁺ triggers the ring-opening, yielding a highly fluorescent pink-colored complex.[9]
Materials:
-
Rhodamine-based Hg²⁺ probe (e.g., Rhodamine B hydrazide derivative)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions (10 mM) of HgCl₂ and other metal salts (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) in deionized water.
-
96-well microplate (black, clear bottom) or quartz cuvettes
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Probe Stock Preparation: Prepare a 1.0 mM stock solution of the rhodamine-based probe in DMSO. Store in the dark at 4°C.
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe by diluting the stock solution in HEPES buffer.
-
Instrument Setup:
-
Set the excitation wavelength (λex) typically around 560 nm (consult the probe's specific documentation).
-
Set the emission scan range from 570 nm to 700 nm.
-
Set excitation and emission slit widths to 5 nm.
-
-
Hg²⁺ Titration:
-
To a cuvette or well, add 2 mL of the 10 µM probe working solution.
-
Record the initial fluorescence spectrum (this is the blank reading).
-
Sequentially add small aliquots (e.g., 2 µL) of a 100 µM HgCl₂ solution to the cuvette.
-
After each addition, mix gently and incubate for 2 minutes before recording the fluorescence spectrum.
-
Continue additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Analysis:
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe working solution.
-
To separate cuvettes, add a final concentration of 50 µM of Hg²⁺ and other potentially interfering metal ions (Pb²⁺, Cd²⁺, etc.).
-
Incubate for 5 minutes and record the fluorescence intensity at the peak emission wavelength (around 580-590 nm).
-
Compare the fluorescence enhancement caused by Hg²⁺ to that of other ions. A highly selective probe will show a significant response only for Hg²⁺.[9]
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.
-
The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Protocol 2: "Turn-Off" Detection of Lead (Pb²⁺) with an Aptamer-Based Sensor
Principle: This protocol utilizes a DNA aptamer—a short, single-stranded DNA sequence—that specifically binds to Pb²⁺.[4][7] The aptamer is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., DABCYL) at the other. In its unbound state, the aptamer is in a linear conformation, and the fluorescence is quenched. The high affinity and specificity of the aptamer for Pb²⁺ causes it to fold into a stable G-quadruplex structure, moving the fluorophore away from the quencher and "turning on" the fluorescence.[4] Correction: The initial prompt describes a turn-off mechanism, while the G-quadruplex formation is a classic turn-on mechanism. For a turn-off example, a different system would be used, such as one where binding brings the fluorophore and quencher closer or uses fluorescence quenching by Pb²⁺ itself. To provide a diverse set of protocols, we will describe a "turn-on" aptamer system which is very common. A true "turn-off" system might involve a probe that is quenched by the heavy atom effect of lead.[15][16] However, for a practical and widely cited example, we will detail a "turn-on" system using a G-quadruplex-forming aptamer.
Materials:
-
Pb²⁺-specific DNA aptamer (e.g., Thrombin Binding Aptamer or a custom sequence) labeled with a fluorophore and quencher.
-
Tris-HCl buffer (20 mM, pH 7.5, containing 100 mM NaCl)
-
Stock solution (1 mM) of Pb(NO₃)₂ in deionized water.
-
Nuclease-free water.
-
Fluorescence spectrophotometer.
Procedure:
-
Aptamer Stock Preparation: Dissolve the lyophilized aptamer in nuclease-free water to a concentration of 100 µM. Heat at 95°C for 5 minutes and then cool slowly to room temperature to ensure proper initial conformation.
-
Working Solution Preparation: Dilute the aptamer stock solution to a final concentration of 100 nM in the Tris-HCl buffer.
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., for FAM, λex = 495 nm, λem = 520 nm).
-
Set excitation and emission slit widths to 5-10 nm.
-
-
Pb²⁺ Titration:
-
Add 2 mL of the 100 nM aptamer working solution to a quartz cuvette.
-
Record the baseline fluorescence.
-
Add increasing concentrations of Pb(NO₃)₂ (e.g., from a 10 µM stock solution).
-
After each addition, mix and incubate for 15 minutes to allow for complete folding and binding.[16]
-
Record the fluorescence intensity at 520 nm.
-
-
Validation: Perform selectivity tests against other divalent cations as described in Protocol 1. The G-quadruplex structure should form specifically in the presence of Pb²⁺ (or K⁺, which should be accounted for in buffer choice if it's an interferent).[4]
Protocol 3: Ratiometric Detection of Cadmium (Cd²⁺) with an ICT-Based Probe
Principle: This protocol employs a probe designed with donor-π-acceptor architecture, which exhibits Intramolecular Charge Transfer (ICT).[14] In its free state, the probe shows fluorescence at a longer wavelength. Upon binding Cd²⁺, the electron-donating ability of the receptor is suppressed, which weakens the ICT process. This causes a blue shift in the emission spectrum, leading to a new fluorescence peak at a shorter wavelength.[13][17] The ratio of the intensities at the two emission peaks provides a quantitative measure of the Cd²⁺ concentration.[14]
Materials:
-
ICT-based ratiometric probe for Cd²⁺.
-
Acetonitrile (ACN) or a suitable solvent mixture (e.g., ACN/H₂O).[17]
-
Stock solution (1 mM) of Cd(ClO₄)₂ in the chosen solvent.
-
Other metal perchlorate salts for selectivity testing.
-
Fluorescence spectrophotometer.
Procedure:
-
Probe Stock Preparation: Prepare a 1.0 mM stock solution of the probe in ACN.
-
Working Solution Preparation: Prepare a 5 µM working solution of the probe in the desired solvent system (e.g., ACN/H₂O, 1:1 v/v).
-
Instrument Setup:
-
Determine the optimal excitation wavelength from the probe's absorption spectrum.
-
Set the emission scan range to cover both expected emission peaks (e.g., 400 nm to 650 nm).
-
-
Cd²⁺ Titration:
-
To a cuvette, add 2 mL of the 5 µM probe working solution.
-
Record the initial fluorescence spectrum. You should observe an emission peak at a longer wavelength (e.g., λ₁).
-
Add increasing amounts of the Cd²⁺ stock solution.
-
After each addition, mix and record the spectrum. Observe the decrease of the peak at λ₁ and the simultaneous increase of a new peak at a shorter wavelength (e.g., λ₂).
-
-
Data Analysis and Validation:
-
Calculate the ratio of fluorescence intensities (I_λ₂ / I_λ₁).
-
Plot this ratio against the Cd²⁺ concentration. This should yield a linear calibration curve.[13]
-
Calculate the LOD based on the standard deviation of the ratiometric blank measurement.
-
Perform selectivity tests by measuring the ratiometric change in the presence of other metal ions. A selective probe will show a significant ratiometric shift only for Cd²⁺.[14]
-
Data Presentation and Interpretation
For clear comparison and reporting, quantitative data should be summarized in a structured table. This allows for a quick assessment of a probe's performance and its suitability for a specific application.
Table 1. Performance Comparison of Example Fluorescent Probes
| Parameter | Probe for Hg²⁺ (Protocol 1) | Probe for Pb²⁺ (Protocol 2) | Probe for Cd²⁺ (Protocol 3) |
| Sensing Mechanism | Spirocycle Ring-Opening | Aptamer Folding (G-Quadruplex) | Intramolecular Charge Transfer (ICT) |
| Signal Type | Turn-On | Turn-On | Ratiometric |
| Solvent/Buffer | 10 mM HEPES, pH 7.4 | 20 mM Tris, 100 mM NaCl, pH 7.5 | ACN/H₂O (1:1, v/v) |
| Excitation (λex) | ~560 nm | ~495 nm | Probe-dependent (~430 nm)[13] |
| Emission (λem) | ~585 nm | ~520 nm | λ₁ → λ₂ (e.g., 465 nm → 496 nm)[13] |
| Typical LOD | 10 - 100 nM[12] | 0.5 - 30 nM[4] | 50 - 100 nM[13][17] |
| Response Time | < 5 minutes | 15 - 20 minutes[16] | < 3 minutes[10] |
Note: The values presented are typical and may vary based on the specific molecular structure of the probe and experimental conditions.
Conclusion and Future Outlook
Fluorescent probes represent a versatile and powerful platform for the detection of heavy metal ions. Their high sensitivity, selectivity, and applicability to bio-imaging have positioned them as indispensable tools in environmental monitoring, food safety, and biomedical research.[10][18] The rational design of probes based on well-understood photophysical mechanisms like PET, ICT, and FRET continues to yield sensors with improved performance, including lower detection limits, faster response times, and enhanced water solubility.[11] Future advancements will likely focus on the development of near-infrared (NIR) probes for deeper tissue imaging, multi-analyte sensors capable of detecting several ions simultaneously, and the integration of these probes into portable, field-deployable devices for on-site analysis.[10][19]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 12. Turn-On and Ratiometric Mercury Sensing in Water with a Red-Emitting Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced Turn-On Fluorescence Detection of Aqueous Lead Ions with Size-Shrinkable Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Sensitive Near-Infrared Fluorescent Probe for Detecting Heavy Metal Ag+ in Water Samples [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with 1,8-Naphthyridine Ligands
Abstract
The 1,8-naphthyridine (napy) scaffold has emerged as a "privileged" ligand framework in modern coordination chemistry. Its rigid, planar structure featuring two nitrogen donors in a pre-organized arrangement makes it an exceptional chelating agent. More significantly, when functionalized at the 2- and 7-positions, it serves as a robust dinucleating ligand, capable of holding two metal centers in close proximity to facilitate cooperative reactivity.[1][2] This unique characteristic has propelled the development of 1,8-naphthyridine-based metal complexes for a vast array of applications, including homogeneous catalysis, the development of novel luminescent materials, and as therapeutic agents in drug discovery.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and detailed experimental protocols for the synthesis and characterization of these versatile metal complexes.
Part 1: The 1,8-Naphthyridine Ligand: A Platform for Innovation
Foundational Coordination Principles
The utility of the 1,8-naphthyridine scaffold is rooted in its distinct structural and electronic properties. The two nitrogen atoms create a fixed "bite" distance that is ideal for chelating a single metal ion or, more importantly, for bridging two metal centers.[6] This dinucleating capability is central to its use in mimicking the active sites of metalloenzymes and developing catalysts that operate through bimetallic mechanisms.[1][7]
Functionalization, typically at the 2- and 7-positions, allows for the introduction of additional donor arms (e.g., pyridyl, phosphino, or amino groups), transforming the simple napy core into a sophisticated multidentate ligand system.[8][9] This modularity enables precise tuning of the steric and electronic environment around the metal centers, directly influencing the resulting complex's reactivity, stability, and photophysical properties.[2]
Caption: Fundamental coordination modes of the 1,8-naphthyridine scaffold.
General Strategy for Ligand Synthesis
While numerous methods exist for constructing the 1,8-naphthyridine core, the Friedländer annulation is a classic and effective approach.[10][11] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene ketone. Functional groups can be introduced either before or after the core synthesis. For creating dinucleating ligands, a common strategy involves synthesizing 2,7-dichloro-1,8-naphthyridine, which serves as a versatile precursor for subsequent nucleophilic substitution or cross-coupling reactions to install the desired donor arms.
Part 2: Strategic Synthesis of Metal Complexes
The synthesis of a metal complex is fundamentally a reaction between a metal precursor and the ligand in a suitable solvent. The choice of precursor is critical; common starting materials include metal halides (e.g., PdCl₂, K₂[PtCl₄]), metal acetates (Cu(OAc)₂), or organometallic species ([RuCl₂(cymene)]₂).[12][13][14]
Causality in Experimental Design:
-
Solvent Selection: The solvent must dissolve both the ligand and the metal salt while being relatively inert to the reactants. Methanol, ethanol, acetonitrile, and dimethylformamide (DMF) are frequently used.[12] For air-sensitive complexes, such as those with Cu(I) or low-valent nickel, solvents must be rigorously deoxygenated.
-
Reaction Temperature: Many complexation reactions proceed at room temperature, but heating under reflux is often necessary to overcome kinetic barriers, particularly with less labile metal centers like Pt(II) or Ru(II).
-
Atmosphere: An inert atmosphere (Nitrogen or Argon) is crucial when working with metals in low oxidation states (e.g., Cu(I), Pd(0), Ni(0)) to prevent oxidation.
-
Stoichiometry: The molar ratio of metal to ligand dictates the final product. A 1:1 or 2:1 metal-to-ligand ratio is typically used for dinuclear complexes with a bridging napy ligand, whereas a 1:2 ratio might be used for mononuclear complexes where two separate ligands coordinate to one metal center.[12]
Caption: A generalized workflow for the synthesis of metal complexes.
Part 3: Detailed Experimental Protocols
The following protocols are representative examples for synthesizing complexes with distinct applications. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Dinuclear Copper(II) Acetate Complex
-
Rationale & Application: This protocol describes the synthesis of a dicopper(II) complex, a structural motif relevant to catalysis and bioinorganic chemistry. The acetate ligands are relatively labile and can be substituted in subsequent reactions. This procedure is adapted from methods described for the synthesis of similar dicopper complexes.[12]
-
Materials:
-
2,7-bis(2-pyridyl)-1,8-naphthyridine (bpnp) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (ACS grade)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the bpnp ligand (1 equivalent) in 50 mL of methanol with gentle heating.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (2 equivalents) in 20 mL of methanol. The solution should be a deep blue.
-
Add the copper acetate solution dropwise to the stirring ligand solution at room temperature.
-
A color change and the formation of a precipitate are typically observed immediately or upon stirring.
-
Stir the reaction mixture at room temperature for 4-5 hours to ensure complete complexation.[12]
-
Collect the resulting solid product by suction filtration using a Büchner funnel.
-
Wash the solid sequentially with small portions of cold methanol and diethyl ether to remove unreacted starting materials.
-
Dry the green solid product under vacuum. The product is typically of sufficient purity for characterization, but recrystallization from a DMF/ether solvent system can be performed if necessary.
-
Protocol 2: Synthesis of a cis-Dichloroplatinum(II) Complex
-
Rationale & Application: Platinum(II) complexes are cornerstone anticancer therapeutics. This protocol adapts the classical methods for cisplatin synthesis to a 1,8-naphthyridine ligand, yielding a potential cytotoxic agent.[15][16] The procedure involves an intermediate step to enhance the reactivity of the platinum precursor.
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
1,8-Naphthyridine (napy)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water, DMF
-
-
Procedure:
-
Activation of Precursor: Dissolve K₂[PtCl₄] (1 equivalent) in a minimal amount of deionized water. In a separate flask protected from light, dissolve AgNO₃ (2 equivalents) in water.
-
Add the AgNO₃ solution to the K₂[PtCl₄] solution. A white precipitate of AgCl will form immediately.
-
Stir the mixture in the dark for 2-4 hours, then filter to remove the AgCl precipitate. The filtrate contains the highly reactive aqua complex, [Pt(H₂O)₂Cl₂].
-
Complexation: Dissolve 1,8-naphthyridine (1 equivalent) in a small amount of DMF and add it to the aqueous platinum filtrate.
-
Stir the reaction mixture at 40-50 °C for 24 hours. A yellow precipitate should form over time.
-
Cool the mixture to room temperature, then add an excess of KCl solution to ensure the final product is the dichloro complex and to precipitate any unreacted platinum salts.
-
Collect the yellow solid by suction filtration, wash with cold water, then a small amount of ethanol and ether.
-
Dry the product, cis-[Pt(napy)Cl₂], under vacuum. Purity can be assessed by NMR and elemental analysis.
-
Protocol 3: Synthesis of a Luminescent Ruthenium(II) Polypyridyl Complex
-
Rationale & Application: Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties and are widely used as photosensitizers and in bio-imaging.[17][18] This protocol uses a common ruthenium precursor to synthesize a luminescent complex.
-
Materials:
-
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) ([Ru(bpy)₂Cl₂])
-
1,8-Naphthyridine (napy)
-
Ethanol/Water (3:1 v/v) mixture
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend [Ru(bpy)₂Cl₂] (1 equivalent) and 1,8-naphthyridine (1.1 equivalents) in a 3:1 ethanol/water mixture (40 mL).
-
Deoxygenate the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the mixture to reflux under an argon atmosphere. The suspension should dissolve to form a deep red or orange solution. Maintain reflux for 4-6 hours.
-
Monitor the reaction by TLC (silica gel, acetonitrile/water/KNO₃(sat.) developing system) to confirm the consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Add a saturated aqueous solution of NH₄PF₆ to the remaining aqueous solution to precipitate the complex as its PF₆⁻ salt.
-
Stir the mixture in an ice bath for 30 minutes, then collect the orange-red solid by suction filtration.
-
Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol and diethyl ether.
-
Dry the final product, --INVALID-LINK--₂, under vacuum. Further purification can be achieved by column chromatography on alumina or silica gel.
-
Part 4: Essential Characterization
Confirming the identity and purity of a newly synthesized complex is a critical, self-validating step. A combination of spectroscopic techniques is required.[19]
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms ligand coordination. Protons on the napy ring near the metal center will typically shift downfield (to higher ppm) compared to the free ligand due to deshielding effects. |
| ESI-MS | Determines the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight and composition. The isotopic pattern for the metal (e.g., Pt, Ru, Cu) is a key diagnostic feature. |
| UV-Vis | Reveals electronic transitions. For d⁶ metals like Ru(II), intense Metal-to-Ligand Charge Transfer (MLCT) bands are expected in the visible region (400-500 nm).[20] |
| FT-IR | Shows changes in the ligand's vibrational frequencies upon coordination. Stretching frequencies of the C=N and C=C bonds within the napy ring may shift to higher wavenumbers.[12] |
| Elemental Analysis | Provides the percentage composition (C, H, N) of the complex, which should match the calculated values for the proposed formula, confirming its bulk purity. |
| X-ray Crystallography | Provides unambiguous structural determination, including bond lengths, bond angles, and the precise coordination geometry around the metal center(s).[21] |
Part 5: A Horizon of Applications
The synthetic versatility of 1,8-naphthyridine metal complexes has led to their application across diverse scientific fields.
-
Catalysis: Dinuclear copper and palladium complexes have shown promise in C-C and C-X coupling reactions, while manganese and ruthenium complexes are effective in oxidation and alkylation catalysis.[13][22][23] The proximity of two metal centers can enable cooperative substrate activation, leading to unique reactivity.[7]
-
Drug Development: The ability of planar 1,8-naphthyridine ligands to intercalate with DNA, combined with the cytotoxic potential of metals like platinum and ruthenium, makes these complexes compelling candidates for anticancer drug discovery.[5][24][25][26] Their derivatives have also shown broad antimicrobial and antiviral activities.[27][28]
-
Luminescent Materials: The rigid napy scaffold, when complexed with metals like Zn(II), Cu(I), or Ru(II), can produce materials with strong luminescence.[20][21] These properties are being harnessed to create chemosensors for detecting specific ions and for the development of organic light-emitting diodes (OLEDs).[4][29]
The continued exploration of unsymmetrical ligands and the synthesis of heterobimetallic complexes promise to unlock even more sophisticated functions, further cementing the role of 1,8-naphthyridine as a cornerstone ligand in coordination chemistry.[9][14]
References
- 1. escholarship.org [escholarship.org]
- 2. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon–Heteroatom Cross-Coupling Catalyzed by Nickel Naphthyridine Complexes - ChemistryViews [chemistryviews.org]
- 4. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Ruthenium, copper and ruthenium–copper complexes of an unsymmetrical phosphino pyridyl 1,8-naphthyridine PNNN ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 26. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Non-Canonical IFN-γ Signaling Axis: Application of 2-(1,8-naphthyridin-2-yl)phenol, a Putative TBK1 Inhibitor
Introduction: Beyond the Canonical JAK/STAT Pathway in IFN-γ Signaling
Interferon-gamma (IFN-γ) is a pleiotropic cytokine critical to both innate and adaptive immunity, orchestrating anti-viral and anti-tumor responses.[1] The canonical signaling cascade initiated by IFN-γ is well-established, involving the activation of Janus kinases (JAK1 and JAK2) and the subsequent phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1).[2][3] This leads to the transcription of a host of IFN-γ-stimulated genes (ISGs). However, a growing body of evidence points to the existence of non-canonical signaling pathways that fine-tune and, in some contexts, mediate distinct biological outcomes of IFN-γ stimulation. One such emerging player in this non-canonical network is the serine/threonine kinase, TANK-binding kinase 1 (TBK1).[4][5]
This guide provides a framework for researchers, scientists, and drug development professionals to investigate the role of TBK1 in IFN-γ signaling using 2-(1,8-naphthyridin-2-yl)phenol, a small molecule with a 1,8-naphthyridine core, a scaffold known for its kinase inhibitory activities. Analogs of this compound have been suggested as potent inhibitors of TBK1, offering a valuable chemical tool to dissect its contribution to the IFN-γ response.
Mechanism of Action: Targeting TBK1 to Unravel Non-Canonical IFN-γ Signaling
While the canonical IFN-γ pathway primarily relies on the JAK/STAT axis for gene induction, TBK1 appears to be involved in a parallel, non-canonical branch. Studies have shown that the basal activity of TBK1 is required for the full expression of a subset of IFN-γ-induced genes.[4][5] Interestingly, the absence of TBK1 does not appear to affect the proximal IFN-γ receptor signaling event of STAT1 phosphorylation, suggesting its involvement in a distinct downstream or parallel pathway.[6] Furthermore, loss or inhibition of TBK1 has been shown to sensitize some tumor cells to IFN-γ-mediated apoptosis, highlighting a complex and context-dependent role for this kinase.[6]
This compound, as a putative inhibitor of TBK1, allows for the pharmacological dissection of these non-canonical events. By inhibiting TBK1 activity, researchers can delineate which IFN-γ-mediated cellular responses are TBK1-dependent and which are solely governed by the canonical JAK/STAT pathway.
Visualizing the IFN-γ Signaling Network
To conceptualize the interplay between the canonical and non-canonical IFN-γ signaling pathways, the following diagram illustrates the key signaling nodes.
Caption: IFN-γ signaling pathways: canonical (blue) and non-canonical (green).
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a comprehensive workflow to investigate the role of TBK1 in IFN-γ signaling using this compound.
Experimental Workflow Overview
Caption: Workflow for studying TBK1's role in IFN-γ signaling.
Protocol 1: Cell Culture and Treatment
1.1. Cell Line Selection:
-
Choose a cell line responsive to IFN-γ. Examples include HeLa, A549, or macrophage cell lines like RAW 264.7.
-
Ensure the selected cell line expresses detectable levels of TBK1.
1.2. Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain them in the exponential growth phase.
1.3. Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Determine the optimal working concentration through a dose-response experiment, assessing cytotoxicity using an MTT or similar assay.
1.4. Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant IFN-γ at a pre-determined optimal concentration (e.g., 10 ng/mL) for the desired time points (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for gene expression).
-
Include appropriate controls: untreated cells, vehicle-treated cells, IFN-γ-only treated cells, and compound-only treated cells.
Protocol 2: Western Blot Analysis
2.1. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2.2. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-STAT1 (Tyr701)
-
Total STAT1
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2.3. Expected Outcomes:
-
IFN-γ treatment should induce robust phosphorylation of STAT1 at Tyr701.
-
Pre-treatment with this compound is not expected to significantly alter IFN-γ-induced STAT1 phosphorylation if it selectively inhibits TBK1.[6]
-
The compound should inhibit the autophosphorylation of TBK1 at Ser172 if it is an effective inhibitor.
Protocol 3: GAS-Luciferase Reporter Assay
3.1. Transfection:
-
Co-transfect cells with a Gamma-Activated Sequence (GAS)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for reporter gene expression.
3.2. Treatment and Luciferase Assay:
-
Treat the transfected cells with this compound and/or IFN-γ as described in Protocol 1.4.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]
3.3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction relative to untreated control cells.
3.4. Expected Outcomes:
-
IFN-γ should significantly increase GAS-luciferase activity.
-
If TBK1 contributes to the transcriptional activity of STAT1 on GAS elements, this compound may partially reduce IFN-γ-induced luciferase activity.
Protocol 4: In Vitro TBK1 Kinase Assay
4.1. Assay Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a specific TBK1 substrate by recombinant active TBK1 enzyme in a cell-free system.
4.2. Reagents:
-
Recombinant active TBK1 enzyme
-
TBK1 substrate (e.g., recombinant IRF3)
-
Kinase assay buffer
-
ATP
-
This compound
4.3. Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TBK1, and the TBK1 substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
4.4. Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
| Assay | Parameter Measured | Expected Effect of IFN-γ | Expected Effect of this compound + IFN-γ | Interpretation |
| Western Blot | p-STAT1 (Tyr701) | Increase | No significant change | TBK1 does not regulate proximal IFN-γ receptor signaling. |
| p-TBK1 (Ser172) | Potential modest increase | Decrease | Compound inhibits TBK1 activity. | |
| GAS-Luciferase Assay | Luciferase Activity | Strong increase | Potential partial decrease | TBK1 may have a role in enhancing STAT1-mediated transcription. |
| In Vitro Kinase Assay | Substrate Phosphorylation | N/A | Dose-dependent decrease | Direct inhibition of TBK1 kinase activity by the compound. |
Conclusion and Future Directions
The use of this compound as a pharmacological probe provides a powerful approach to elucidate the contribution of TBK1 to the IFN-γ signaling network. By systematically applying the protocols outlined in this guide, researchers can dissect the canonical and non-canonical branches of this critical cytokine pathway. Future studies could involve transcriptomic analyses (RNA-seq) to identify the specific subset of ISGs regulated by TBK1 in response to IFN-γ. Furthermore, investigating the role of TBK1 in IFN-γ-mediated anti-tumor and anti-viral responses in relevant disease models will be crucial for translating these basic research findings into potential therapeutic strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]
- 3. Contribution of a TANK-Binding Kinase 1–Interferon (IFN) Regulatory Factor 7 Pathway to IFN-γ-Induced Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
protocol for measuring STAT1 phosphorylation with 2-(1,8-naphthyridin-2-yl)phenol
Application Note & Protocol
Topic: A Comprehensive Guide to Measuring STAT1 Phosphorylation Dynamics in Response to 2-(1,8-naphthyridin-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals
Abstract
The Signal Transducer and Activator of Transcription 1 (STAT1) is a critical mediator of cytokine signaling, particularly for interferons (IFNs), playing a pivotal role in immunity, inflammation, and cell proliferation.[1] Activation of STAT1 is precisely regulated by phosphorylation, primarily at Tyrosine 701 (Tyr701), which triggers its dimerization, nuclear translocation, and subsequent gene transcription.[2][3] This application note provides a detailed framework and robust protocols for characterizing the activity of this compound, a compound that selectively enhances and prolongs cytokine-induced STAT1 phosphorylation.[4] Contrary to a potential misinterpretation as an inhibitor, this molecule serves as a valuable tool to study the sustained activation of the STAT1 pathway. We present methodologies using Western Blotting, ELISA, and Flow Cytometry to quantitatively and qualitatively assess the effects of this compound on STAT1 activation dynamics in a cellular context.
Introduction: The JAK-STAT1 Signaling Pathway
The Janus kinase (JAK)-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] For Type I and Type II interferons (e.g., IFN-α and IFN-γ), signaling is initiated upon ligand binding to its cognate receptor, leading to the activation of receptor-associated JAKs.[5] These kinases then phosphorylate specific tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for the STAT1 protein. STAT1 is subsequently recruited and phosphorylated by JAKs at the critical Tyr701 residue.[2] This phosphorylation event is the canonical activation switch, inducing STAT1 to form homodimers (or heterodimers with STAT2 for Type I IFN signaling), translocate to the nucleus, and bind to specific DNA sequences known as Gamma-activated sequences (GAS) to initiate the transcription of IFN-stimulated genes (ISGs).[5][6]
The compound this compound, hereafter referred to as 2-NP, is a cell-permeable molecule that has been identified as a selective STAT1 transcriptional activator.[4][7] It functions by prolonging the IFN-γ-induced phosphorylated state of STAT1, thereby accentuating its downstream biological effects, such as growth inhibition in certain cancer cell lines.[4] It does not affect related transcription factors like NF-κB or STAT3, highlighting its specificity.[7] This makes 2-NP an excellent tool for investigating the consequences of sustained STAT1 signaling.
This guide details the necessary experimental designs, controls, and step-by-step protocols to accurately measure the 2-NP-mediated enhancement of STAT1 phosphorylation.
References
- 1. scbt.com [scbt.com]
- 2. FastScan™ Phospho-Stat1 (Tyr701) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. pnas.org [pnas.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dysregulation of the IFN-γ-STAT1 signaling pathway in a cell line model of large granular lymphocyte leukemia | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. 2-(1,8-Naphthyridin-2-ly)phenol, STAT1 transcriptional activator (CAS 65182-56-1) | Abcam [abcam.com]
The Versatility of 1,8-Naphthyridine Derivatives in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics has witnessed a surge in the exploration of novel materials to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Among the diverse range of heterocyclic compounds, 1,8-naphthyridine derivatives have emerged as a promising class of materials due to their unique electronic properties, high thermal stability, and versatile synthetic accessibility. This guide provides an in-depth technical overview of the application of 1,8-naphthyridine derivatives in organic electronics, complete with detailed application notes and experimental protocols to facilitate their adoption in research and development.
The 1,8-Naphthyridine Scaffold: A Privileged Core for Organic Electronics
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic aromatic compound, possesses inherent electron-deficient characteristics due to the presence of two nitrogen atoms in its bicyclic structure. This electron deficiency makes 1,8-naphthyridine derivatives excellent candidates for n-type semiconductors, which are crucial for the development of efficient organic electronic devices. The ability to readily modify the 1,8-naphthyridine core at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for a wide array of applications.
The functionalization of the 1,8-naphthyridine scaffold can impart a range of desirable properties, including:
-
Enhanced Electron Transport: The electron-deficient nature of the core facilitates efficient electron injection and transport, a critical requirement for electron transport layers (ETLs) and n-type semiconductors in OFETs.
-
Tunable Emission Properties: By introducing electron-donating or -accepting moieties, the emission color of 1,8-naphthyridine derivatives can be tuned across the visible spectrum, making them suitable for use as emitters in OLEDs.
-
High Triplet Energy: Certain derivatives can be designed to possess high triplet energies, a key requirement for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs to prevent reverse energy transfer from the dopant.
-
Bipolar Charge Transport: The incorporation of both electron-donating and electron-withdrawing groups can lead to bipolar materials capable of transporting both holes and electrons, which is advantageous for single-layer devices.[1]
-
Excellent Thermal Stability: The rigid and aromatic nature of the 1,8-naphthyridine ring system contributes to high thermal stability, a prerequisite for long-lasting and reliable electronic devices.
Applications in Organic Light-Emitting Diodes (OLEDs)
1,8-Naphthyridine derivatives have demonstrated significant potential in various components of OLEDs, including as emitters, host materials, and electron transport materials.
Emitters: Harnessing Thermally Activated Delayed Fluorescence (TADF)
A significant breakthrough in OLED technology has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. 1,8-Naphthyridine derivatives have been successfully employed as the acceptor unit in donor-acceptor (D-A) type TADF molecules. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the 1,8-naphthyridine acceptor leads to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).
For instance, blue TADF emitters based on 1,8-naphthyridine have been developed that exhibit high external quantum efficiencies (EQEs). One such example is 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND), which has been shown to achieve a maximum EQE of 15.3%.
Host Materials: Enabling Efficient Phosphorescence and TADF
The high triplet energy of certain 1,8-naphthyridine derivatives makes them excellent host materials for phosphorescent and TADF emitters. A suitable host material must have a triplet energy higher than that of the guest emitter to confine the triplet excitons on the guest and prevent efficiency losses. Carbazole-functionalized 1,8-naphthyridine derivatives have been investigated as host materials for green TADF OLEDs, demonstrating high power efficiencies.[1]
Electron Transport Materials (ETMs)
The inherent electron-deficient nature of the 1,8-naphthyridine core makes it an ideal candidate for electron transport materials in OLEDs. An efficient ETM should possess high electron mobility and appropriate energy levels to facilitate electron injection from the cathode and transport to the emissive layer.
Application in Organic Field-Effect Transistors (OFETs)
The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts, creating a bottleneck for the realization of complementary logic circuits. 1,8-Naphthyridine derivatives, with their intrinsic electron-deficient character, are being explored as promising n-type materials for OFETs.
Derivatives of 2,6-naphthyridine-1,5-dione, a related isomer, have been synthesized and shown to exhibit n-type or bipolar transport behavior in OFETs.[2] For example, certain derivatives have demonstrated electron mobilities up to 0.019 cm²/Vs.[2] The introduction of strong electron-withdrawing groups to the naphthyridine core is a common strategy to lower the LUMO energy level, facilitating electron injection and transport.
Application in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, 1,8-naphthyridine derivatives have found a niche application as additives and for surface passivation in perovskite solar cells (PSCs), a rapidly advancing solar cell technology.
Surface Defect Passivation in Perovskite Solar Cells
A key challenge in achieving high-efficiency and stable PSCs is the presence of defect states at the surface of the perovskite film, which act as recombination centers for charge carriers. The electron-rich nitrogen atoms in the 1,8-naphthyridine molecule can act as Lewis bases and coordinate with uncoordinated lead ions (Pb²⁺), which are common defect sites on the perovskite surface. This passivation of surface defects reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell.
A study has shown that modifying the surface of a formamidinium-based 2D/3D perovskite with 1,8-naphthyridine can significantly improve the PCE to 23.8%, with the open-circuit voltage increasing from 1.09 V to 1.15 V.[3] This surface treatment also enhances the hydrophobicity and stability of the perovskite film.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative 1,8-naphthyridine derivative and the fabrication of an organic electronic device.
Protocol 1: Synthesis of a 1,8-Naphthyridine Derivative via Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing quinoline and naphthyridine ring systems.[4] This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives.
Reaction Scheme:
General Friedländer Synthesis Workflow
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ketone, β-ketoester, malononitrile)
-
Catalyst (e.g., potassium hydroxide, piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the catalyst (catalytic amount, e.g., 0.1 eq of potassium hydroxide) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a multilayer OLED device using a 1,8-naphthyridine derivative as a component in the emissive layer (EML) or electron transport layer (ETL) via spin-coating and thermal evaporation.
Device Architecture:
Typical OLED Device Structure
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML) material (e.g., a host doped with a 1,8-naphthyridine-based emitter)
-
Electron Transport Layer (ETL) material (e.g., a 1,8-naphthyridine derivative)
-
Solvents for dissolving the organic materials (e.g., toluene, chlorobenzene)
-
Deionized water, acetone, isopropanol for substrate cleaning
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the EML material (e.g., a host material doped with the 1,8-naphthyridine derivative at a specific weight percentage) in a suitable organic solvent.
-
Spin-coat the EML solution onto the HTL layer. The spin speed and time will determine the thickness of the layer (e.g., 2000-3000 rpm for 60 seconds).
-
Anneal the substrates at a temperature appropriate for the EML material to remove the solvent (e.g., 80-100°C for 10 minutes).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (typically < 10⁻⁶ Torr).
-
Deposit the ETL (if different from the EML material) by thermal evaporation at a controlled rate (e.g., 1-2 Å/s).
-
Subsequently, deposit the cathode material (e.g., LiF followed by Al) through a shadow mask to define the active area of the device. The deposition rates should be carefully controlled (e.g., 0.1-0.2 Å/s for LiF and 2-5 Å/s for Al).
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Protocol 3: Fabrication and Characterization of an OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a 1,8-naphthyridine derivative as the n-type semiconductor.
OFET Fabrication Workflow:
Bottom-Gate, Top-Contact OFET Fabrication
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate electrode and gate dielectric, respectively)
-
1,8-Naphthyridine derivative (n-type semiconductor)
-
Solvent for the semiconductor (e.g., chloroform, toluene)
-
Hexamethyldisilazane (HMDS) for surface treatment (optional)
-
Deionized water, acetone, isopropanol
-
Spin coater
-
Thermal evaporator with a shadow mask for source and drain electrodes
-
Semiconductor parameter analyzer or probe station
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using the same procedure as for OLED substrates (sonication in DI water/detergent, DI water, acetone, isopropanol).
-
Dry the substrate with nitrogen gas.
-
(Optional) For improved film morphology, treat the SiO₂ surface with HMDS by vapor deposition or spin-coating to make it more hydrophobic.
-
-
Semiconductor Deposition:
-
Prepare a solution of the 1,8-naphthyridine derivative in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Spin-coat the semiconductor solution onto the SiO₂ substrate. The spin speed will determine the film thickness.
-
Anneal the substrate on a hotplate at a temperature optimized for the specific material to remove residual solvent and improve crystallinity. This step should be performed in an inert atmosphere.
-
-
Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the source and drain electrodes (e.g., Gold) through a shadow mask with the desired channel length and width.
-
-
Characterization:
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS) of the OFET using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (μ), threshold voltage (V_th), and on/off current ratio.
-
Data Presentation
Table 1: Performance of Representative 1,8-Naphthyridine-Based Organic Electronic Devices
| Device Type | 1,8-Naphthyridine Derivative Application | Key Performance Metric | Value | Reference |
| OLED | TADF Emitter (Cz-ND) | Max. External Quantum Efficiency (EQE) | 15.3% | [5] |
| OFET | n-type semiconductor (2,6-naphthyridine-1,5-dione derivative) | Electron Mobility (μe) | up to 0.019 cm²/Vs | [2] |
| Perovskite Solar Cell | Surface Passivating Agent | Power Conversion Efficiency (PCE) | 23.8% | [3] |
Conclusion
1,8-Naphthyridine derivatives represent a highly versatile and promising class of materials for advancing the field of organic electronics. Their tunable electronic properties, excellent thermal stability, and synthetic accessibility make them suitable for a wide range of applications, from high-efficiency OLEDs to stable perovskite solar cells and n-type OFETs. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to explore and harness the full potential of these fascinating molecules in the development of next-generation organic electronic devices. Further research into novel 1,8-naphthyridine structures and their integration into innovative device architectures is expected to yield even more significant breakthroughs in the future.
References
Application Notes & Protocols for the Development of 1,8-Naphthyridine-Based Drugs
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and electron-deficient nature make it an excellent pharmacophore for interacting with various biological targets, most notably DNA and key enzymes involved in cellular replication and signaling. This guide provides an in-depth exploration of the development of 1,8-naphthyridine-based drugs, from fundamental synthetic strategies and mechanistic insights to detailed protocols for biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered immense interest in medicinal chemistry. Its unique electronic and structural properties allow it to function as a versatile scaffold for designing potent therapeutic agents. The planar nature of the ring system facilitates intercalation into DNA, while the nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with enzyme active sites.
The biological activities of 1,8-naphthyridine derivatives are extensive and include:
-
Anticancer: Primarily through the inhibition of topoisomerase enzymes and DNA damage induction.
-
Antimicrobial: By targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
-
Antiviral: Exhibiting activity against various viruses, including HIV, by inhibiting key viral enzymes.
-
Anti-inflammatory & Kinase Inhibition: Modulating signaling pathways involved in inflammation and cell proliferation.
The development of these agents relies on a deep understanding of their synthesis, mechanism of action, and structure-activity relationships (SAR).
Core Synthetic Strategy: The Friedländer Annulation
A cornerstone for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation reaction. This classical method involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield the fused ring system.
Protocol 2.1: General Procedure for Friedländer Synthesis of a 1,8-Naphthyridine Core
Objective: To synthesize a substituted 1,8-naphthyridine derivative from 2-aminonicotinaldehyde and ethyl acetoacetate.
Materials:
-
2-aminonicotinaldehyde
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Drying agent (e.g., anhydrous MgSO₄)
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution.
-
Catalyst Introduction: Slowly add a catalytic amount of powdered potassium hydroxide (0.2 eq). The use of a base like KOH is crucial for deprotonating the active methylene compound, initiating the reaction cascade.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the mixture to room temperature. A precipitate should form.
-
Neutralization & Isolation: Carefully neutralize the mixture with glacial acetic acid. Filter the resulting solid precipitate and wash it with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 1,8-naphthyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.
Mechanism of Action & Biological Evaluation
A significant portion of 1,8-naphthyridine-based drugs exert their therapeutic effects by targeting DNA and associated enzymes. This section details the mechanism and provides protocols for evaluating two primary activities: antimicrobial action via DNA gyrase inhibition and anticancer effects via topoisomerase II inhibition.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase (a type II topoisomerase) is a validated target for antibiotics. It introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. 1,8-Naphthyridine derivatives, like nalidixic acid, were among the first quinolone antibiotics and function by stabilizing the covalent complex formed between DNA gyrase and DNA, leading to lethal double-strand breaks.
Caption: Workflow for antimicrobial 1,8-naphthyridine drug discovery.
Objective: To determine the concentration of a 1,8-naphthyridine derivative required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).
Materials:
-
Supercoiled DNA Gyrase Assay Kit (e.g., from a commercial supplier)
-
Purified DNA Gyrase enzyme and relaxed plasmid DNA (pBR322)
-
Test compounds (1,8-naphthyridine derivatives) dissolved in DMSO
-
Ciprofloxacin (as a positive control)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Assay buffer (typically provided in the kit)
Procedure:
-
Reaction Preparation: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction includes: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the DNA Gyrase enzyme to each reaction tube. The amount of enzyme should be pre-determined to achieve complete supercoiling of the substrate in the control reaction.
-
Incubation: Incubate the reactions at 37°C for 1 hour. This allows the enzyme to perform its supercoiling function.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS or a proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage (e.g., 80-100V) until the different DNA topoisomers are well-separated.
-
Visualization & Analysis: Stain the gel with a DNA stain and visualize under UV light. The relaxed plasmid DNA migrates slower than the supercoiled form. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed/intermediate bands.
-
IC₅₀ Determination: Quantify the band intensities using densitometry software. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Anticancer Activity: Targeting Human Topoisomerase II
Human topoisomerase II is vital for resolving DNA topological problems during replication and cell division. Anticancer drugs based on the 1,8-naphthyridine scaffold, such as Voreloxin, act as "topoisomerase poisons." They trap the enzyme in its cleavable complex with DNA, leading to permanent, lethal double-strand breaks in cancer cells.
Caption: Mechanism of action for 1,8-naphthyridine topoisomerase poisons.
Objective: To assess the cytotoxic effect of 1,8-naphthyridine derivatives on a cancer cell line (e.g., HCT116, A549).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,8-naphthyridine scaffold has yielded crucial insights into the structural requirements for potent biological activity. These studies are essential for rational drug design and lead optimization.
| Position | Substitution Type | Effect on Anticancer Activity | Effect on Antimicrobial Activity |
| C2 | Small alkyl groups | Often enhances activity | Can improve potency |
| C3 | Carboxylic acid | Critical for DNA gyrase inhibition | Generally reduces anticancer potency |
| C4 | Ketone (oxo-group) | Important for quinolone-like activity | Important for quinolone-like activity |
| C7 | Piperazine/Pyrrolidine | Increases cell permeability and potency | Crucial for broad-spectrum activity |
| N1 | Small alkyl (ethyl, cyclopropyl) | Enhances antimicrobial activity | Variable effects |
This table represents generalized trends. Specific effects can be highly dependent on the overall molecular context.
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold remains a highly valuable framework in modern drug discovery. Its proven success in targeting fundamental cellular processes like DNA replication provides a solid foundation for developing new anticancer and antimicrobial agents. Future efforts will likely focus on designing derivatives with improved selectivity for cancer cell-specific enzymes, overcoming mechanisms of antibiotic resistance, and exploring novel applications in kinase inhibition and neurodegenerative diseases. The combination of rational design, guided by SAR, and robust biological evaluation, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable heterocyclic system.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1,8-Naphthyridin-2-yl)phenol
Welcome to the technical support center for the synthesis of 2-(1,8-naphthyridin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.
Introduction
This compound is a key heterocyclic compound with significant interest in medicinal chemistry, notably for its role as a selective enhancer of STAT1 (Signal Transducer and Activator of Transcription 1) transcriptional activity.[1][2] Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. This guide will focus on the most common and effective synthetic strategies, providing a framework for troubleshooting and optimization.
The primary synthetic approach involves a two-stage process: first, the construction of the 1,8-naphthyridine core, followed by the introduction of the phenol moiety at the 2-position.
Synthetic Strategy Overview
A common and effective route to this compound is through a cross-coupling reaction, such as a Suzuki or Stille coupling, with a pre-functionalized 1,8-naphthyridine core. The key intermediate for this approach is 2-chloro-1,8-naphthyridine.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Stage 1: Synthesis of 2-Chloro-1,8-naphthyridine
The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide is a common method for preparing the 2-chloro-1,8-naphthyridine intermediate.[3]
Q1: My Vilsmeier-Haack reaction to form 2-chloro-1,8-naphthyridine has a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this cyclization can often be attributed to incomplete reaction, side reactions, or issues with the work-up procedure.
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent, typically dimethylformamide (DMF). Ensure that both POCl₃ and DMF are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and lead to lower yields.
-
Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of tarry by-products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to the N-(pyridin-2-yl)acetamide is crucial. An excess of POCl₃ is generally used, but a large excess can lead to more side products and a more challenging work-up.
-
Work-up Procedure: The work-up of a Vilsmeier-Haack reaction involves quenching the reaction mixture, often with ice water or a cooled basic solution. This step is highly exothermic and must be performed carefully to avoid uncontrolled temperature increases that can degrade the product. Neutralization to the correct pH is critical for efficient extraction of the product.
Troubleshooting Steps:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried and reagents are anhydrous.
-
Optimize Temperature: Start with the literature-reported temperature and optimize in small increments, monitoring by TLC.
-
Vary Reagent Stoichiometry: Experiment with the molar equivalents of POCl₃.
-
Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred, cooled aqueous solution during work-up.
Stage 2: Suzuki Coupling of 2-Chloro-1,8-naphthyridine
The Suzuki coupling is a powerful method for forming the C-C bond between the 1,8-naphthyridine core and the phenol moiety.[4]
Q2: I am attempting a Suzuki coupling between 2-chloro-1,8-naphthyridine and 2-hydroxyphenylboronic acid, but I am getting a low yield of the desired product. What should I investigate?
A2: Low yields in Suzuki couplings are a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or could be deactivating. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) is of good quality.
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings, bulky, electron-rich ligands such as SPhos or RuPhos can be more effective than triphenylphosphine (PPh₃).[5]
-
-
Base: The base is essential for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the yield, and an empirical screen may be necessary. The solubility of the base in the reaction solvent can also be a factor.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water can influence the reaction rate and yield. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
Side Reactions:
-
Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct. This can sometimes be minimized by the slow addition of the boronic acid or by using a different palladium source.[5]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of phenol. This is often promoted by high temperatures and certain bases.
-
Dehalogenation: The 2-chloro-1,8-naphthyridine can be reduced to 1,8-naphthyridine.
-
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If using a simple Pd source like Pd(OAc)₂, try a more advanced ligand. Consider using a pre-formed catalyst.
-
Optimize the Base: Perform small-scale reactions with different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the most effective one.
-
Degas Solvents Thoroughly: Purge the reaction mixture with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.
-
Monitor for Side Products: Use LC-MS or GC-MS to identify major byproducts, which can provide clues about the problematic reaction step.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for many Suzuki couplings. |
| Ligand | SPhos, RuPhos | Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Often provide better results than weaker bases like Na₂CO₃. |
| Solvent | Dioxane/Water, Toluene/Water | Common solvent systems for Suzuki couplings. Must be degassed. |
Q3: My purified product is contaminated with a persistent impurity. What could it be and how can I remove it?
A3: Common impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions, and residual catalyst or reagents.
-
Unreacted 2-Chloro-1,8-naphthyridine: If the reaction did not go to completion, this will be a major impurity. It can often be separated by column chromatography.
-
Phenol: Formed from the protodeboronation of 2-hydroxyphenylboronic acid. An aqueous basic wash during work-up can help remove this acidic impurity.
-
Homocoupled Boronic Acid: This byproduct can sometimes be challenging to separate by chromatography due to similar polarity to the product. Recrystallization may be an effective purification method.[6]
-
Residual Palladium: The final product can be contaminated with palladium residues, which may not be visible by NMR but can affect downstream applications. Treatment with a palladium scavenger or careful chromatography can remove these.
-
High-Boiling Solvents (e.g., DMF, DMSO): If used in the reaction, these can be difficult to remove completely. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[1]
Purification Strategy:
-
Aqueous Work-up: Perform an aqueous work-up with a dilute base (e.g., NaHCO₃ or NaOH solution) to remove acidic impurities like phenol.
-
Column Chromatography: Use silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) to separate the product from non-polar impurities.
-
Recrystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system can be highly effective for removing closely related impurities.[7]
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to this compound?
A4: The most common synthetic strategies involve the construction of the 1,8-naphthyridine ring system followed by the introduction of the phenol group. Key methods include:
-
Palladium-Catalyzed Cross-Coupling: This is a widely used and versatile method.
-
Nucleophilic Aromatic Substitution (SₙAr): Direct reaction of 2-chloro-1,8-naphthyridine with a phenoxide. This typically requires harsh reaction conditions and may not be suitable for all substrates.[10]
-
Friedländer Annulation: Condensation of 2-aminonicotinaldehyde with a ketone containing the phenol moiety. This can be an efficient one-step method for constructing the final product if the appropriate ketone is available.[11][12]
Caption: Major synthetic routes to this compound.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.
-
TLC System: A typical eluent system for this class of compounds is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of your specific starting materials and product.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be used if the compounds are not UV-active.
-
Interpretation: A complete reaction is indicated by the disappearance of the limiting starting material spot. The appearance of a new spot corresponding to the product should be observed. It is good practice to run lanes for your starting materials, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) to accurately track the conversion.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q6: What are some greener alternatives for the synthesis of 1,8-naphthyridines?
A6: Recent research has focused on developing more environmentally friendly synthetic methods. For the Friedländer synthesis of the 1,8-naphthyridine core, greener alternatives include:
-
Water as a Solvent: Performing the reaction in water can significantly reduce the use of volatile organic compounds.[12][13]
-
Ionic Liquids as Catalysts: Basic ionic liquids have been shown to be effective and recyclable catalysts for the Friedländer reaction.[14]
-
Catalyst-Free Conditions: In some cases, the reaction can be promoted by using greener solvents like polyethylene glycol (PEG) under catalyst-free conditions.[11]
Q7: What are the key safety precautions to take during this synthesis?
A7: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Organotin Reagents (for Stille Coupling): Highly toxic and should only be used with appropriate engineering controls and PPE.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1,8-naphthyridine via Vilsmeier-Haack Cyclization
This protocol is adapted from established procedures for the synthesis of chloro-substituted 1,8-naphthyridines.[3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add N-(pyridin-2-yl)acetamide (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 volumes).
-
Vilsmeier Reagent Formation: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling for the Synthesis of this compound
This is a general protocol for a Suzuki coupling reaction.[4]
-
Reaction Setup: In a Schlenk flask, combine 2-chloro-1,8-naphthyridine (1.0 eq), 2-hydroxyphenylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvents (e.g., a 10:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography and/or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. theclinivex.com [theclinivex.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Fluorescence Quenching with Metal Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescence quenching by metal ions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical, field-proven insights. Our goal is to empower you to diagnose and resolve common issues encountered in your experiments, ensuring the accuracy and reproducibility of your data.
Section 1: Understanding the Fundamentals of Fluorescence Quenching by Metal Ions
A solid understanding of the underlying photophysical mechanisms is the first step in effective troubleshooting. This section addresses common questions regarding the principles of fluorescence quenching.
FAQ: What are the primary mechanisms of fluorescence quenching by metal ions?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. When a metal ion is the quencher, this can occur through several distinct mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a metal ion in solution. This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence. This process is dependent on factors like temperature and viscosity.[1][2][3]
-
Static Quenching: In this mechanism, the fluorophore and the metal ion form a non-fluorescent complex in the ground state.[1][4][5] Because this complex is formed before the fluorophore is excited, it effectively reduces the concentration of fluorophores available to fluoresce.
-
Förster Resonance Energy Transfer (FRET): FRET is a long-range, non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor (in this case, the metal ion or a metal-ion complex).[5][6][7] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.[7]
-
Photoinduced Electron Transfer (PET): In PET, an electron is transferred between the fluorophore and the metal ion upon excitation of the fluorophore.[1][6] This process can lead to either quenching or enhancement of the fluorescence signal.
-
Dexter Energy Transfer (Electron Exchange): This is a short-range quenching mechanism that requires wave function overlap between the fluorophore and the metal ion, typically at distances less than 10 Å.[6] It involves a double electron exchange between the excited fluorophore and the metal ion.[6]
The dominant quenching mechanism will depend on the specific fluorophore, metal ion, and experimental conditions.
FAQ: How can I differentiate between static and dynamic quenching?
Distinguishing between static and dynamic quenching is a critical step in characterizing the interaction between your fluorophore and a metal ion. The most definitive methods involve temperature-dependent and fluorescence lifetime measurements.
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Effect of Increasing Temperature | Increased quenching | Decreased quenching | Higher temperatures increase the diffusion rate, leading to more frequent collisions.[2] Conversely, higher temperatures can decrease the stability of the ground-state complex, reducing static quenching.[2] |
| Fluorescence Lifetime | Decreases | Unchanged | In dynamic quenching, the quencher provides an additional non-radiative decay pathway for the excited state, thus shortening its lifetime.[1][3][7] In static quenching, only the uncomplexed, fluorescent molecules are observed, and their lifetime is unaffected.[1][3][7] |
| Absorption Spectrum | Unchanged | May change | The formation of a ground-state complex in static quenching can alter the absorption spectrum of the fluorophore.[2][7] |
A Stern-Volmer plot, which plots the ratio of unquenched to quenched fluorescence intensity (F₀/F) versus the quencher concentration, can also provide clues. While both mechanisms can yield a linear plot, deviations from linearity can suggest the presence of combined static and dynamic quenching.[7]
Section 2: Common Experimental Artifacts and How to Avoid Them
Artifacts can often be mistaken for true quenching, leading to misinterpretation of data. This section focuses on identifying and mitigating these common experimental pitfalls.
Troubleshooting: My fluorescence signal is non-linear with concentration. Could it be the inner filter effect?
Yes, a non-linear relationship between fluorescence intensity and concentration is a classic sign of the inner filter effect (IFE).[8][9] IFE is not a true quenching mechanism but rather an artifact caused by the absorption of light by the sample.[10]
There are two types of inner filter effects:
-
Primary Inner Filter Effect: This occurs when the quencher (or another component in the sample) absorbs the excitation light, reducing the number of photons that reach the fluorophore.[9][10][11]
-
Secondary Inner Filter Effect: This happens when the quencher absorbs the light emitted by the fluorophore.[9][10][11]
Workflow for Diagnosing and Correcting for the Inner Filter Effect:
Caption: Decision workflow for addressing the inner filter effect.
Experimental Protocol: Correcting for the Inner Filter Effect
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of your sample at both the excitation wavelength (λex) and the emission wavelength (λem).
-
Calculate Correction Factor: The observed fluorescence intensity (F_obs) can be corrected to the true fluorescence intensity (F_corr) using the following equation for right-angle viewing geometry: F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2) Where:
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex is the path length of the excitation beam.
-
d_em is the path length of the emission beam.
-
-
Apply Correction: Apply this correction factor to your fluorescence data.
To minimize the inner filter effect, it is always recommended to work with samples that have an absorbance of less than 0.1 at the excitation wavelength.[9][12]
Troubleshooting: My signal is decreasing over time, even without a quencher. What's happening?
A continuous decrease in fluorescence signal over time is often due to photobleaching .[13] Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. Use shutters to block the light path when not actively acquiring data.
-
Use Photostabilizing Agents: Consider adding commercially available antifade reagents or antioxidants to your sample.
-
Prepare Fresh Samples: Fluorophores can degrade over time, especially when exposed to light and oxygen.[14] Prepare fresh solutions for each experiment.[14]
Section 3: Troubleshooting Inconsistent or Unexpected Quenching Results
Variability and unexpected outcomes in quenching experiments can be frustrating. This section provides a systematic approach to diagnosing these issues.
Troubleshooting: I see quenching, but the results are not reproducible. What are the likely causes?
Inconsistent results often point to subtle variations in experimental conditions. Here are the most common culprits:
-
pH Fluctuations: The fluorescence of many probes and the speciation of metal ions are highly pH-dependent.[14][15] Small changes in pH can alter the protonation state of the fluorophore or the metal ion's coordination chemistry, leading to variable quenching.
-
Solution: Use a reliable buffer system to maintain a stable pH throughout the experiment.[16] Always verify the pH of your final solution.
-
-
Buffer Composition: Some buffer components can interact with metal ions or the fluorophore. For example, phosphate buffers can precipitate certain metal ions.
-
Solution: Choose a buffer that is compatible with your system. Test for any background fluorescence or quenching from the buffer itself.
-
-
Metal Ion Contamination: Trace metal ion contamination in your reagents or glassware can lead to background quenching and inconsistent results.
-
Solution: Use high-purity water and reagents. Consider treating your buffers with a chelating resin to remove trace metals. Use metal-free plasticware whenever possible.
-
-
Probe Aggregation: At high concentrations, some fluorescent probes can self-aggregate, leading to self-quenching and erratic signals.[13][14]
-
Solution: Work at lower probe concentrations. You can check for aggregation by looking for changes in the absorption or emission spectra as a function of concentration.
-
Troubleshooting: I am not observing the expected quenching. What should I check?
If you are not seeing the quenching you expect, a systematic check of your experimental setup is in order.
Troubleshooting Flowchart for Lack of Quenching:
Caption: A systematic approach to troubleshooting a lack of fluorescence quenching.
Detailed Checklist:
-
Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for your fluorophore in your specific buffer system.[14]
-
Probe Degradation: Fluorophores can be sensitive to light and pH.[14] Prepare fresh stock solutions and store them properly (in the dark, at low temperatures).[14]
-
Low Concentration: The concentration of either the fluorophore or the metal ion may be too low to produce a detectable quenching effect.[14]
-
Instrument Settings: The detector gain or voltage may be too low, or the slit widths may be too narrow.[14] While widening the slits can increase the signal, be aware that it can also decrease resolution.[14]
-
Chemical Incompatibility: Ensure that the metal ion is soluble and stable in your chosen buffer and that there are no competing interactions.
FAQ: Why do some metal ions quench fluorescence more effectively than others?
The quenching efficiency of a metal ion is determined by its intrinsic properties and its interaction with the fluorophore. Key factors include:
-
Electronic Configuration: Paramagnetic metal ions with partially filled d-orbitals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺) are often very effective quenchers.[6][17] They can provide efficient pathways for non-radiative decay through mechanisms like electron transfer or energy transfer.[6]
-
Heavy Atom Effect: Heavy metal ions (e.g., Hg²⁺, Pb²⁺) can enhance spin-orbit coupling, which promotes intersystem crossing from the excited singlet state to the triplet state. This reduces fluorescence.[18]
-
Binding Affinity: The strength and nature of the interaction between the metal ion and the fluorophore play a crucial role. A higher binding affinity in static quenching leads to more effective quenching at lower concentrations.
Section 4: Advanced Topics and Assay Optimization
This section delves into more complex aspects of fluorescence quenching experiments, offering insights for assay design and the interpretation of complex data.
FAQ: How can I design a "turn-on" fluorescent sensor for a quenching metal ion?
While many metal ions are inherent quenchers, it is possible to design "turn-on" sensors where fluorescence intensity increases upon metal ion binding. This is often desirable as it provides a positive signal that is less prone to false positives from other quenching sources.[19]
Common strategies for designing turn-on sensors include:
-
Modulating Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore is linked to a metal ion receptor that also has a PET-active moiety. In the absence of the metal ion, the fluorescence is quenched by PET. Upon binding of the metal ion to the receptor, the PET process is disrupted, and fluorescence is restored.
-
Conformational Changes: A fluorophore and a quencher can be incorporated into a flexible molecule. In the absence of the metal ion, the molecule adopts a conformation where the fluorophore and quencher are in close proximity, leading to quenching. Metal ion binding induces a conformational change that separates the fluorophore and quencher, turning on the fluorescence.
-
Displacement Assays: In this approach, a fluorescent probe is pre-complexed with a species that quenches its fluorescence. The target metal ion displaces the quencher from the probe, leading to a "turn-on" signal.
Troubleshooting: How can I differentiate between multiple quenching metal ions in my sample?
Differentiating between several metal ions that all produce a quenching response is a significant challenge.[6][19][20] One powerful approach is to use a sensor array or a "chemical nose" strategy.[20]
This involves using a panel of several different fluorescent probes that exhibit distinct patterns of fluorescence response (e.g., different degrees of quenching, spectral shifts) to a range of metal ions.[19][20] By analyzing the unique response pattern generated across the sensor array, it is possible to identify the specific metal ion present in the sample.[20]
References
- 1. fiveable.me [fiveable.me]
- 2. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. STEADY-STATE AND TIME-RESOLVED FLUORESCENCE QUENCHING WITH TRANSITION METAL IONS AS SHORT-DISTANCE PROBES FOR PROTEIN CONFORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. static.horiba.com [static.horiba.com]
- 9. srs.tcu.edu [srs.tcu.edu]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 19. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 2-(1,8-naphthyridin-2-yl)phenol (NTP) in Solution
Introduction: 2-(1,8-naphthyridin-2-yl)phenol (NTP), a molecule featuring a planar structure with a naphthyridine core linked to a phenol ring, is a compound of significant interest in drug development and cell signaling research.[1] It is recognized as an enhancer of STAT1 activity, making it a valuable tool for studying cytokine signaling pathways.[1][2][3] However, the inherent chemical functionalities of NTP—specifically the phenol group and the nitrogen-containing naphthyridine ring—render it susceptible to degradation in solution. Ensuring the stability of NTP solutions is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and protocols to help researchers mitigate common stability challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial observations and queries regarding NTP solution instability.
Q1: My NTP solution, which was initially colorless, has turned yellow or brown. What is happening? A1: A color change is a classic indicator of oxidative degradation. The phenol moiety in NTP is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often leads to the formation of highly colored quinone-type species.[4][5] To prevent this, you should prepare and store your solutions under conditions that minimize exposure to oxygen and light.
Q2: I've noticed a consistent decrease in NTP concentration in my stock solution over a few days, confirmed by HPLC. What is the likely cause? A2: A time-dependent loss of the parent compound points to a chemical degradation process. The primary culprits are oxidation, pH-dependent hydrolysis or rearrangement, and photodegradation. The stability of phenolic compounds can be highly dependent on the pH of the solution and storage time.[6][7] A systematic investigation, as detailed in our troubleshooting guides, is necessary to pinpoint the exact cause.
Q3: What is the best solvent for preparing a stable, long-term NTP stock solution? A3: According to supplier data, NTP is soluble in DMF (10 mg/mL) and a 1:1 mixture of DMF:PBS (pH 7.2) at 0.50 mg/mL.[2] For long-term storage, a high-quality, anhydrous aprotic solvent like DMSO or DMF is recommended.[8][9] These solvents are less reactive than protic solvents (like water or methanol) and can help minimize degradation. Always use anhydrous grade solvents to prevent water-mediated hydrolysis. It is best practice to prepare a concentrated stock in 100% DMSO, aliquot it into single-use volumes, and store it at -80°C.[8]
Q4: Can I store my NTP stock solution at 4°C or -20°C? A4: For long-term stability (months to years), storing the solid compound at -20°C is recommended.[2] Once in solution, such as in DMSO, storage at -80°C is the best practice to minimize degradation, with stability reported for up to a year.[9] Storage at -20°C is suitable for shorter periods (e.g., up to one month), while storage at 4°C is not recommended for more than a few days.[8] Always avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]
Q5: My LC-MS analysis shows new peaks appearing in my aged NTP solution. What could they be? A5: These new peaks are likely degradation products. Given NTP's structure, common degradants include oxidized species (e.g., quinones), and potentially products from ring cleavage if conditions are harsh (e.g., strong UV light or reactive oxygen species).[10][11] The first step in identifying these is to analyze their mass-to-charge ratio (m/z) to propose potential structures, which often involve the addition of oxygen atoms.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for systematically addressing the root causes of NTP instability.
Guide 1: Investigating and Preventing Oxidative Degradation
Oxidation is one of the most common degradation pathways for phenolic compounds. It is an autocatalytic process that can be accelerated by light, heat, and the presence of metal ions.
Symptoms:
-
Progressive color change of the solution (e.g., to yellow or brown).
-
Appearance of new peaks in chromatographic analysis, often with higher molecular weights (dimers) or the addition of oxygen atoms.
-
A decrease in the parent NTP peak area over time.
Root Cause & Mechanism: The oxidation of phenols typically proceeds via a free radical mechanism. The phenolic hydroxyl group can lose a hydrogen atom to form a phenoxyl radical. This radical is resonance-stabilized, but it can react with oxygen or other radicals to form peroxides, which eventually decompose into quinones and other colored byproducts.[11] Trace metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or buffers can catalytically accelerate this process.
Caption: Simplified pathway of NTP oxidation.
Solutions & Mitigation Protocols:
-
Protocol 1.1: Solvent Degassing
-
Objective: To remove dissolved oxygen from aqueous buffers or solvents.
-
Method 1 (Sparging): Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes prior to use. This is highly effective.
-
Method 2 (Sonication): Place the solvent in an ultrasonic bath for 10-15 minutes. This is less effective than sparging but suitable for smaller volumes.
-
Method 3 (Freeze-Pump-Thaw): For highly sensitive experiments, freeze the solvent, apply a vacuum to remove gases from the headspace, and then thaw. Repeat 3 times.
-
-
Protocol 1.2: Use of Antioxidants
-
Objective: To scavenge free radicals and prevent the initiation of the oxidation chain reaction.
-
Procedure: Add a small amount of an antioxidant to your stock or working solution. The choice of antioxidant depends on solvent compatibility and downstream application.
-
Data Summary: Recommended Antioxidants
Antioxidant Recommended Conc. Solvent Compatibility Notes BHT (Butylated hydroxytoluene) 0.01 - 0.1% Organic Solvents (DMSO, DMF) Can interfere with some biological assays. Ascorbic Acid (Vitamin C) 10 - 100 µM Aqueous Buffers Can be unstable itself; prepare fresh. | Trolox | 10 - 100 µM | Aqueous & Organic | Water-soluble analog of Vitamin E. |
-
Guide 2: Managing pH-Dependent Instability
The stability of NTP can be significantly influenced by the pH of the solution due to the ionizable phenol and naphthyridine groups.
Symptoms:
-
Rapid degradation in either strongly acidic or, more commonly, strongly alkaline solutions.
-
Poor reproducibility of experimental results when using different buffer systems.
Root Cause & Mechanism: Phenolic compounds are generally more susceptible to oxidation at higher pH values.[6][7][12][13][14] This is because the deprotonated phenoxide ion is more electron-rich and thus more easily oxidized than the protonated phenol.[6][13] The stability of many phenolic compounds is therefore greater in acidic to neutral conditions.[6][13]
Caption: Workflow for a pH stability study.
Solutions & Mitigation Protocols:
-
Protocol 2.1: Conducting a pH Stability Study
-
Objective: To determine the pH range where NTP exhibits maximum stability.
-
Step 1: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).
-
Step 2: Prepare fresh solutions of NTP in each buffer at your typical working concentration.
-
Step 3: Immediately analyze a T=0 sample from each solution using a validated stability-indicating HPLC method.
-
Step 4: Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C), protected from light.
-
Step 5: Analyze samples at subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Step 6: Calculate the percentage of NTP remaining at each time point for each pH and identify the pH range with the least degradation. A systematic approach to degradation kinetics can provide a more detailed understanding.[15][16]
-
Guide 3: Mitigating Photodegradation
Aromatic compounds like NTP can absorb UV and visible light, leading to photochemical degradation.
Symptoms:
-
Degradation occurs significantly faster in samples exposed to ambient or UV light compared to those kept in the dark.
-
Solutions left on a lab bench degrade, while those in a refrigerator or drawer remain stable.
Root Cause & Mechanism: Absorption of photons can excite the NTP molecule to a higher energy state, making it more reactive. This can lead to bond cleavage, radical formation, or reaction with molecular oxygen, initiating degradation pathways.[17] The degradation of phenol by UV irradiation often involves the formation of intermediates like catechol and hydroquinone before the aromatic ring is cleaved.[10][18]
Solutions & Mitigation Protocols:
-
Protocol 3.1: Standard Light Protection Practices
-
Storage: Always store solid NTP and its solutions in amber-colored vials or tubes to block UV and blue light.[19]
-
Handling: When working with NTP solutions, minimize exposure to direct light. Work in a shaded area of the lab or wrap containers in aluminum foil.
-
Instrumentation: If using plate readers or other instruments with light sources, ensure that the measurement time is as short as possible and that samples are not left exposed inside the instrument unnecessarily.
-
Part 3: General Recommendations for Stock Solution Preparation & Storage
Adhering to best practices for solution preparation is the first line of defense against degradation.[19][20][21][22]
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-purity, anhydrous DMSO or DMF. | Minimizes solvolysis and water-mediated degradation.[8] |
| Concentration | Prepare a highly concentrated stock (e.g., 10-50 mM). | Concentrated solutions can sometimes be more stable than highly dilute ones.[19] |
| Preparation | Weigh solid in a low-humidity environment. Use inert gas (argon/nitrogen) to blanket the vial before sealing. | Prevents moisture absorption and initial oxidation. |
| Storage Temp. | -80°C for long-term storage (months). | Drastically slows down all chemical degradation reactions.[8] |
| Aliquoting | Dispense into single-use aliquots. | Avoids repeated freeze-thaw cycles and contamination of the master stock.[8][20] |
| Protection | Use amber vials and store in the dark. | Prevents photodegradation.[19] |
By systematically applying these diagnostic and preventative measures, researchers can significantly enhance the stability of this compound solutions, leading to more accurate and reproducible scientific data.
References
- 1. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. quora.com [quora.com]
- 5. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound | STAT | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 15. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning curren… [ouci.dntb.gov.ua]
- 16. [PDF] Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices | Semantic Scholar [semanticscholar.org]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 19. phytotechlab.com [phytotechlab.com]
- 20. researchgate.net [researchgate.net]
- 21. SOP for Preparation of Reagent Solution | Pharmaguideline [pharmaguideline.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,8-Naphthyridines
Welcome to the technical support guide for the synthesis of 1,8-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and optimized protocols to enhance your reaction yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with 1,8-naphthyridine synthesis.
Q1: What are the most common and versatile methods for synthesizing the 1,8-naphthyridine core?
A1: The Friedländer annulation is arguably the most direct and widely employed method for 1,8-naphthyridine synthesis.[1] It involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] Other classical methods like the Skraup, Combes, and Pfitzinger reactions are also used, but the Friedländer approach is often preferred for its operational simplicity and generally higher yields.[1] Modern variations have further improved its efficiency and environmental footprint by introducing novel catalysts and solvent systems.[4]
Q2: What is the primary cause of low yields and dark-colored reaction mixtures in these syntheses?
A2: The primary culprit is often polymerization and tar formation resulting from the self-condensation of the carbonyl partner (aldehyde or ketone), especially under harsh acidic or basic conditions.[5] In acid-catalyzed reactions, the process involves activation of the carbonyl group followed by enol formation and subsequent nucleophilic attack.[6] If the carbonyl compound is prone to self-condensation, this can compete with the desired cyclization, leading to a complex mixture of polymeric byproducts.[5] Optimizing the catalyst, temperature, and reaction time is critical to favor the intramolecular cyclization over intermolecular polymerization.
Q3: How important is it to maintain an inert atmosphere (e.g., Nitrogen or Argon) during the reaction?
A3: While not always strictly necessary for every protocol, maintaining an inert atmosphere is a highly recommended practice. The pyridine nitrogen in the starting materials and the 1,8-naphthyridine product can be susceptible to oxidation, leading to the formation of N-oxides, especially at elevated temperatures or during extended reaction times.[7] While some modern methods are robust enough to be performed in the air, running the reaction under an inert gas like nitrogen or argon minimizes the risk of this and other potential oxidative side reactions, ensuring higher purity of the final product.[8][9]
Troubleshooting Guide: Minimizing Specific Side Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during 1,8-naphthyridine synthesis.
Problem 1: Low Yields & Tar/Polymer Formation
Q: My Friedländer reaction is producing very low yields of the desired 1,8-naphthyridine and a significant amount of dark, insoluble tar. How can I fix this?
A: This is a classic sign of competing self-condensation of the carbonyl reactant. Traditional strong acid (e.g., H₂SO₄) or base (e.g., KOH) catalysts can aggressively promote this side reaction.[6] The key is to use milder, more efficient catalysts that favor the desired intramolecular cyclization pathway at lower temperatures.
Causality: Strong acids protonate the carbonyl group, making it highly electrophilic, while also catalyzing enolization. This can lead to a rapid, uncontrolled aldol condensation cascade between molecules of the carbonyl partner before they can react with the aminopyridine.[10][11]
Solutions & Optimization Strategies:
-
Switch to a Milder Catalyst: Modern protocols have shown excellent results with catalysts that offer higher selectivity and require less forcing conditions.
-
Molecular Iodine (I₂): A mild Lewis acid that has proven highly effective at low catalytic loadings (e.g., 1 mol%). It avoids the harshness of strong Brønsted acids.[8][12]
-
Ionic Liquids (ILs): Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) can act as both the catalyst and solvent, often providing clean reactions and high yields.[1][13]
-
Choline Hydroxide (ChOH): A biocompatible and inexpensive ionic liquid catalyst that works exceptionally well in aqueous media, offering a green chemistry approach.[4][9]
-
-
Optimize Solvent and Temperature: The reaction environment is critical.
-
Solvent Choice: While organic solvents are common, recent studies show that water or even solvent-free conditions can dramatically improve yields and simplify workup.[4][5]
-
Temperature Control: High temperatures accelerate side reactions. Many modern catalysts are effective at room temperature or mild heat (e.g., 50-80 °C).[4][13] It is crucial to perform a temperature screen to find the optimal balance for your specific substrates.
-
Comparative Table of Catalytic Systems:
| Catalyst System | Typical Loading | Solvent | Temperature (°C) | Key Advantages |
| KOH / EtOH | Stoichiometric | Ethanol | Reflux | Traditional method |
| Iodine (I₂)[8] | 1-10 mol% | Ethanol / Solvent-free | 25 - 60 | Mild, low cost, high efficiency |
| [Bmmim][Im][1] | As solvent | Solvent-free | 80 | Reusable, high yields |
| Choline Hydroxide (ChOH)[4][9] | 1 mol% | Water | 50 | Green, excellent yields, easy workup |
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
Q: I'm using an unsymmetrical ketone (e.g., 2-butanone), and I'm getting a mixture of two different 1,8-naphthyridine isomers that are difficult to separate. How can I control the regioselectivity?
A: This is a well-known challenge. The cyclization can occur on either side of the ketone's carbonyl group. The outcome is determined by which α-carbon forms the enol/enolate to attack the imine intermediate. Selectivity can be imposed by catalyst choice and careful control of reaction conditions.
Causality: Under thermodynamic control (often with strong bases/acids and high heat), the more substituted (and more stable) enolate/enol will form preferentially. Under kinetic control (often with specific catalysts and lower temperatures), the less sterically hindered proton is removed, leading to the less substituted enolate/enol.
Solutions & Optimization Strategies:
-
Catalyst Selection for Regiocontrol: Certain catalysts are known to strongly favor one isomer.
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane): This bicyclic amine catalyst has been reported to provide very high regioselectivity for the formation of 2-substituted 1,8-naphthyridines from methyl ketones.[5][14]
-
Basic Ionic Liquids: Catalysts like [Bmmim][Im] have also been shown to generate single isomers in excellent yields with unsymmetrical ketones.[15]
-
-
Slow Addition of Reactants: Controlling the concentration of the ketone can significantly influence the reaction pathway. A slow, controlled addition of the unsymmetrical ketone to the reaction mixture containing the aminopyridine and catalyst can dramatically increase the formation of the desired kinetic product.[14]
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the less substituted isomer resulting from deprotonation at the less hindered α-carbon.
Problem 3: Unwanted N-Oxide Formation
Q: My final product shows a mass peak at M+16 and corresponding NMR shifts, suggesting the formation of a 1,8-naphthyridine-N-oxide. How can I prevent this?
A: N-oxide formation is an oxidative side reaction. The lone pair on one of the ring nitrogens attacks an oxidizing agent. This can happen due to dissolved oxygen (air), certain reagents, or peroxidic impurities in solvents, especially under heating.
Causality: The nitrogen atoms in the 1,8-naphthyridine ring are nucleophilic and can be oxidized by various electrophilic oxidants.[16] While strong oxidants like m-CPBA or H₂O₂ are used intentionally to make N-oxides, milder, unintentional oxidation can occur during synthesis.[17][18]
Solutions & Optimization Strategies:
-
Maintain an Inert Atmosphere: As mentioned in the FAQs, the simplest preventative measure is to run the reaction under a nitrogen or argon atmosphere. This displaces oxygen from the reaction vessel.[9]
-
Use Degassed Solvents: Solvents can absorb significant amounts of oxygen from the air. Degassing your solvent before use (e.g., by sparging with argon or using a freeze-pump-thaw cycle) can be beneficial for sensitive substrates.
-
Store Amines Properly: If your starting 2-aminopyridine has been stored for a long time, it may be partially oxidized. Storing it as a salt (e.g., hydrochloride) or under an inert atmosphere can improve its shelf life.[7]
-
Post-Synthesis Reduction: If N-oxide formation is unavoidable, it can often be reduced back to the parent heterocycle. Common reagents for this deoxygenation include PCl₃ or PPh₃.
Visual Workflow & Mechanism Guides
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common issues in 1,8-naphthyridine synthesis.
Caption: Decision tree for troubleshooting 1,8-naphthyridine synthesis.
Generalized Friedländer Mechanism & Side Reactions
This diagram illustrates the key steps of the Friedländer synthesis and highlights where common side reactions diverge from the desired pathway.
Caption: Mechanism of Friedländer synthesis and key side reactions.
Optimized Experimental Protocol
Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[4][9]
This protocol is an example of a modern, green, and high-yield synthesis based on published literature. It avoids harsh organic solvents and catalysts.
Materials:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Acetone (3.0 eq)
-
Choline hydroxide (ChOH), 45 wt. % in H₂O (1 mol %)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg).
-
Add deionized water (1 mL) and acetone (1.5 mmol, 111 µL).
-
Add choline hydroxide solution (1 mol %, ~3 µL).
-
Fit the flask with a nitrogen inlet (balloon or line) to maintain an inert atmosphere.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by silica gel column chromatography if necessary, though this protocol often yields a product of high purity (>95%) directly.[4][9]
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
- 12. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
how to increase the selectivity of a 1,8-naphthyridine based sensor
Welcome to the technical support hub for researchers and developers working with 1,8-naphthyridine based sensors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize the performance of your sensors. This guide is structured to address the most common and critical issue in sensor development: selectivity .
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the design and function of 1,8-naphthyridine based sensors.
Q1: What makes the 1,8-naphthyridine scaffold a superior platform for chemical sensors?
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic compound that is exceptionally well-suited for sensor design due to several key features. Its two nitrogen atoms form a pre-organized "pincer-like" conformation, creating an excellent chelation site for binding various analytes, particularly metal ions.[1][2] This rigid structure minimizes conformational ambiguity, leading to more predictable and robust binding events. Furthermore, the aromatic nature of the scaffold provides a versatile platform for fine-tuning its electronic and photophysical properties through chemical modification, allowing for the development of sensors with diverse signaling outputs (e.g., fluorescence, colorimetry).[3][4]
Q2: In the context of a chemical sensor, what is "selectivity" and why is it paramount?
Selectivity is the ability of a sensor to respond preferentially to a specific target analyte in the presence of other, often structurally similar, competing species. A highly selective sensor will generate a strong signal for the target analyte while producing minimal or no signal for other components in a complex sample matrix. This is critical in fields like drug development and environmental monitoring, where the accurate detection of a single species in a mixture of many is essential for reliable data. Poor selectivity can lead to false positives and inaccurate quantification.
Q3: What are the most common analytes targeted by 1,8-naphthyridine sensors?
The versatile binding pocket of the 1,8-naphthyridine scaffold allows it to be adapted for a wide range of analytes. Historically, it has been extensively used for the detection of:
-
Metal Cations: It shows a strong affinity for various metal ions, including biologically important ones like Zn²⁺ and toxic heavy metals like Hg²⁺, Cu²⁺, and Ag⁺.[1][2][3][4]
-
Anions: With appropriate functionalization, it can be engineered to selectively detect anions like fluoride (F⁻).[5]
-
Biomolecules: Modified 1,8-naphthyridine receptors have been developed for the selective recognition of guanosine nucleotides, demonstrating their potential in biological sensing applications.[6][7]
Q4: What are the primary signaling mechanisms that can be engineered into these sensors?
The signaling mechanism dictates how the sensor reports the binding event. Common strategies for 1,8-naphthyridine sensors include:
-
Fluorescence "Turn-Off" (Quenching): The sensor is initially fluorescent, but fluorescence is quenched upon binding the analyte.[1][5]
-
Fluorescence "Turn-On" (Enhancement): The sensor is initially non-fluorescent or weakly fluorescent, and binding the analyte triggers a significant increase in fluorescence intensity.[5][8] This is often achieved by modulating processes like Photoinduced Electron Transfer (PET).[9]
-
Ratiometric Sensing: The sensor has two distinct emission wavelengths. Upon analyte binding, the intensity of one peak decreases while the other increases, or both shift. The ratio of these intensities provides a highly reliable and quantitative readout that is less susceptible to environmental interference.[2]
-
Colorimetric Sensing: The binding event causes a visible color change in the solution, allowing for detection by the naked eye.[10]
Troubleshooting Guide: Enhancing Sensor Selectivity
This guide provides solutions to common problems encountered during the development and application of 1,8-naphthyridine sensors.
Problem 1: My sensor responds to multiple analytes (poor selectivity).
This is the most frequent challenge. Interference from competing species can render a sensor unusable in real-world samples.
Root Cause A: Suboptimal Receptor Design
The binding pocket of your sensor may not be sufficiently tailored to the unique chemical properties of your target analyte.
-
Solution 1.1: Refine the Binding Pocket with Specific Functional Groups. The principle of "like binds like" is crucial. By modifying the substituents on the 1,8-naphthyridine scaffold, you can create a binding environment that is electronically and sterically favorable for your target.[11][12]
-
Causality: The Hard and Soft Acids and Bases (HSAB) principle is a powerful guide here. Hard metal ions (e.g., Zn²⁺, Ca²⁺) prefer to bind to hard donor atoms (N, O), while soft metal ions (e.g., Hg²⁺, Ag⁺) prefer soft donors (S). By incorporating ligands with the appropriate donor atoms, you can dramatically increase selectivity. For instance, a sensor for Hg²⁺ would benefit from the incorporation of a thiol or thioether group.
-
Actionable Advice: Synthesize derivatives of your sensor with different electron-donating or electron-withdrawing groups near the binding site. This can tune the electron density of the coordinating atoms, altering binding affinities.[13]
-
-
Solution 1.2: Introduce Steric Hindrance. If an interfering ion is larger than your target analyte, you can introduce bulky chemical groups around the binding site to physically block its entry.
-
Causality: This "lock-and-key" approach creates a size-exclusion filter. A well-designed cavity will allow the smaller target analyte to bind while repelling larger interferents.
-
Actionable Advice: Consider adding groups like tert-butyl or phenyl adjacent to the coordinating nitrogen atoms of the naphthyridine ring.
-
Root Cause B: Unfavorable Environmental Conditions
The solvent and pH of your assay can have a profound impact on binding interactions and sensor performance.
-
Solution 2.1: Optimize the Solvent System. The polarity of the solvent can influence the stability of the sensor-analyte complex. In some cases, changing the solvent is a simple yet powerful way to tune selectivity.
-
Causality: Different solvents can solvate ions to varying degrees, altering their effective size and reactivity. A specific solvent might stabilize the complex with the target analyte more than complexes with interfering ions. It has been demonstrated that the same 2-styryl-1,8-naphthyridine probe can selectively detect Hg²⁺ in a water/DMF mixture, but recognize Ag⁺ in a water/1,4-dioxane solution.[4]
-
Actionable Advice: Screen a range of solvents or solvent mixtures (e.g., ethanol/water, acetonitrile/water, DMSO/water) to find the optimal conditions for your specific sensor-analyte pair.
-
-
Solution 2.2: Adjust the Assay pH. The pH of the solution can dramatically affect selectivity, especially when dealing with metal ions that can form hydroxide species or when the sensor itself has acidic or basic functional groups.
-
Causality: The protonation state of the sensor's binding site is often pH-dependent. At a certain pH, the site may be perfectly configured to bind the target, but at other pH values, it might be protonated (and thus non-binding) or deprotonated in a way that favors binding to an interferent. For many sensors, a stable response is found within the physiological pH range (e.g., 7.0-8.0), but this is not universal.[14][15]
-
Actionable Advice: Perform a pH titration experiment. Measure the sensor's response to both the target analyte and major interferents across a wide pH range (e.g., 3-11) to identify a pH window where the response to the target is maximized and the response to interferents is minimized.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Hg²⁺ | Zn²⁺ | F⁻ |
| Optimal pH | 3.0 - 10.0[14] | ~7.4 (Physiological)[16] | ~7.4 (HEPES buffer)[5] |
| Solvent System | Ethanol/Water[14] | Aqueous Solution[16][17] | Acetonitrile[5] |
| Signaling | Fluorescence On | Fluorescence On | Fluorescence On |
Problem 2: The signal is difficult to distinguish from background noise or interfering signals.
Even if your sensor binds the target, the signal may be too weak or the signaling mechanism too sensitive to environmental fluctuations.
-
Solution: Implement a More Robust Signaling Mechanism. Switching from a simple "turn-on" or "turn-off" sensor to a ratiometric one can significantly improve signal-to-noise and reliability.
-
Causality: Ratiometric sensors use an internal reference by measuring the ratio of fluorescence at two different wavelengths. This self-calibration corrects for variations in probe concentration, excitation light intensity, and instrument efficiency, leading to more accurate and reproducible results.[2]
-
Actionable Advice: Redesign the sensor to incorporate a second fluorophore or to induce a significant shift in the emission spectrum upon binding (e.g., through mechanisms like Excited-State Intramolecular Proton Transfer, ESIPT).
-
Application Notes & Protocols
Protocol 1: Standardized Workflow for Evaluating Sensor Selectivity
This protocol describes a competitive binding experiment to rigorously assess the selectivity of your sensor.
Objective: To determine the sensor's response to a target analyte in the presence of a molar excess of various potential interfering ions.
Materials:
-
Stock solution of your 1,8-naphthyridine sensor (e.g., 1 mM in DMSO or appropriate solvent).
-
Stock solutions of your target analyte (e.g., 10 mM aqueous solution of ZnCl₂).
-
Stock solutions of various competing ions (e.g., 100 mM aqueous solutions of NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, etc.).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
Fluorometer or UV-Vis spectrophotometer.
Procedure:
-
Prepare the Sensor Solution: Dilute the sensor stock solution in the assay buffer to the final working concentration (e.g., 10 µM).
-
Measure Baseline Signal: Record the fluorescence or absorbance spectrum of the sensor solution alone. This is your baseline (F₀).
-
Measure Response to Interferents: To separate wells or cuvettes containing the sensor solution, add each competing ion to a final concentration that is a significant molar excess compared to the sensor (e.g., 100 µM or 1 mM). Record the spectrum for each. A robust sensor should show minimal change.
-
Measure Response to Target: To a new cuvette with the sensor solution, add the target analyte to its optimal concentration (e.g., 5 equivalents, or 50 µM). Record the spectrum. This is your maximum signal (F).
-
Perform Competitive Assay: To a new cuvette, first add one of the competing ions (e.g., 100 µM CuCl₂). Record the signal. Then, into the same cuvette, add the target analyte (50 µM ZnCl₂). Record the final spectrum.
-
Analyze Data: Compare the signal from the competitive assay (Step 5) to the signal from the target analyte alone (Step 4). If the signal is similar, your sensor is selective against that specific competitor. Plot the fluorescence intensity or ratio as a bar chart for easy comparison.[2]
References
- 1. Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthyridinic fluorescent ‘turn-on’ and ‘turn-off’ chemosensors for detection of F− and Hg2+ ions mimicking INHIBIT molecular logic behaviour - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Sensitive and selective fluorescence detection of guanosine nucleotides by nanoparticles conjugated with a naphthyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sensitive and selective detection of Cu(II) ion: A new effective 1,8-naphthalimide-based fluorescence 'turn off' sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A highly selective and sensitive 1,8-naphthalimide-based fluorescent sensor for Zn2+ imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching in Microscopy
Welcome to the technical support center for fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter photobleaching—the irreversible fading of a fluorescent signal—during their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why photobleaching occurs and how your experimental choices can directly mitigate it. This resource is structured to help you diagnose issues, optimize your imaging, and ultimately, generate reliable, high-quality data.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Photobleaching
This section addresses the most common questions about photobleaching, providing a foundational understanding of the phenomenon.
Q1: What is photobleaching and what causes it?
A: Photobleaching, or fading, is the permanent photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] This is not a simple "fatigue" of the molecule; it's irreversible chemical damage. The process begins when a fluorophore absorbs a photon from the excitation light source (e.g., a laser). This elevates the molecule to an excited singlet state (S1). While it can relax back to the ground state (S0) by emitting a photon (fluorescence), there's a probability it will instead transition to a highly reactive, long-lived excited triplet state (T1) via a process called intersystem crossing.[2][3][4]
Once in the triplet state, the fluorophore is vulnerable. It can react with surrounding molecules, most notably molecular oxygen (O₂).[4][5][6] These reactions generate reactive oxygen species (ROS), such as singlet oxygen, which can attack the fluorophore's chemical structure, cleaving covalent bonds and permanently destroying its ability to fluoresce.[2][7][8] Each fluorophore can only undergo a limited number of excitation-emission cycles before it's destroyed.[2][4]
Caption: Jablonski diagram illustrating the pathways leading to photobleaching.Q2: How can I tell if my signal loss is due to photobleaching or something else?
A: This is a critical diagnostic question. Here’s how to differentiate:
-
Photobleaching: Signal loss is localized to the area you have been illuminating. If you move to a fresh, un-imaged area of your sample, the fluorescence should be bright again. The fading is typically progressive and worsens with cumulative exposure.[3]
-
Phototoxicity: If you are performing live-cell imaging, intense illumination can cause cellular stress or death, leading to morphological changes (e.g., cell rounding, blebbing) or the cessation of dynamic processes.[9][10] This can cause your fluorescently tagged protein to delocalize or degrade, resulting in signal loss that is biologically mediated, not photochemically.
-
Sample Movement: If your sample drifts out of the focal plane, the signal will appear to fade. A quick check of the focus on a stable structure will confirm this.
-
Quenching: Quenching is a reversible process where the fluorophore's emission is suppressed by its local environment (e.g., pH, proximity to other molecules).[3] Unlike photobleaching, quenching does not permanently damage the fluorophore.
Q3: Which is more important to reduce: laser power or exposure time?
A: Both are critical, as they contribute to the total photon dose your sample receives. However, they are not always interchangeable.
-
Reduce Laser Power First: Photobleaching is often a non-linear process.[11] This means that halving the laser power can reduce photobleaching by more than half. The core principle is to use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio (SNR).[12]
-
Optimize Exposure Time: For a given photon dose, it is often better to use a lower power and a longer camera exposure time (a strategy called diffuse light delivery).[13][14] This reduces the instantaneous rate of ROS production. However, for highly dynamic processes in live cells, a long exposure time can cause motion blur.[13] Therefore, a balance must be struck.
Q4: Are some fluorescent probes better than others?
A: Absolutely. The chemical structure of a fluorophore is the primary determinant of its intrinsic photostability.[5]
-
High-Performance Dyes: Modern synthetic dyes like the Alexa Fluor, DyLight, or ATTO series are engineered for high brightness and superior photostability compared to traditional dyes like FITC and TRITC.[2][15][16] For example, Alexa Fluor 488 is significantly more photostable than its spectral counterpart, FITC.[1][17]
-
Fluorescent Proteins: Among fluorescent proteins (FPs), there is also wide variability. Newer variants like mNeonGreen are reported to be brighter and more photostable than predecessors like EGFP.[18]
-
Red-Shifted Dyes: Probes that are excited by longer wavelength light (red or far-red) are often advantageous. This light is lower in energy, which can reduce photodamage to both the probe and the sample, a critical consideration in live-cell imaging.[10]
Q5: What is an antifade mounting medium and do I always need it?
A: An antifade mounting medium is a solution used to mount coverslips onto microscope slides, primarily for fixed samples. Its crucial role is to protect the fluorophores from photobleaching.[19] Most antifade reagents are chemical compounds that act as reactive oxygen species (ROS) scavengers, effectively neutralizing the molecules that would otherwise destroy your fluorophore.[12][20][21]
-
When to use it: It is highly recommended for all fixed-cell imaging, especially for techniques that require intense or prolonged illumination like confocal microscopy and z-stack acquisition.
-
Common Components: These media typically consist of a base (like glycerol to tune the refractive index), a preservative, and the active antifade agent.[20][22] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2][2][2]-octane (DABCO).[23] For live-cell imaging, supplements like Trolox (a vitamin E analog) can be added to the imaging media to perform a similar protective function.[24]
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you diagnose and solve specific photobleaching problems you encounter during an experiment.
Problem: My signal fades almost instantly when I start imaging.
This indicates an extremely high rate of photobleaching, often due to excessive excitation light.
| Potential Cause | Diagnostic Step | Solution | Scientific Rationale |
| Excessive Laser/Light Power | Check your instrument settings. Is the laser power at 100%? Is the lamp aperture wide open? | Reduce the excitation intensity significantly. Use a neutral density (ND) filter or lower the laser power to 1-5% as a starting point.[12][19] | The rate of photobleaching is directly related to the intensity of the excitation light.[12] Using the minimum necessary photons reduces the population of fluorophores in the vulnerable triplet state. |
| Highly Unstable Fluorophore | Are you using a notoriously photolabile dye like FITC? | Switch to a more photostable alternative in the same spectral class (e.g., replace FITC with Alexa Fluor 488).[1][15] | Modern dyes are chemically engineered to be more robust and undergo more excitation/emission cycles before destruction.[2] |
| Incorrect Microscope Settings | Are you using a high-magnification, high numerical aperture (NA) objective? | While high NA is good for collection efficiency, ensure your detector gain/offset is optimized. Increase the gain before increasing laser power. | A high NA objective focuses light to a very small, intense spot, accelerating photobleaching. Optimizing detection allows you to use less excitation power for the same signal level. |
Problem: My signal is stable initially but fades during a long time-lapse experiment.
This is a classic case of cumulative photodamage. The total photon dose delivered over the entire experiment is the culprit.
| Potential Cause | Diagnostic Step | Solution | Scientific Rationale |
| Acquiring Too Frequently | Review your time-lapse parameters. Is the interval between images shorter than necessary to observe your biological process? | Increase the time interval between acquisitions to the maximum that still captures the dynamics of interest.[24] | Each image captured adds to the cumulative photon dose. Reducing the sampling frequency directly reduces the total light exposure over the experiment. |
| Excessive Z-Stack Slices | Are you acquiring more z-slices than needed to cover your structure of interest? | Limit the z-stack range to only the relevant parts of the cell or tissue. | Unnecessary slices at the top and bottom of your sample expose it to light without providing useful data, contributing to overall photobleaching. |
| Lack of Antifade Protection (Live Cells) | Is your live-cell imaging medium lacking antioxidants? | Supplement your imaging medium with an antioxidant like Trolox or ascorbic acid.[9][24] | These reagents scavenge ROS generated during imaging, protecting both the fluorophore and the cell from photodamage and phototoxicity.[24][25] |
| Illumination Overhead (IO) | Does your microscope illuminate the sample even when the camera is not acquiring an image? | Use hardware triggering (e.g., a TTL circuit) to synchronize the light source and camera, ensuring illumination only occurs during active acquisition.[13][14] | "Illumination overhead" is wasted light exposure that significantly contributes to photobleaching and phototoxicity without generating data.[13][14] |
Part 3: Protocols & Advanced Strategies
This section provides detailed methodologies for actively preventing photobleaching.
Protocol 1: Optimizing Imaging Parameters for Minimum Photon Dose
This workflow guides you through systematically finding the gentlest imaging conditions possible.
Caption: Workflow for minimizing photon dose during microscopy setup.Step-by-Step Methodology:
-
Find your ROI: Whenever possible, locate your region of interest using transmitted light (e.g., DIC or phase contrast) to avoid unnecessary fluorescence excitation.[15][19]
-
Set Conservative Starting Parameters:
-
Excitation Power: Begin with a very low laser power (1-5%) or use a high-value neutral density (ND) filter.[12]
-
Detector Gain: Set the detector (e.g., PMT) gain to a moderate level.
-
Exposure Time/Pixel Dwell Time: Start with a standard exposure time (e.g., 50-100 ms for widefield) or pixel dwell time (e.g., 1-2 µs for confocal).
-
-
Acquire a Test Image: Check if you can distinguish your signal from the background.
-
Optimize SNR - The "Gain First" Rule:
-
If the signal is dim, increase the detector gain first . Increasing gain amplifies the signal you have already collected without delivering more photons to the sample.
-
If the image is still noisy after increasing the gain, increase the exposure time . This allows each pixel to collect more photons, improving SNR. For live imaging, ensure the exposure is not so long that it creates motion blur.[13]
-
-
Increase Excitation Power as a Last Resort: Only if the signal remains insufficient after optimizing gain and exposure should you cautiously increase the excitation power in small increments.
-
Finalize Acquisition Settings: For time-lapse or z-stack imaging, ensure your time interval is as long as possible and your z-range is tightly cropped around your structure of interest.[24]
Protocol 2: Choosing the Right Fluorophore
The single most effective way to combat photobleaching is to choose a robust fluorophore from the start.
Comparative Photostability of Common Fluorophores
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Relative Photostability | Notes |
| Traditional Dyes | Fluorescein (FITC) | 494 | 518 | Low[1] | Prone to rapid photobleaching and pH sensitivity.[15] |
| Rhodamine (TRITC) | 557 | 570 | Moderate to Low[1] | More stable than FITC, but still outperformed by modern dyes. | |
| Alexa Fluor Dyes | Alexa Fluor 488 | 495 | 519 | High[1][17] | Excellent, photostable alternative to FITC. |
| Alexa Fluor 568 | 578 | 603 | High[17] | Bright and photostable red fluorophore. | |
| Alexa Fluor 647 | 650 | 668 | Very High[1] | Far-red dye, excellent for photostability and reduced phototoxicity. | |
| Cyanine Dyes | Cy3 | 550 | 570 | Moderate[1] | Generally good, but can be variable. |
| Cy5 | 649 | 670 | Moderate | Susceptible to ozone-induced bleaching and requires specific antifades. | |
| Fluorescent Proteins | EGFP | 488 | 507 | Moderate | The classic standard, but newer FPs are often superior. |
| mNeonGreen | 506 | 517 | High[18] | Very bright and photostable green fluorescent protein. | |
| mCherry | 587 | 610 | Moderate[26] | Widely used red fluorescent protein, but less stable than top-tier synthetic dyes. |
Note: Photostability is highly dependent on experimental conditions (light intensity, buffer composition, etc.). This table provides a general comparison.[1]
Strategy 3: Advanced Chemical Environment Control
For demanding applications like super-resolution microscopy or long-term single-molecule tracking, modulating the chemical environment is key.
-
Oxygen Scavenging Systems: Since oxygen is the primary culprit in many photobleaching pathways, removing it from the sample environment can dramatically increase fluorophore lifetime.[2][7] A common system is the glucose oxidase and catalase (GOC) system, which consumes dissolved oxygen.
-
Triplet State Quenchers (TSQs): These are molecules that can directly interact with a fluorophore in its excited triplet state, returning it to the ground state via a non-destructive pathway before it can react with oxygen.[27] Cyclooctatetraene (COT) is a classic example of a TSQ used to enhance fluorophore performance.[28][29] Recently, "self-healing" fluorophores have been developed where a TSQ is covalently attached to the dye, greatly improving its performance.[29]
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. Basic Concepts in Fluorescence [evidentscientific.com]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 16. news-medical.net [news-medical.net]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. What are some common components of an antifade mounting medium? | AAT Bioquest [aatbio.com]
- 21. bidc.ucsf.edu [bidc.ucsf.edu]
- 22. researchgate.net [researchgate.net]
- 23. www2.nau.edu [www2.nau.edu]
- 24. biocompare.com [biocompare.com]
- 25. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel insights into fluorescent ‘dark states’ illuminate ways forward for improved imaging - St. Jude Children’s Research Hospital [stjude.org]
Technical Support Center: Synthesis of Asymmetric 1,8-Naphthyridines
Welcome to the technical support center for the synthesis of asymmetric 1,8-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The 1,8-naphthyridine core is a prominent feature in numerous biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established methodologies and recent advancements in the field.
I. Common Challenges in Asymmetric 1,8-Naphthyridine Synthesis
The construction of asymmetrically substituted 1,8-naphthyridines presents several inherent challenges that can impact reaction efficiency, product purity, and stereochemical control. Understanding these potential hurdles is the first step toward successful synthesis.
Key Challenges:
-
Low Reaction Yields: Often a primary concern, low yields can stem from a variety of factors including suboptimal reaction conditions, catalyst inefficiency, or the inherent reactivity of the chosen substrates.[3][4][5]
-
Poor Regioselectivity: The condensation of unsymmetrical ketones in reactions like the Friedländer annulation can lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product.[6]
-
Difficulties in Purification: The final products and intermediates in 1,8-naphthyridine synthesis can be challenging to purify due to the presence of unreacted starting materials, side products, and residual high-boiling solvents.[5][7]
-
Control of Stereochemistry: Achieving high enantioselectivity in the creation of chiral centers is a significant challenge, often requiring specialized chiral catalysts or auxiliaries.[8][9]
-
Harsh Reaction Conditions: Many traditional synthetic routes for 1,8-naphthyridines require harsh conditions, such as strong acids or bases and high temperatures, which can be incompatible with sensitive functional groups and are not ideal for sustainable practices.[10]
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Q1: My Friedländer annulation reaction is resulting in a very low yield. What are the first parameters I should investigate for optimization?
A1: Low yields in the Friedländer synthesis are a frequent issue and can often be resolved by systematically optimizing several key reaction parameters.[4]
Initial Steps for Optimization:
-
Catalyst Choice and Loading: The catalyst is a critical component. While traditional methods often rely on harsh acid or base catalysts, modern approaches have identified milder and more efficient alternatives.[3][4] For instance, basic ionic liquids have demonstrated excellent catalytic activity, often leading to significantly higher yields.[3] It is also crucial to optimize the catalyst loading.
-
Solvent System: The choice of solvent can dramatically influence reaction rates and yields. While organic solvents are common, recent studies have shown high yields can be achieved in water or even under solvent-free conditions, which can also simplify the work-up process.[6]
-
Reaction Temperature: Temperature optimization is key. Some protocols may require heating, while others, particularly those with highly active catalysts, can proceed efficiently at room temperature.[6] Experimenting with a range of temperatures will help determine the optimal condition for your specific substrates.
-
Purity of Starting Materials: Ensure the high purity of your reactants, especially the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can lead to the formation of side products and inhibit the reaction.[6]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned reaction time, consider extending it to allow for complete conversion.[6]
Workflow for Optimizing Friedländer Annulation:
Caption: Workflow for troubleshooting low yields in Friedländer annulation.
Q2: I'm observing the formation of multiple products, indicating poor regioselectivity. How can I improve this?
A2: Poor regioselectivity is a well-known challenge, particularly when using unsymmetrical ketones.[6] Here are some strategies to enhance it:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[6][11]
-
Slow Addition of Substrate: Increasing the regioselectivity can sometimes be achieved by the slow addition of the methyl ketone substrate to the reaction mixture.[11][12]
-
Reaction Conditions: Temperature can also play a role in regioselectivity.[12] A systematic screening of reaction temperatures may reveal an optimal window for the desired isomer.
Q3: My crude product is an impure solid/oil. What is the best approach for purification?
A3: The purification strategy will depend on the nature of the impurities.
Common Impurities and Removal Strategies:
| Impurity | Recommended Removal Strategy | Rationale |
| Unreacted 2-aminopyridine derivatives | Acidic wash (e.g., 1-5% HCl) during workup.[7] | The basic 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which partitions into the aqueous layer.[7] |
| High-boiling solvents (e.g., DMSO, pyridine) | For basic solvents like pyridine, an acidic wash is effective.[7] For DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene can also be effective for trace amounts.[7] | Acid-base extraction removes basic solvents, while aqueous washes remove water-miscible solvents like DMSO. Co-evaporation utilizes azeotrope formation to remove residual high-boiling solvents. |
| Side-products from alternative cyclization | Column chromatography or recrystallization. | These methods separate compounds based on differences in polarity (chromatography) or solubility (recrystallization). |
Step-by-Step Protocol for Acidic Wash:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.[7]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: How can I achieve high enantioselectivity in my synthesis of a chiral 1,8-naphthyridine derivative?
A4: Asymmetric synthesis to generate a specific enantiomer is a cornerstone of modern medicinal chemistry.[8][13] The two main strategies are:
-
Chiral Catalysis: Employing a chiral catalyst that is present in sub-stoichiometric amounts. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Transition metal catalysts with chiral ligands are commonly used in asymmetric cross-coupling reactions.[14][15]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product.[16]
Conceptual Diagram of Asymmetric Catalysis:
Caption: Simplified catalytic cycle for asymmetric synthesis.
III. Frequently Asked Questions (FAQs)
Q: Are there any "green" or more sustainable methods for synthesizing 1,8-naphthyridines?
A: Yes, significant progress has been made in developing more environmentally friendly synthetic routes. The use of water as a solvent, solvent-free reaction conditions, and the application of reusable catalysts are key aspects of green chemistry being applied to 1,8-naphthyridine synthesis.[6][10] For example, choline hydroxide, a biocompatible ionic liquid, has been used as an effective catalyst in water.[10]
Q: What are the most common named reactions used for the synthesis of the 1,8-naphthyridine core?
A: The Friedländer annulation is one of the most widely used and straightforward methods.[17] Other notable reactions include the Skraup-Doebner-von Miller reaction.[7]
Q: Can transition metal-catalyzed cross-coupling reactions be used to functionalize the 1,8-naphthyridine scaffold?
A: Absolutely. Palladium- and cobalt-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the 1,8-naphthyridine core, allowing for the synthesis of diverse compound libraries for drug discovery.[18][19]
IV. References
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. Retrieved from 6
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of 1,8-naphthyridines. Retrieved from 3
-
BenchChem. (n.d.). How to increase the efficiency of Friedländer synthesis for naphthyridines. Retrieved from 4
-
BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from 7
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health.
-
Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. (n.d.). ResearchGate.
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed.
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. (n.d.). National Institutes of Health.
-
Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
-
Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. (n.d.). National Institutes of Health.
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.
-
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.
-
Asymmetric Synthesis. (n.d.).
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). springerprofessional.de.
-
Asymmetric-Synthesis. (n.d.).
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Institutes of Health.
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy.
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (n.d.). Organic Chemistry Portal.
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. (2003). PubMed.
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed.
-
Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate.
-
A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing).
-
Switchable regioselectivity in amine-catalysed asymmetric cycloadditions. (2017). PubMed.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. (n.d.). PubMed Central.
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health.
-
Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines. (2015). PubMed.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT1 Modulators: The Contrasting Roles of 2-(1,8-Naphthyridin-2-yl)phenol and Classical STAT1 Inhibitors
For researchers in immunology, oncology, and drug development, the Signal Transducer and Activator of Transcription 1 (STAT1) represents a critical signaling node. As a key mediator of interferon (IFN) signaling, STAT1 plays a dual role in cellular fate, capable of inducing anti-proliferative and pro-apoptotic effects, which are often tumor-suppressive, but also contributing to inflammatory diseases under certain contexts.[1] Consequently, the modulation of STAT1 activity is a significant area of therapeutic interest.
This guide provides a comparative analysis of small molecules that modulate STAT1 activity, with a specific focus on the unique characteristics of 2-(1,8-naphthyridin-2-yl)phenol in relation to established STAT1 inhibitors. A crucial distinction to be made at the outset is that while many compounds are designed to inhibit STAT1, this compound has been identified as a selective enhancer of STAT1 transcriptional activity.[2][3][4][5] This guide will therefore explore these opposing mechanisms, their experimental validation, and their potential therapeutic implications.
The Central Role of STAT1 in Cellular Signaling
The Janus kinase (JAK)-STAT pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors.[6] The activation of STAT1 is canonically initiated by interferons, particularly IFN-γ.
The JAK-STAT1 Signaling Pathway
Upon IFN-γ binding to its receptor, the associated Janus kinases (JAK1 and JAK2) are activated and phosphorylate the receptor on tyrosine residues.[7] These phosphotyrosine sites serve as docking stations for the SH2 domain of latent STAT1 proteins in the cytoplasm.[8] Recruited STAT1 is then phosphorylated by JAKs on a critical tyrosine residue (Tyr701). This phosphorylation event is pivotal, inducing the dimerization of STAT1 monomers, which then translocate to the nucleus.[7][8] In the nucleus, STAT1 dimers bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoters of target genes, thereby initiating their transcription.[1] For maximal transcriptional activity, STAT1 is also phosphorylated on a serine residue (Ser727) within its transactivation domain.[8][9]
Figure 1: Canonical JAK-STAT1 signaling pathway initiated by IFN-γ.
Comparative Analysis of STAT1 Modulators
The functional outcomes of STAT1 signaling have led to the development of compounds with diametrically opposed effects. Below is a comparison of this compound with representative STAT1 inhibitors.
| Feature | This compound (2-NP) | Fludarabine | Stattic | Nifuroxazide |
| Primary Effect | STAT1 Transcriptional Activator/Enhancer | STAT1 Inhibitor | Primarily a STAT3 inhibitor with some STAT1 inhibitory activity | STAT1/STAT3/STAT5 Inhibitor |
| Mechanism of Action | Prolongs IFN-γ-induced tyrosine phosphorylation of STAT1, thus enhancing its transcriptional activity.[10] | Causes a specific depletion of STAT1 protein and mRNA.[2][4] | A non-peptidic small molecule that inhibits the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[11][12] It shows high selectivity for STAT3 over STAT1.[11][12] | Inhibits JAK2 and Tyk2 phosphorylation, leading to downstream inhibition of STAT3 and STAT1.[13] |
| Reported IC50/EC50 | Enhances IFN-γ (10 ng/mL) activity at 45 µmol/L in luciferase assays.[3] | IC50 of 1.54 µg/mL for proliferation inhibition in RPMI 8226 cells.[2][4] | IC50 of 5.1 µM for STAT3 in cell-free assays.[11][12] | EC50 of 3 µM for inhibition of IL-6-induced STAT3 activation.[13] |
| Specificity | Selective for STAT1; no reported effect on STAT3 or NF-κB.[5][10] | Specific for STAT1; does not affect other STATs.[2][4] | Highly selective for STAT3 over STAT1.[11][12] | Broadly inhibits STAT1, STAT3, and STAT5. |
| Experimental Evidence | Enhances IFN-γ-mediated inhibition of cancer cell proliferation in a STAT1-dependent manner.[3][4] | Inhibits cytokine-induced STAT1 activation and STAT1-dependent gene transcription.[3] Induces apoptosis in multiple myeloma cells.[2][4] | Inhibits STAT3 phosphorylation with little effect on STAT1 phosphorylation in certain cell lines.[11] | Reduces STAT3 phosphorylation and viability of multiple myeloma cells. |
| Potential Application | Anti-cancer therapy, potentially as an adjuvant to IFN-γ treatment. | Treatment of hematological malignancies.[3] | Cancer therapy, particularly for tumors with constitutively active STAT3. | Anti-diarrheal agent with potential applications in cancer and inflammatory diseases. |
Methodologies for Evaluating STAT1 Modulators
The characterization of compounds like this compound and various STAT1 inhibitors relies on a suite of robust cellular and biochemical assays. The choice of methodology is critical for elucidating the specific mechanism of action.
Workflow for Assessing STAT1 Modulation
A typical workflow to assess a compound's effect on STAT1 signaling begins with a functional screen, such as a luciferase reporter assay, to identify hits. Positive hits are then validated through more mechanistic assays like Western blotting to probe for phosphorylation status and EMSA to confirm effects on DNA binding. Finally, cellular assays are employed to determine the phenotypic consequences.
Figure 2: A representative experimental workflow for the evaluation of STAT1 modulators.
Conceptual Opposing Effects on STAT1
The following diagram illustrates the contrasting molecular outcomes of treatment with a STAT1 activator versus an inhibitor.
Figure 3: Conceptual diagram illustrating the opposing effects of a STAT1 activator versus an inhibitor on the IFN-γ signaling pathway.
Detailed Experimental Protocols
For the accurate assessment of STAT1 modulators, rigorous and well-controlled experimental protocols are essential. The following are representative protocols for key assays.
4.1. Western Blotting for Phosphorylated STAT1 (p-STAT1)
This protocol is designed to detect the phosphorylation status of STAT1 at Tyr701, a hallmark of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST).[6]
-
Primary antibodies: anti-p-STAT1 (Tyr701) and anti-total STAT1.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with the compound of interest for the desired time. Include IFN-γ as a positive control for STAT1 activation.
-
Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT1 and total STAT1 (at manufacturer's recommended dilution) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, apply ECL substrate and visualize the bands using an imaging system.[10] Densitometry analysis should be used to quantify the ratio of p-STAT1 to total STAT1.
4.2. STAT1-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT1.
Materials:
-
HeLa or other suitable cells stably or transiently transfected with a STAT1-responsive luciferase reporter construct (containing GAS elements) and a control reporter (e.g., Renilla luciferase).[7]
-
Cell culture medium and reagents.
-
Test compounds and IFN-γ.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well white, solid-bottom plate.[7]
-
Treatment: The next day, pre-treat cells with the test compound (e.g., 2-NP at 45 µmol/L) for 1 hour, followed by stimulation with IFN-γ (e.g., 10 ng/mL).[3]
-
Incubation: Incubate for 6-16 hours at 37°C.[7]
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Analysis: Normalize the STAT1-dependent firefly luciferase activity to the control Renilla luciferase activity. Compare the activity in treated cells to untreated and IFN-γ-only controls.
4.3. Electrophoretic Mobility Shift Assay (EMSA) for STAT1-DNA Binding
EMSA is used to detect the binding of activated STAT1 to its DNA consensus sequence (GAS).
Materials:
-
Nuclear extraction buffer.
-
Double-stranded oligonucleotide probe containing the GAS consensus sequence, labeled with a detectable marker (e.g., biotin or a radioactive isotope).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer.
-
Native polyacrylamide gel.
-
Unlabeled "cold" competitor probe for specificity control.
Procedure:
-
Nuclear Extract Preparation: Treat cells with the test compound and/or IFN-γ, then prepare nuclear extracts.
-
Binding Reaction: In a reaction tube, combine the nuclear extract (3-5 µg), poly(dI-dC), and binding buffer. For competition experiments, add an excess of unlabeled probe. Incubate at room temperature.
-
Probe Addition: Add the labeled GAS probe to the reaction mixture and incubate to allow for protein-DNA complex formation.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run in a non-denaturing buffer.
-
Detection: Detect the labeled probe by autoradiography or chemiluminescence. A "shifted" band indicates the formation of a STAT1-DNA complex.
4.4. Cell Proliferation Assay (WST-1)
This assay assesses the impact of STAT1 modulation on cell viability and growth.
Materials:
-
Cancer cell lines (e.g., MCF-7, 2fTGH).
-
96-well plates.
-
Cell culture medium.
-
Test compounds and IFN-γ.
-
WST-1 cell proliferation reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells (2-4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound, with or without IFN-γ.
-
Incubation: Incubate for 24-72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Shake the plate and measure the absorbance at the appropriate wavelength (e.g., 440 nm). The absorbance is proportional to the number of viable cells.
Conclusion and Future Perspectives
The study of STAT1 modulators reveals a fascinating dichotomy in therapeutic strategy. On one hand, STAT1 inhibitors like Fludarabine are established in the treatment of certain cancers by blocking STAT1-dependent processes. On the other hand, the discovery of this compound as a STAT1 transcriptional enhancer opens up a contrasting therapeutic avenue.[2][4] By potentiating the effects of IFN-γ, such compounds could resensitize resistant tumors or augment the efficacy of immunotherapy.[3][4]
The choice between inhibiting or activating STAT1 is highly context-dependent, relying on the specific pathology and the role of STAT1 in that disease. The experimental methodologies detailed in this guide provide a robust framework for researchers to dissect the mechanisms of novel STAT1 modulators and to validate their potential as future therapeutics. As our understanding of the nuances of STAT1 signaling deepens, so too will our ability to precisely tailor these interventions for maximum therapeutic benefit.
References
- 1. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(1,8-Naphthyridin-2-ly)phenol, STAT1 transcriptional activator (CAS 65182-56-1) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Blocks IFN-γ-Induced Phosphorylation of STAT1 on Serine 727 to Reduce Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the Stat1 transactivation domain is required for full-fledged IFN-gamma-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. theclinivex.com [theclinivex.com]
- 13. Chromatin Dynamics of Gene Activation and Repression in Response to Interferon α (IFNα) Reveal New Roles for Phosphorylated and Unphosphorylated Forms of the Transcription Factor STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(1,8-naphthyridin-2-yl)phenol as a Novel Fluorescent Zinc Sensor
This guide provides a comprehensive framework for the validation of 2-(1,8-naphthyridin-2-yl)phenol (NP) as a fluorescent sensor for zinc ions (Zn²⁺). It is designed for researchers in chemistry, biology, and drug development who require robust tools for metal ion detection. We will objectively compare the hypothesized performance of this novel compound against established, commercially available zinc sensors, providing the theoretical basis and detailed experimental protocols necessary for its validation.
The unique molecular architecture of this compound, featuring a nitrogen-rich 1,8-naphthyridine moiety linked to a phenolic group, presents a promising scaffold for a fluorescent chemosensor.[1] The nitrogen atoms in the naphthyridine ring and the phenolic hydroxyl group can act as a potential binding site for metal ions. This guide will delineate the critical experiments required to characterize its efficacy and selectivity as a Zn²⁺ sensor.
The Competitive Landscape: Established Zinc Sensors
To validate a new sensor, its performance must be benchmarked against existing standards. The field of zinc sensing is dominated by several classes of fluorescent probes, each with distinct advantages and limitations.[2][3][4] A brief comparison is essential for contextualizing the potential of this compound.
Zinpyr (ZP) Family: The Zinpyr family, particularly Zinpyr-1 (ZP-1), are widely used cell-permeable sensors based on a fluorescein platform.[5][6] They exhibit a significant fluorescence enhancement upon binding Zn²⁺ and are suitable for detecting mobile zinc in biological systems.[7][8] However, they can also be sensitive to protons and other divalent transition metals like iron and copper, which can interfere with Zn²⁺ detection.[9]
FluoZin Dyes: These are also fluorescein-based indicators designed for detecting Zn²⁺ with minimal interference from calcium.[10] They are particularly useful for measuring zinc concentrations in the micromolar range, such as during exocytotic release.[10][11]
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): TSQ is a membrane-permeant probe selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺.[11] It has been instrumental in localizing zinc pools within the central nervous system.[11]
Coumarin and Rhodamine-Based Sensors: These sensors utilize different fluorophore backbones, offering a range of excitation and emission wavelengths.[3][4][12] Their properties, such as quantum yield and Stokes shift, can be tuned by modifying their chemical structure.[12]
The primary goal of validating this compound is to determine if it can offer advantages over these existing sensors, potentially in areas like selectivity, photostability, ease of synthesis, or a more favorable ratiometric response.
Proposed Sensing Mechanism of this compound
The proposed mechanism for Zn²⁺ sensing by this compound is Chelation-Enhanced Fluorescence (CHEF). In its free state, the molecule may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) from the phenol group to the naphthyridine ring, or rotational freedom that quenches the excited state.[13][14] Upon chelation with a Zn²⁺ ion, the molecule's conformation becomes more rigid, and the PET process is inhibited. This chelation event is expected to lead to a significant "turn-on" fluorescent response.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.
A Framework for Validation: Experimental Protocols
To rigorously validate this compound as a zinc sensor, a series of systematic experiments are required. The following workflow provides a logical progression from basic characterization to performance evaluation.
Caption: Experimental workflow for the validation of a new fluorescent sensor.
Protocol 1: Synthesis and Characterization
The synthesis of this compound can be achieved via established methods for creating 1,8-naphthyridine structures, such as the Friedländer annulation.[15][16]
-
Reaction Setup: Combine 2-aminonicotinaldehyde with 2-hydroxyacetophenone in an appropriate solvent (e.g., ethanol or water for a greener synthesis).[15]
-
Catalysis: Add a catalytic amount of a base (e.g., NaOH or KOH) to facilitate the condensation reaction.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture, neutralize with acid, and collect the precipitate by filtration.
-
Purification: Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to achieve high purity (≥98%).[1]
-
Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Photophysical and Zinc-Binding Studies
These experiments are crucial for determining the sensor's fundamental performance characteristics.
-
Stock Solutions: Prepare a stock solution of the purified sensor (e.g., 1 mM in DMSO) and aqueous stock solutions of ZnCl₂ and other metal salts (e.g., 10 mM in deionized water).[14]
-
Working Buffer: All measurements should be conducted in a biologically relevant buffer, such as 10 mM HEPES at pH 7.4.
-
UV-Vis and Fluorescence Spectra:
-
Record the absorption and emission spectra of the sensor (e.g., 10 µM) in the buffer.
-
Incrementally add aliquots of the ZnCl₂ stock solution to the sensor solution.
-
Record the absorption and fluorescence spectra after each addition, allowing the system to equilibrate. A significant increase in fluorescence intensity upon Zn²⁺ addition indicates a "turn-on" response.[17][18]
-
-
Binding Constant (Kd) Determination: Plot the change in fluorescence intensity against the concentration of Zn²⁺. Fit the data to a 1:1 binding isotherm to calculate the dissociation constant (Kd), which indicates the sensor's affinity for zinc.
-
Stoichiometry (Job's Plot): Prepare a series of solutions with varying mole fractions of the sensor and Zn²⁺ while keeping the total concentration constant. The mole fraction at which the fluorescence intensity is maximal will indicate the binding stoichiometry (e.g., 0.5 for a 1:1 complex).[19]
-
Quantum Yield: Determine the fluorescence quantum yield (Φ) of the sensor in both its free and Zn²⁺-bound states using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) for comparison.[20]
Protocol 3: Selectivity and Interference Analysis
A valuable sensor must be selective for its target analyte.
-
Cation Screening: Prepare solutions of the sensor (e.g., 10 µM) and add a significant excess (e.g., 10-100 equivalents) of various biologically relevant and potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺).
-
Fluorescence Measurement: Measure the fluorescence response for each ion. An ideal sensor will show a significant fluorescence change only in the presence of Zn²⁺.[13][17]
-
Competition Experiment: To a solution of the sensor already complexed with Zn²⁺, add the other metal ions. A robust sensor will maintain its high fluorescence, indicating that other ions do not displace the bound Zn²⁺.
Comparative Performance Metrics
The ultimate validation of this compound lies in how its measured properties compare to established sensors. The table below outlines the key metrics for Zinpyr-1 as a benchmark and provides target values that would make NP a competitive alternative.
| Parameter | Zinpyr-1 (ZP-1) - Established | This compound - Target | Significance of Parameter |
| Excitation (λex) | ~507 nm (Zn²⁺-bound)[5][7] | To be determined | Wavelength needed to excite the sensor. Longer wavelengths are often preferred to reduce autofluorescence in biological samples. |
| Emission (λem) | ~527 nm[21] | To be determined | Wavelength of emitted light. A large Stokes shift (difference between λex and λem) is desirable to minimize signal overlap. |
| Quantum Yield (Φ) | High (Φ > 0.8 for Zn²⁺-bound complex)[6][9] | High (Φ > 0.5) | Efficiency of converting absorbed light into emitted light. Higher values mean a brighter signal. |
| Dissociation Constant (Kd) | Sub-nanomolar (~0.7 nM)[9] | Nanomolar to low micromolar | Measures affinity for Zn²⁺. The ideal Kd should match the physiological concentration range of interest.[11] |
| Fluorescence Fold-Change | > 3-fold | > 10-fold | The ratio of fluorescence intensity in the bound state versus the free state. A larger fold-change provides a better signal-to-noise ratio. |
| Selectivity | High for Zn²⁺ over Ca²⁺/Mg²⁺; some interference from other transition metals.[9] | High for Zn²⁺ over all other biologically relevant cations, especially Cd²⁺ and Cu²⁺. | The ability to detect the target ion without interference from other species present in the sample.[17] |
| pH Sensitivity | Fluorescence is proton-sensitive.[9] | Stable fluorescence in the physiological pH range (6.5-7.5). | Ensures that signal changes are due to the target ion, not fluctuations in pH.[12] |
Conclusion and Future Directions
The validation of this compound as a zinc sensor requires a meticulous and multi-faceted experimental approach. Its simple chemical structure suggests it could be an easily synthesizable and cost-effective alternative to more complex probes. The key to its success will be demonstrating high selectivity for zinc over other transition metals, a large fluorescence turn-on ratio, and stable performance under physiological pH conditions.
If the experimental data aligns with the target metrics outlined in this guide, this compound could become a valuable tool for researchers studying the intricate roles of zinc in cellular signaling, neurotransmission, and disease pathology.[9][22] Subsequent steps would involve derivatization to improve cell permeability and target specific organelles, further expanding its utility in biological imaging.
References
- 1. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 2. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zinpyr-1, Fluorogenic Zn2+ reporter (CAS 288574-78-7) | Abcam [abcam.com]
- 9. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc Indicators | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 17. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. scbt.com [scbt.com]
- 22. Fluorescent zinc indicators for neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Heterocyclic Ligands: A Comparative Analysis of 1,8-Naphthyridine, Bipyridine, and Phenanthroline
For researchers, scientists, and drug development professionals, the judicious selection of a chelating ligand is a critical determinant of the ultimate performance of a metal complex. This guide provides an in-depth, objective comparison of three ubiquitous N-heterocyclic ligands: 1,8-naphthyridine, 2,2'-bipyridine, and 1,10-phenanthroline. By examining their intrinsic structural and electronic properties, we will explore how these differences translate into tangible performance variations in key applications such as catalysis and photophysics, supported by experimental data and detailed protocols.
Unveiling the Contenders: Structural and Electronic Distinctions
At the heart of their divergent coordination chemistry lie the fundamental structural and electronic differences between these three classes of ligands. 2,2'-bipyridine (bpy) serves as our baseline, a versatile and widely employed ligand. 1,10-phenanthroline (phen) can be viewed as a more rigid analogue of bipyridine, with a bridging ethylene unit that locks the two pyridine rings in a coplanar orientation. This rigidity can have profound effects on the stability and photophysical properties of its metal complexes.
In contrast, 1,8-naphthyridine (napy) presents a unique geometric arrangement. The nitrogen atoms are positioned in a "pincer-like" fashion, which can lead to smaller bite angles compared to bipyridine and phenanthroline. This structural constraint makes 1,8-naphthyridine an exceptional platform for the construction of bimetallic complexes, bringing two metal centers into close proximity and enabling cooperative effects.
Electronically, all three are π-accepting ligands, capable of stabilizing low-valent metal centers through back-bonding. However, the extent of this π-acceptance and the ligand's donor strength can be subtly modulated by their respective electronic structures. The more extended π-system of phenanthroline, for instance, can influence the energy of metal-to-ligand charge transfer (MLCT) transitions in its complexes.
Head-to-Head Performance: A Data-Driven Comparison
The subtle yet significant differences in structure and electronics manifest in the performance of their metal complexes across various applications. Here, we present a comparative analysis based on experimental data from the literature.
Catalytic Activity: The Case of Copper-Catalyzed Oxidation
Copper complexes of bipyridine and phenanthroline are well-established catalysts for a range of oxidation reactions. A comparative study on the oxidation of tetralin provides valuable insights into the influence of the ligand on catalytic efficacy.
| Ligand | Catalyst | Conversion (%) | Selectivity (α-tetralone) (%) |
| 2,2'-Bipyridine | [Cu(bpy)2Cl]Cl·5H2O | 62.1 | 81 |
| 1,10-Phenanthroline | [Cu(phen)2Cl]Cl·5H2O | - | - |
Data adapted from a study on the partial oxidation of tetralin.[1] Unfortunately, direct comparative data for a 1,8-naphthyridine complex under the same conditions was not available in the reviewed literature.
The data suggests that the choice of ligand can significantly impact both the conversion and selectivity of the reaction. While a direct comparison with 1,8-naphthyridine is not available from this specific study, the unique ability of naphthyridine to form bimetallic complexes opens up possibilities for cooperative catalysis that are not as readily accessible with bipyridine or phenanthroline.
Photophysical Properties: A Tale of Ruthenium and Platinum Complexes
The photophysical properties of metal complexes are critically dependent on the nature of the coordinating ligands. Ruthenium(II) and Platinum(II) complexes of these ligands have been extensively studied for applications in areas such as sensing, photodynamic therapy, and organic light-emitting diodes (OLEDs).
Ruthenium(II) Complexes:
| Ligand | Complex | Emission λmax (nm) | Quantum Yield (Φ) |
| 2,2'-Bipyridine | [Ru(bpy)3]2+ | 615 | 0.095 (in acetonitrile)[2] |
| 1,10-Phenanthroline | [Ru(phen)3]2+ | 610 | - |
Platinum(II) Complexes:
A comparative study on the effects of platinum(II) complexes on β-amyloid aggregation also provides insights into their spectroscopic properties.
| Ligand | Complex | Absorption λmax (nm) |
| 2,2'-Bipyridine | (SP-4-2)-(2,2′-bipyridine)dichloridoplatinum(II) | ~310, ~325 |
| 1,10-Phenanthroline | (SP-4-2)-dichlorido(1,10-phenanthroline) platinum(II) | ~270, ~330, ~350 |
Data adapted from a study on the interaction of Pt(II) complexes with Aβ peptide.[3] The more complex absorption spectrum of the phenanthroline complex is attributed to the more extended π-system of the ligand.
These data highlight how the ligand framework can be used to tune the photophysical properties of the resulting metal complexes. The rigidity and extended conjugation of phenanthroline often lead to distinct spectroscopic signatures compared to the more flexible bipyridine. While less common in mononuclear photophysical studies, 1,8-naphthyridine-based bimetallic complexes are an active area of research for applications in photocatalysis and energy conversion.
Experimental Corner: Protocols for the Bench Scientist
To empower researchers in their exploration of these ligand systems, we provide detailed, adaptable protocols for the synthesis of representative copper(I) complexes and for key characterization techniques.
Experimental Protocol 1: Synthesis of Homoleptic Copper(I) Complexes
This protocol provides a general method for the synthesis of [Cu(N^N)2]BF4 complexes, where N^N represents bipyridine, phenanthroline, or 1,8-naphthyridine.
Methodology:
-
Preparation of the Copper(I) Precursor Solution: In a nitrogen-flushed flask, dissolve one equivalent of tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH3CN)4]BF4) in a minimal amount of dry, degassed acetonitrile.
-
Preparation of the Ligand Solution: In a separate flask, dissolve two equivalents of the respective ligand (2,2'-bipyridine, 1,10-phenanthroline, or 1,8-naphthyridine) in dichloromethane.
-
Complexation: Slowly add the ligand solution dropwise to the stirring copper(I) precursor solution at room temperature. A color change is typically observed upon addition.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours under an inert atmosphere.
-
Isolation: Reduce the solvent volume in vacuo until the product begins to precipitate. Add diethyl ether to complete the precipitation.
-
Purification: Collect the solid product by filtration, wash with several portions of diethyl ether, and dry under vacuum.
Causality: The use of the [Cu(CH3CN)4]BF4 salt is advantageous as the acetonitrile ligands are labile and easily displaced by the chelating N^N ligands. The 2:1 stoichiometry ensures the formation of the desired homoleptic complex.
Experimental Protocol 2: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of metal complexes. This protocol outlines a general procedure for analyzing the Cu(I)/Cu(II) redox couple.
Methodology:
-
Solution Preparation: Prepare a 1 mM solution of the copper complex in dry, degassed acetonitrile containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a silver/silver chloride (Ag/AgCl) reference electrode, and a platinum wire counter electrode.
-
Deoxygenation: Purge the solution with dry nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range to observe the Cu(I)/Cu(II) redox event. Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Analysis: Determine the half-wave potential (E1/2), the peak separation (ΔEp), and the ratio of the cathodic to anodic peak currents (ipc/ipa) to assess the reversibility of the redox process.
Causality: The supporting electrolyte is crucial to minimize the solution resistance and ensure that the measured current is due to the electrochemical reaction of the analyte. Varying the scan rate provides information about the kinetics of the electron transfer process.
Experimental Protocol 3: Determination of Photoluminescence Quantum Yield
The photoluminescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of light-emitting materials. The relative method, using a well-characterized standard, is a common and accessible approach.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For many transition metal complexes, --INVALID-LINK--2 in deaerated acetonitrile (Φ = 0.095) is a suitable standard.[2]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each solution to determine the absorbance at the excitation wavelength.
-
Record the photoluminescence emission spectrum of each solution using the same excitation wavelength, slit widths, and detector settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample / n_standard)^2
where slope is the gradient of the plot of integrated emission intensity versus absorbance, and n is the refractive index of the solvent.
-
Causality: Keeping the absorbance low ensures a linear relationship between absorbance and emission intensity, which is a fundamental assumption of this method. Using the same solvent for both the sample and standard minimizes variations due to environmental effects.
Concluding Remarks: A Ligand for Every Purpose
The choice between 1,8-naphthyridine, bipyridine, and phenanthroline is not a matter of inherent superiority, but rather one of strategic selection based on the desired application. Bipyridine offers a versatile and cost-effective starting point for a wide range of applications. Phenanthroline, with its rigid and extended π-system, is often the ligand of choice for applications where high stability and specific photophysical properties are paramount. 1,8-naphthyridine, with its unique ability to facilitate the formation of bimetallic complexes, provides a powerful tool for exploring cooperative effects in catalysis and materials science. By understanding the fundamental properties of these ligands and employing rigorous experimental methodologies, researchers can unlock their full potential in the design of next-generation metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the luminescence properties of Cu(i) complexes: a quantum chemical perusal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. A Comparative Study of the Effects of Platinum (II) Complexes on β-Amyloid Aggregation: Potential Neurodrug Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,8-Naphthyridine-Based Fluorescent Probes versus Commercial Alternatives for Ion Sensing
For researchers, scientists, and drug development professionals, the precise measurement of ion concentrations in biological systems is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1] This guide provides an in-depth comparison of the performance of fluorescent probes based on the versatile 1,8-naphthyridine scaffold against established commercial fluorescent probes for ion sensing.
While the specific fluorescent properties of 2-(1,8-naphthyridin-2-yl)phenol are not extensively documented in scientific literature, its core 1,8-naphthyridine structure is a key component in a promising class of fluorescent sensors. This guide will, therefore, focus on the broader class of 1,8-naphthyridine derivatives that have been rationally designed as fluorescent probes and compare their performance with commercially available alternatives.
The Rise of 1,8-Naphthyridine in Fluorescent Probe Design
The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that offers a rigid, planar structure. This, combined with the presence of nitrogen atoms, provides excellent coordination sites for metal ions.[2] These characteristics make it an attractive framework for the design of selective and sensitive fluorescent ion probes. The fluorescence of these probes can be modulated through various mechanisms, most notably Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor, the 1,8-naphthyridine moiety is coupled with a fluorophore. In the absence of the target ion, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore through PET. Upon binding of a target metal ion, this electron transfer is inhibited, leading to a significant enhancement in fluorescence intensity.
Below is a diagram illustrating the general structure of a 1,8-naphthyridine-based fluorescent probe and the "turn-on" sensing mechanism.
Caption: General structure and "turn-on" mechanism of a 1,8-naphthyridine-based fluorescent probe.
Performance Metrics: 1,8-Naphthyridine Probes vs. Commercial Probes
The selection of a fluorescent probe is a critical experimental decision, often involving a trade-off between brightness, photostability, and selectivity. The following table provides a comparative overview of key performance indicators for several reported 1,8-naphthyridine-based probes and widely used commercial fluorescent ion sensors.
| Probe | Type | Target Ion(s) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| NAP-1 | 1,8-Naphthyridine | Cd²⁺ | ~350 | ~420 | ~70 | Not Reported | Micromolar range | [3] |
| NAP-2 | 1,8-Naphthyridine | Cd²⁺ | ~370 | ~450 | ~80 | Not Reported | Micromolar range | [3] |
| HL | 1,8-Naphthyridine | Al³⁺ | ~380 | 414 | 34 | Not Reported | 0.13 µM | [4] |
| 1b | 1,8-Naphthyridine | DNA/RNA | ~508 | 661 | 153 | Not Reported | Not Applicable | [5] |
| FluoZin-3 | Commercial | Zn²⁺ | 494 | 516 | 22 | ~0.5 | Nanomolar range | [6] |
| Mag-Fura-2 | Commercial | Mg²⁺, Zn²⁺ | 369 | 511 | 142 | Not Reported | ~20 nM for Zn²⁺ | [6] |
| Leadmium Green | Commercial | Pb²⁺, Cd²⁺ | 488 | 525 | 37 | Not Reported | Not Reported | [6] |
Note: The performance of fluorescent probes can be highly dependent on the experimental conditions, including solvent, pH, and temperature. The data presented here are for comparative purposes and are extracted from the cited literature.
In-Depth Analysis: A Tale of Two Probe Classes
The Case for 1,8-Naphthyridine-Based Probes
The primary advantage of 1,8-naphthyridine-based probes lies in their high degree of tunability . The synthesis of these molecules allows for the rational design of receptors with high selectivity for specific ions.[3] By modifying the substituents on the naphthyridine ring, researchers can fine-tune the electronic properties and steric environment of the binding pocket, thereby enhancing selectivity for a target ion over other biologically abundant ions. Furthermore, recent research has demonstrated the development of 1,8-naphthyridine derivatives with large Stokes shifts and near-infrared emission, which are highly desirable properties for biological imaging as they minimize background fluorescence and improve tissue penetration.[5]
The Strengths of Commercial Fluorescent Probes
Commercial probes, such as those from the "Fluo" and "Fura" families, offer the significant advantages of ready availability, extensive validation, and well-established protocols . These probes have been rigorously tested and characterized, with a wealth of literature supporting their use in a wide range of applications, from microplate assays to live-cell imaging.[6][7] Their cell-permeant AM ester forms allow for straightforward loading into live cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.[7]
Experimental Protocols for Robust Comparison and Application
To ensure the scientific integrity of any study involving fluorescent probes, it is crucial to employ validated experimental protocols. The following sections provide detailed methodologies for the characterization and application of fluorescent ion probes.
Protocol 1: General Procedure for Evaluating a Novel Fluorescent Ion Probe
This protocol outlines a systematic approach to characterizing the ion-sensing capabilities of a newly synthesized probe, such as a 1,8-naphthyridine derivative.
Caption: Workflow for the evaluation of a new fluorescent ion probe.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in a high-purity solvent such as DMSO.
-
Prepare stock solutions of the target metal ion and a panel of potentially interfering metal ions (e.g., 10 mM in deionized water).
-
-
Spectroscopic Measurements:
-
Dilute the probe stock solution to a working concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES or Tris-HCl) at the desired pH.
-
Record the initial fluorescence emission spectrum of the probe solution using a spectrofluorometer.
-
Incrementally add small aliquots of the target metal ion stock solution to the probe solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Assessment:
-
To a fresh solution of the probe, add a concentration of the target ion that elicits a significant fluorescence response.
-
To this solution, add an excess of each potentially interfering ion and record any changes in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the target ion concentration.
-
From this titration curve, determine the detection limit, typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
Protocol 2: Live-Cell Imaging of Intracellular Ions
This protocol provides a general workflow for loading a cell-permeant fluorescent ion probe into live cells and performing fluorescence microscopy.
Methodology:
-
Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium and plate them onto a suitable imaging dish or coverslip. Allow the cells to adhere overnight.
-
-
Probe Loading:
-
Prepare a loading solution containing the cell-permeant form of the fluorescent probe (e.g., FluoZin-3 AM) in a serum-free medium or a suitable buffer (e.g., HBSS). The final concentration of the probe is typically in the range of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh, warm buffer to remove excess probe.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.
-
-
Fluorescence Microscopy:
-
Mount the coverslip or dish onto the stage of a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Acquire images using a sensitive camera. For dynamic studies, a time-lapse series can be acquired to monitor changes in intracellular ion concentration in response to a stimulus.
-
Protocol 3: Assessing Photostability
Photostability is a critical parameter for probes used in fluorescence microscopy, especially for long-term imaging experiments. This protocol, adapted from ICH guidelines, provides a method for quantifying the photostability of a fluorescent probe.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescent probe at a concentration that gives a strong fluorescence signal.
-
Place the solution in a quartz cuvette or on a microscope slide.
-
-
Continuous Illumination:
-
Expose the sample to continuous illumination from the excitation light source of a spectrofluorometer or microscope.
-
It is crucial to maintain a constant light intensity throughout the experiment.
-
-
Time-Lapse Measurement:
-
Record the fluorescence intensity of the sample at regular intervals over an extended period (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.
-
Conclusion
Both 1,8-naphthyridine-based probes and commercial fluorescent sensors offer unique advantages for the detection of ions in biological and environmental samples. The 1,8-naphthyridine scaffold provides a versatile platform for the design of novel probes with tailored selectivity and photophysical properties. Commercial probes, on the other hand, provide a reliable and convenient option with a wealth of supporting literature. The choice of probe will ultimately depend on the specific requirements of the experiment, including the target ion, the desired sensitivity, and the imaging modality. By understanding the performance characteristics and applying rigorous experimental protocols, researchers can effectively leverage these powerful tools to gain deeper insights into the intricate roles of ions in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
mechanistic studies of metal ion binding to 1,8-naphthyridine ligands
An In-Depth Technical Guide to Mechanistic Studies of Metal Ion Binding to 1,8-Naphthyridine Ligands
Introduction: The Privileged Scaffold of 1,8-Naphthyridine
The 1,8-naphthyridine framework has emerged as a "privileged" motif in coordination chemistry. Its two nitrogen atoms, positioned within a rigid aromatic system, create a pre-organized chelation site ideal for binding metal ions.[1] A key feature is the constrained "bite" distance, which can enforce specific coordination geometries and bring two metal centers into close proximity, facilitating studies of metal-metal cooperativity.[1][2][3][4] These unique properties have led to their application in catalysis, materials science, and the development of molecular sensors.[3] Understanding the thermodynamics, kinetics, and structural details of metal ion binding to these ligands is paramount for rational design and application.
This guide, intended for researchers and drug development professionals, provides a comparative overview of the primary experimental techniques used to elucidate the mechanisms of these interactions. We will move beyond procedural descriptions to explain the causality behind experimental choices, offering insights from a Senior Application Scientist's perspective to ensure a robust and self-validating investigative approach.
The Investigative Workflow: A Multi-Technique Approach
A comprehensive understanding of metal-ligand binding is rarely achieved with a single technique. A logical, tiered approach ensures that each experiment builds upon the last, providing a complete mechanistic picture.
References
- 1. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
A Senior Application Scientist's Guide to Computational and DFT Analysis of 1,8-Naphthyridine Compounds: An Integrated Approach
Introduction
The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science, renowned for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of this scaffold makes it a "privileged structure" in drug discovery.[5] To accelerate the development of novel 1,8-naphthyridine-based therapeutics, a deep understanding of their structure-property relationships is essential. Computational chemistry, with Density Functional Theory (DFT) at its core, provides a powerful lens to investigate the structural, electronic, and spectroscopic properties of these molecules at an atomic level.[1][6]
This guide, written from the perspective of a Senior Application Scientist, eschews a rigid template to present an integrated workflow. We will demonstrate how computational analysis, when synergistically combined with experimental data, provides a robust, self-validating system for research. We will explore the causality behind methodological choices, compare the performance of different computational approaches, and provide field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: The Experimental Foundation for Computational Validation
The principle of trustworthiness in computational chemistry rests on a foundation of empirical evidence. Before we can trust our theoretical models, they must be benchmarked against real-world data. Therefore, the logical starting point for any computational investigation is in the wet lab.
Protocol 1: Synthesis of a Model 1,8-Naphthyridine
The Friedländer annulation is a common and efficient method for synthesizing the 1,8-naphthyridine core.[7] Here, we outline a protocol for a representative derivative, which can serve as a test case for our computational models.
Objective: To synthesize a 2-substituted-1,8-naphthyridine derivative.
Materials:
-
2-Aminonicotinaldehyde
-
An active methylene ketone (e.g., acetone)
-
Catalyst (e.g., base like KOH or an ionic liquid)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and purification apparatus (TLC, column chromatography)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.
-
Addition of Ketone: Add the active methylene ketone (e.g., acetone, 1.5-2.0 eq) to the solution.
-
Catalysis: Introduce a catalytic amount of a suitable base (e.g., KOH).
-
Reaction: Stir the mixture at a specified temperature (e.g., 50°C) under an inert atmosphere (e.g., nitrogen).[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Workup & Purification: Once the reaction is complete, perform an appropriate aqueous workup. Purify the crude product using column chromatography on silica gel to obtain the pure 1,8-naphthyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Experimental Spectroscopic Analysis
The spectroscopic data obtained here will serve as the benchmark for our subsequent computational predictions.
A. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified 1,8-naphthyridine derivative in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).[1]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Measurement: Record the UV-Vis absorption spectrum of the sample, typically over a 200-800 nm range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).[1]
B. NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Data Analysis: Record the chemical shifts (δ) in parts per million (ppm) for all unique protons and carbons.
Part 2: The Computational Core: DFT and TD-DFT Analysis
With experimental benchmarks in hand, we can now proceed with computational modeling. Our goal is to find a theoretical level that accurately reproduces the experimental data, thereby validating the model for predicting properties of yet-to-be-synthesized derivatives.
Geometry Optimization: The Foundation of All Predictions
The first and most critical computational step is geometry optimization. An inaccurate molecular structure will lead to erroneous predictions for all other properties. DFT is the method of choice for this task.[1]
The Causality Behind Method Selection: Functionals and Basis Sets The accuracy of a DFT calculation is determined by the choice of the functional and the basis set.
-
Functional: Approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons.
-
Basis Set: A set of mathematical functions used to build the molecular orbitals.
For organic molecules like 1,8-naphthyridines, the hybrid functional B3LYP is a widely used and well-validated choice, offering a good balance between accuracy and computational cost.[1][6] The Pople-style basis set 6-311G(d,p) is often effective for providing the necessary flexibility to accurately describe the electronic distribution.[1]
Comparison of DFT Methods for Geometry Prediction
| Method | Description | Typical Performance for Bond Lengths | Computational Cost |
| B3LYP/6-31G(d) | A common starting point. Good for initial screenings.[6] | Good (typically within ~0.02 Å of X-ray) | Moderate |
| B3LYP/6-311G(d,p) | Higher accuracy due to more flexible basis set.[1] | Very Good (often <0.015 Å deviation) | Higher |
| M06-2X/6-311+G(d,p) | A meta-hybrid GGA functional, often better for non-covalent interactions. | Excellent, particularly for systems with dispersion forces | Higher |
| ωB97X-D/6-311+G(d,p) | A long-range corrected functional with dispersion correction. | Excellent, good for charge-transfer and excited states | Highest |
Protocol 3: Step-by-Step DFT Geometry Optimization
-
Input Structure Generation: Build a plausible 3D structure of the synthesized 1,8-naphthyridine derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection: In the calculation setup of your quantum chemistry software package (e.g., Gaussian, ORCA), specify the DFT method. For example, select the B3LYP functional and the 6-311G(d,p) basis set.[1]
-
Calculation Type: Choose "Geometry Optimization". This initiates an iterative process where the software adjusts atomic positions to find the minimum energy on the potential energy surface.[1]
-
Frequency Analysis: After optimization, perform a "Frequency" calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Analysis: Extract the optimized coordinates and compare key bond lengths and angles with experimental data from X-ray crystallography if available.
Simulating Spectra to Validate the Model
Now we directly compare our computational results with the experimental data from Part 1.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra TD-DFT is an extension of DFT that can predict the electronic excited states of molecules, which correspond to UV-Vis absorption.[1]
Protocol 4: TD-DFT Calculation for UV-Vis Spectrum
-
Use Optimized Geometry: Start with the optimized molecular structure from Protocol 3.
-
Method Selection: Set up a TD-DFT calculation. The choice of functional is critical; B3LYP is often a reasonable choice.
-
Solvent Effects: To accurately model the experimental conditions, include solvent effects using a continuum model like the Polarizable Continuum Model (PCM). Specify the solvent used experimentally (e.g., acetonitrile).[1]
-
Run and Analyze: Execute the calculation. The output will list the excited states, their corresponding excitation energies (which can be converted to λmax), and oscillator strengths (related to peak intensity).
Comparison of Experimental vs. Calculated Spectroscopic Data
The table below illustrates a typical comparison for a hypothetical 2-methyl-1,8-naphthyridine. The goal is to minimize the deviation between experimental and calculated values.
| Property | Experimental Value | Calculated (B3LYP/6-311G(d,p)) | Deviation |
| UV-Vis λmax (nm) | ~320[8][9] | 312 nm | ~2.5% |
| ¹H NMR (C2-CH₃, ppm) | 2.51 | 2.45 (via GIAO method) | 0.06 ppm |
| ¹³C NMR (C2, ppm) | 160.2 | 161.5 (via GIAO method) | 1.3 ppm |
A small deviation, as shown above, instills confidence that our computational model (B3LYP/6-311G(d,p) with PCM) is a reliable representation of the molecule's electronic structure.
Part 3: Predictive Power: From Validated Models to Biological Insights
Once validated, the computational model becomes a powerful predictive tool. We can now calculate properties that provide insight into the molecule's potential biological activity, guiding further synthesis and testing.
Frontier Molecular Orbitals (FMOs) and Reactivity The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO Energy: Relates to the ability to donate electrons.
-
LUMO Energy: Relates to the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher chemical reactivity and lower kinetic stability.
These quantum chemical descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic properties of 1,8-naphthyridine derivatives with their observed biological activity, such as cytotoxicity against cancer cell lines.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 10. Comparative 2D QSAR Studies of 1,8-Naphthyridine against Tumor Cell Lines - Europub [europub.co.uk]
A Comparative Spectroscopic Guide to 1,8-Naphthyridine Derivatives for Researchers and Drug Development Professionals
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and intriguing photophysical properties.[1][2] A profound understanding of the spectroscopic characteristics of these compounds is paramount for their structural elucidation, characterization, and the rational design of novel derivatives with bespoke functionalities. This guide provides a comparative analysis of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—applied to a selection of 1,8-naphthyridine derivatives, supported by detailed experimental methodologies.
The Significance of Spectroscopic Analysis for 1,8-Naphthyridine Derivatives
The arrangement of nitrogen atoms within the 1,8-naphthyridine core imparts unique electronic properties that are highly sensitive to substitution. Spectroscopic techniques allow us to probe these properties and gain insights into the structure-property relationships that govern the behavior of these molecules. For instance, UV-Vis and fluorescence spectroscopy can reveal how different functional groups affect the electronic transitions and emissive properties, which is crucial for applications in bioimaging and sensing. NMR spectroscopy provides an atomic-level map of the molecular structure, confirming the regiochemistry of substitution and providing insights into conformational dynamics. Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of newly synthesized derivatives.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions in conjugated systems like 1,8-naphthyridine derivatives. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the nature and position of substituents on the naphthyridine ring.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for a selection of 1,8-naphthyridine derivatives, showcasing the impact of different substitution patterns.
| Derivative | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| 1 | 2-methyl | H2O | 299, 255 | 5,600, 4,500 | [3] |
| 2 | 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino | CH2Cl2 | 365, 290 | 23,000, 18,000 | [4] |
| 3 | 2-(piperazin-1-yl)-3-carbonitrile | DMSO | 385 | - | [5] |
| 4 | 4-Hydroxy-7-methyl-3-carboxylic acid | Ethanol | 330, 275 | - | [6] |
Discussion of Comparative Data: The unsubstituted 1,8-naphthyridine core typically exhibits absorption bands in the UV region. As seen with derivative 1 , the introduction of a simple methyl group results in absorptions around 255 and 299 nm.[3] The addition of extended conjugated systems, as in derivative 2 , leads to a significant bathochromic shift (red shift) to 365 nm, accompanied by a substantial increase in molar absorptivity.[4] This is indicative of a more delocalized π-electron system. Similarly, the presence of an electron-donating piperazinyl group and an electron-withdrawing nitrile group in derivative 3 results in a pronounced red shift to 385 nm.[5]
Experimental Protocol: UV-Visible Absorption Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[1]
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 100 µµM.[1]
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.[1]
-
Record the absorption spectrum of each dilution over a wavelength range of 200-800 nm.
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance at λmax, the concentration of the solution, and the path length of the cuvette (typically 1 cm).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of 1,8-Naphthyridine Derivatives: A Comparative Guide for Drug Discovery
The 1,8-naphthyridine scaffold has firmly established itself as a privileged structure in the realm of medicinal chemistry, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1][2][3] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to navigate this promising chemical space. We will delve into the key structural modifications that govern anticancer, antimicrobial, and antiviral efficacy, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The 1,8-Naphthyridine Core: A Versatile Pharmacophore
The unique arrangement of two fused pyridine rings in the 1,8-naphthyridine nucleus imparts a distinct electronic and structural profile, making it an attractive starting point for the design of novel therapeutic agents.[4][5] Its ability to engage in various biological interactions has led to the development of numerous derivatives with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory.[6] Understanding the nuanced effects of substituent placement and nature on this core structure is paramount for the rational design of next-generation therapeutics.
Anticancer Activity: Targeting the Machinery of Malignancy
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II, protein kinases, and receptor tyrosine kinases.[7][8][9]
Structure-Activity Relationship Insights
Systematic modifications of the 1,8-naphthyridine scaffold have unveiled several key SAR trends for anticancer activity:
-
Substitutions at N-1 and C-7: Modifications at these positions have been shown to significantly influence cytotoxic activity.[10] For instance, the introduction of bulky or lipophilic groups at the N-1 position can enhance cell permeability and target engagement.
-
The C-3 Carboxamide Moiety: The C-3 position is a critical handle for derivatization. Conversion of the carboxylic acid to various carboxamides has yielded compounds with potent anticancer effects.[10][11] The nature of the amine substituent in the carboxamide is crucial, with halogen-substituted aromatic rings often leading to enhanced activity.[10][12]
-
Electron-Withdrawing and Donating Groups: The electronic properties of substituents play a vital role. The presence of electron-withdrawing groups on pendant aromatic rings can substantially enhance cytotoxic effects.[13][14]
-
Fusion of Heterocyclic Rings: Fusing other heterocyclic rings, such as imidazole, to the 1,8-naphthyridine core has led to the development of novel derivatives with promising antitumor properties.[15]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 15 | 3-Heterarylcarbonyl derivative | Ehrlich Ascites Carcinoma | Not specified, but noted as the best cytotoxicity | [16][17] |
| Compound 5b | bis(trifluoromethyl)phenyl-quinoline-benzamide derivative | MCF-7 (Breast) | 11.25 ± 0.09 | [13] |
| Compound 5e | bis(trifluoromethyl)phenyl-quinoline-benzamide derivative | MCF-7 (Breast) | 13.45 ± 0.09 | [13] |
| Compound 16 | 2-Naphthyl substituent at C-2 | HL-60 (Leukemia) | 0.1 | [7] |
| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][12] |
| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][12] |
| Compound 12 | 3-Carboxamide derivative | HBL-100 (Breast) | 1.37 | [11] |
| Compound 17 | 3-Carboxamide derivative | KB (Oral) | 3.7 | [11] |
| Compound 22 | 3-Carboxamide derivative | SW-620 (Colon) | 3.0 | [11] |
Mechanistic Insights: Inhibition of Key Signaling Pathways
A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of critical enzymes in cell signaling pathways. For example, certain derivatives have been identified as potent inhibitors of protein kinase CK2, a key player in cancer cell survival and proliferation.[18]
Caption: Inhibition of cancer cell signaling pathways by 1,8-naphthyridine derivatives.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 1,8-Naphthyridine derivatives, with nalidixic acid being a notable early example, have a long history as antibacterial agents.[4][19] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[19][20]
Structure-Activity Relationship Insights
The SAR for antimicrobial activity is well-defined for this class of compounds:
-
The 4-Oxo-3-carboxylic Acid Moiety: This pharmacophore is crucial for DNA gyrase inhibition.[19]
-
N-1 Substitution: Introduction of a cyclopropyl or ethyl group at the N-1 position, as seen in many fluoroquinolones, generally enhances antibacterial activity.[19]
-
C-7 Substitution: The substituent at the C-7 position significantly impacts the spectrum of activity. Piperazine and its derivatives are common at this position and contribute to potent activity against both Gram-positive and Gram-negative bacteria.[21]
-
Fluorine at C-6: The presence of a fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics and dramatically increases activity.[21]
-
Modulation of Antibiotic Activity: Some 1,8-naphthyridine derivatives that lack direct antibacterial activity can potentiate the effects of existing antibiotics, suggesting they may act as efflux pump inhibitors.[20]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,8-naphthyridine derivatives against various bacterial strains.
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Gram-negative bacteria | Varies | [19] |
| Compound 5b | phenyl-quinoline-benzamide-[16][17]-naphthyridine derivative | S. aureus | 26 | [15] |
| Compound 14 | 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[16][17]naphthyridine-3-carboxylic acid | S. aureus ATCC 25923 | 1.95 | [21][22] |
| Compound 14 | 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[16][17]naphthyridine-3-carboxylic acid | E. coli ATCC 35218 | 1.95 | [21][22] |
Mechanistic Insights: Inhibition of Bacterial DNA Gyrase
The inhibition of DNA gyrase by 1,8-naphthyridine derivatives prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription. This leads to the cessation of bacterial growth and eventual cell death.
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Antiviral Activity: A Frontier of Exploration
While less explored than their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV).[23][24]
Structure-Activity Relationship Insights
The SAR for antiviral activity is an emerging area of research. Key findings include:
-
Scaffold Isomers: The isomeric form of the naphthyridine core can influence antiviral potency. For instance, 1,6-naphthyridine derivatives have also been investigated for their anti-HCMV activity.[24]
-
Specific Substitutions: The nature and position of substituents are critical. For example, a specific 1,6-naphthyridine derivative (compound A1 in a study) showed significantly higher potency against HCMV than the standard drug ganciclovir.[24]
-
Mechanism of Action: The mechanism of antiviral action appears to be distinct from that of existing antiviral drugs, as demonstrated by the activity of these compounds against drug-resistant viral strains.[24]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 1,8-naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The MIC of 1,8-naphthyridine derivatives against various bacterial strains is typically determined using the broth microdilution method.[20]
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,8-naphthyridine derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships governing the anticancer, antimicrobial, and antiviral activities of its derivatives. By understanding the key structural determinants of biological activity and employing standardized experimental protocols, researchers can more effectively design and optimize new 1,8-naphthyridine-based compounds with enhanced potency and selectivity, ultimately contributing to the development of new medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]
- 21. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Solvent Effects on the Photophysical Properties of 1,8-Naphthalimide Probes
Introduction: The Versatile 1,8-Naphthalimide Scaffold and the Importance of the Solvent Environment
The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes due to its rigid, planar structure, high quantum efficiency, and excellent photostability.[1] These characteristics make 1,8-naphthalimide derivatives highly valuable as fluorescent sensors, dyes for synthetic and natural fibers, and probes for cellular imaging.[2][3] A key feature of these molecules, particularly those with electron-donating substituents at the C-4 position, is their remarkable sensitivity to the surrounding environment.[4][5][6] The photophysical properties of these probes, including their absorption and emission spectra, fluorescence quantum yield, and lifetime, can be significantly modulated by the polarity of the solvent in which they are dissolved.[1][7][8]
This phenomenon, known as solvatochromism, is not merely an academic curiosity; it is a critical factor that dictates the performance of a 1,8-naphthalimide probe in its intended application.[9] For researchers in drug development and cell biology, understanding and predicting these solvent effects is paramount for designing probes that can accurately report on the polarity of microenvironments, such as the interior of a lipid droplet or the binding pocket of a protein.[3][10][11] This guide provides a comprehensive comparison of solvent effects on 1,8-naphthalimide probes, supported by experimental data and protocols, to empower researchers to harness these properties for their specific applications.
The Origin of Solvatochromism in 1,8-Naphthalimide Probes: A Tale of Intramolecular Charge Transfer
The pronounced solvatochromism of many 1,8-naphthalimide derivatives is rooted in the concept of intramolecular charge transfer (ICT). In a typical "push-pull" system, an electron-donating group (the "push") at the C-4 position of the naphthalimide ring is in conjugation with the electron-accepting imide moiety (the "pull").[12]
Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting naphthalimide core. This creates an excited state with a significantly larger dipole moment than the ground state.[13]
The surrounding solvent molecules then reorient themselves to stabilize this highly polar excited state.[14] Polar solvents are more effective at this stabilization than non-polar solvents. This differential stabilization of the ground and excited states leads to a change in the energy gap between them, which is observed as a shift in the absorption and, more dramatically, the fluorescence emission spectra.[9]
-
Positive Solvatochromism : In most 4-substituted 1,8-naphthalimides, the excited state is more polar than the ground state. As solvent polarity increases, the excited state is stabilized to a greater extent than the ground state. This reduces the energy gap for fluorescence emission, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the emission maximum.[2][9][15]
-
Negative Solvatochromism : In some cases, the ground state may be more polar than the excited state. Here, increasing solvent polarity preferentially stabilizes the ground state, leading to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") of the absorption maximum.[6][9]
This relationship between solvent polarity and spectral shifts is a powerful tool for probing the local environment.
Experimental Protocol: A Self-Validating System for Quantifying Solvent Effects
To reliably compare the performance of 1,8-naphthalimide probes, a rigorous and standardized experimental protocol is essential. The following workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step 1: Preparation of Stock Solutions and Solvents
-
Probe Purity: Begin with a well-characterized 1,8-naphthalimide probe of high purity. Impurities can have their own fluorescent properties and confound the results.
-
Solvent Selection: Choose a range of solvents with varying polarities. It is crucial to use spectrograde or HPLC-grade solvents to minimize background fluorescence. A recommended set includes:
-
Non-polar: Hexane, Dioxane
-
Moderately Polar (Aprotic): Chloroform, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF)
-
Polar Protic: Ethanol, Methanol
-
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a solvent in which it is highly soluble, such as THF or chloroform.
-
Working Solutions: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. The final absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Step 2: Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in each solvent using a UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes, with the corresponding pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the probe in each solvent.
-
Excite the sample at or near its λabs.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.[13] For blue-emitting naphthalimides, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
-
Fluorescence Lifetime Measurement:
Below is a diagram illustrating the typical experimental workflow for evaluating solvent effects on a 1,8-naphthalimide probe.
Caption: Experimental workflow for studying solvent effects.
Comparative Data Analysis: A Case Study
To illustrate the profound impact of the solvent, let's consider the photophysical properties of a representative 4-amino-substituted 1,8-naphthalimide probe across a range of solvents. The data presented in the table below is a synthesis of typical values reported in the literature for such compounds.[2][13][15]
| Solvent | Polarity (Dielectric Constant, ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Hexane | 1.88 | ~400 | ~460 | ~3400 | ~0.90 | ~3.5 |
| Dioxane | 2.21 | ~405 | ~480 | ~4000 | ~0.85 | ~4.0 |
| Chloroform | 4.81 | ~415 | ~510 | ~4800 | ~0.70 | ~5.0 |
| THF | 7.58 | ~420 | ~520 | ~5000 | ~0.54 | ~6.1 |
| Acetonitrile | 37.5 | ~425 | ~530 | ~5200 | ~0.18 | ~2.7 |
| Methanol | 32.7 | ~425 | ~540 | ~5400 | <0.10 | <1.0 |
Key Observations and Causality:
-
Bathochromic Shift: As the solvent polarity increases from hexane to methanol, both the absorption and emission maxima shift to longer wavelengths (red-shift). The effect is much more pronounced for the emission spectrum, leading to a significant increase in the Stokes shift. This is a classic indicator of an excited state that is more polar than the ground state and is strongly stabilized by polar solvents.[13][15]
-
Decreased Quantum Yield: The fluorescence quantum yield is highest in non-polar solvents and dramatically decreases in polar solvents, especially protic ones like methanol.[2][15] This is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar environments.[2][16] The TICT state provides an efficient non-radiative decay pathway, effectively quenching the fluorescence.
-
Lifetime Changes: The fluorescence lifetime initially increases with polarity (from hexane to THF) but then decreases in highly polar solvents like acetonitrile.[13] This complex behavior reflects the competition between different de-excitation pathways, including radiative decay (fluorescence) and non-radiative decay.[13]
Quantitative Analysis: The Lippert-Mataga Relationship
To provide a more quantitative understanding of the solvatochromic effect, the Lippert-Mataga equation is often employed. This model relates the Stokes shift (in wavenumbers, Δν) to the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).[17]
Lippert-Mataga Equation:
Δν = νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1) ) * (μe - μg)2 / a3 + constant
Where:
-
νabs and νem are the wavenumbers of absorption and emission maxima.
-
h is Planck's constant, c is the speed of light.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
A plot of the Stokes shift (Δν) versus the solvent polarity parameter (Δf) should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ = μe - μg), providing a quantitative measure of the charge transfer character of the excited state.[13][17]
The following diagram illustrates the expected relationship based on the Lippert-Mataga equation for a typical 4-substituted 1,8-naphthalimide probe.
Caption: Idealized Lippert-Mataga plot for a 1,8-naphthalimide probe.
Conclusion: Leveraging Solvent Effects for Advanced Applications
The sensitivity of 1,8-naphthalimide probes to their solvent environment is a powerful feature that can be exploited in numerous applications. By understanding the principles of solvatochromism and ICT, researchers can:
-
Design "Turn-On" Probes: Probes with low fluorescence in aqueous media but high fluorescence in non-polar environments are excellent for detecting biomolecular interactions, such as protein binding or membrane insertion, that involve a change in local polarity.[10][11]
-
Image Cellular Organelles: The different polarities of various cellular compartments (e.g., lipid droplets vs. cytoplasm) can be distinguished using solvatochromic probes.[3]
-
Develop Analyte Sensors: The interaction of a probe with a specific analyte can alter its electronic properties, leading to a change in its sensitivity to the solvent, which can be used as a sensing mechanism.[4][7][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 15. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(1,8-Naphthyridin-2-yl)phenol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1,8-Naphthyridin-2-yl)phenol (CAS: 65182-56-1), a biologically active compound utilized in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance herein is rooted in an understanding of the compound's chemical nature, its known hazards, and established best practices for hazardous waste management.
Core Principle: A Risk-Based Approach to Disposal
The disposal strategy for this compound is dictated by its specific hazard profile. While comprehensive toxicological data for this specific research chemical is limited, its Safety Data Sheet (SDS) and chemical structure provide the necessary information to formulate a conservative and safe disposal plan. The molecule is a hybrid, featuring a phenol group and a 1,8-naphthyridine core.[1]
-
Phenol Moiety: The phenol substructure is a primary driver of the disposal protocol. Phenol itself is classified as highly toxic, corrosive, and an environmental hazard that should never be released into sewer systems.[2][3] The U.S. Environmental Protection Agency (EPA) lists phenol as a hazardous air pollutant.[4] Therefore, any waste containing this compound must be managed as regulated hazardous waste.
-
1,8-Naphthyridine Core: This nitrogen-containing heterocyclic system is known for its broad biological activity, including anticancer and antimicrobial properties.[5][6] This bioactivity underscores the importance of preventing its release into the environment where it could have unintended ecological effects.
-
Documented Hazards: The compound is officially classified as harmful if swallowed and causes serious eye damage.[7][8]
This combination of factors necessitates that all waste streams containing this compound be segregated, properly contained, and disposed of through a licensed hazardous waste contractor, typically coordinated by your institution's Environmental Health & Safety (EHS) department.
Hazard Profile Summary
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 65182-56-1 | [7][9] |
| Molecular Formula | C₁₄H₁₀N₂O | [1][7] |
| GHS Pictograms | Corrosion, Harmful | [7] |
| Signal Word | Danger | [8] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [7][8] |
The Disposal Workflow: Segregation is Key
The fundamental first step in proper chemical disposal is the strict segregation of waste at the point of generation. Mixing different waste classes can lead to dangerous reactions and complicates the final disposal process. The following diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Follow the specific protocol below that matches your waste stream. In all cases, waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[10]
Protocol 3.1: Unused/Expired Pure Compound (Solid Waste)
This protocol applies to the original reagent bottle or any synthesized solid material.
-
Container: Keep the compound in its original, clearly labeled container if possible. If the container is compromised, transfer the solid to a new, sealable container compatible with solid chemical waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the CAS number, "65182-56-1."
-
Storage: Store the container in your lab's designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials like strong oxidizers.[11]
-
Disposal: Contact your institution's EHS department to schedule a waste pickup.
Protocol 3.2: Contaminated Solid Waste
This protocol is for items with trace or gross contamination, such as gloves, weigh paper, pipette tips, and absorbent paper used for spill cleanup.
-
Collection: Place all contaminated solid items into a designated, durable, and sealable container.[12] This is often a pail or a sturdy box lined with a plastic bag.[13]
-
Segregation: Do not mix this chemically contaminated waste with regular trash or biohazardous waste.[13]
-
Labeling: Clearly label the container "Hazardous Waste" and list "this compound" as the contaminant.
-
Disposal: Once the container is full, seal it and arrange for pickup through your EHS office.
Protocol 3.3: Liquid Waste Streams
Liquid waste must be segregated based on the solvent system. Never mix aqueous and organic waste streams.
A. Organic Solutions (e.g., dissolved in DMSO, Ethanol) [14][15]
-
Collection: Pour the waste solution into a designated, shatter-proof "Non-Halogenated Organic Waste" container.[16]
-
Labeling: Ensure the waste container has a "Hazardous Waste" label. List all components, including the solvent(s) and "this compound," with estimated percentages.
-
Justification: This compound does not contain halogens (F, Cl, Br, I), so it belongs in the non-halogenated waste stream. Proper segregation is crucial as disposal methods and costs differ significantly for halogenated waste.
-
Disposal: When the container is approximately 75% full, close it securely and schedule a pickup with EHS.
B. Aqueous Solutions (e.g., dissolved in buffers)
-
Prohibition: Under no circumstances should aqueous solutions of this compound be poured down the drain.[2] This action is illegal and environmentally irresponsible.
-
Collection: Pour the waste solution into a designated "Aqueous Hazardous Waste" container.
-
Labeling: Affix a "Hazardous Waste" label. List all constituents, including water, buffer salts, and "this compound," with estimated concentrations.
-
Disposal: Once the container is nearly full, ensure the cap is tightly sealed and contact EHS for removal.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The response should be guided by the procedures for handling phenol spills, which provides a conservative and safe course of action.[11]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill:
-
Cleanup of Small Spills:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.[12]
-
Containment & Absorption: Cover the spill with an absorbent material like vermiculite, sand, or a commercial chemical spill pad.[11][13] Do not use paper towels for the initial absorption of a liquid spill.
-
Collection: Carefully scoop the absorbed material and place it into a sealable bag or container.
-
Decontamination: Wipe the spill area with soap and water. All wipes and used PPE must be disposed of as contaminated solid waste (Protocol 3.2).
-
Labeling: Label the container with all spill contents and manage it as hazardous waste.
-
The Final Step: Professional Disposal
All collected waste streams containing this compound should be transferred to your institution's EHS personnel. The standard and safest final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed chemical disposal facility.[2] This process ensures the complete destruction of the compound, preventing its release and potential harm to human health and the environment.
References
- 1. This compound | 65182-56-1 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. monash.edu [monash.edu]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H10N2O | CID 2761113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. slu.edu [slu.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. This compound | STAT | TargetMol [targetmol.com]
- 15. This compound - LKT Labs [lktlabs.com]
- 16. researchgate.net [researchgate.net]
Navigating the Safe Handling of 2-(1,8-Naphthyridin-2-yl)phenol: A Guide for Laboratory Professionals
This guide provides comprehensive safety and logistical protocols for the handling of 2-(1,8-Naphthyridin-2-yl)phenol (CAS No. 65182-56-1). As a compound of interest in various research and development endeavors, particularly in cancer research for its role as a STAT1 enhancer, a robust understanding of its safe handling is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.[1][2][3][4][5] This document moves beyond a simple checklist, offering a procedural and causal framework for the operational and disposal plans associated with this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as harmful if swallowed and causes serious eye damage.[6][7] While the available Safety Data Sheet (SDS) indicates that it generally does not irritate the skin, the phenolic substructure necessitates a cautious approach, as phenols as a class of compounds are known for their potential to cause chemical burns and systemic toxicity upon absorption.[6][8][9][10] Therefore, all handling procedures should be performed with the assumption of higher toxicity, adhering to the principle of "as low as reasonably practicable" (ALARP) for chemical exposure.
Key Hazards:
-
Serious Eye Damage: Poses a significant risk of severe eye injury upon contact.[6]
-
Potential for Skin Irritation: Despite current data, the phenolic structure warrants caution.[6]
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the substance being used, the potential for aerosol generation, and the specific experimental conditions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[6] A face shield provides an additional layer of protection against splashes, especially during solution preparation and transfers. |
| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For direct handling of the solid or concentrated solutions, neoprene or butyl rubber gloves should be worn over nitrile gloves. | Phenolic compounds can penetrate standard nitrile gloves with prolonged contact.[4] Double-gloving provides a temporary barrier, and the outer glove should be removed and replaced immediately upon known or suspected contact. For more intensive handling, the superior chemical resistance of neoprene or butyl rubber is essential. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron (neoprene or butyl rubber) is recommended when handling larger quantities or during procedures with a high splash potential. | A lab coat protects the skin and personal clothing from contamination. The apron provides an additional barrier against corrosive or rapidly absorbed chemicals. |
| Footwear | Closed-toe shoes. | This is a standard and non-negotiable laboratory safety requirement to protect the feet from spills and falling objects. |
| Respiratory Protection | All handling of the solid compound that could generate dust, and any work with solutions that could produce aerosols, must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. |
Donning and Doffing PPE: A Procedural Approach
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
References
- 1. ehs.wwu.edu [ehs.wwu.edu]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. Phenol Resistant Work Gloves [workgloves.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. monash.edu [monash.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
